molecular formula C6H14N2O2.C2H4O2<br>C8H18N2O4 B1294604 L-Lysine acetate CAS No. 52315-76-1

L-Lysine acetate

カタログ番号: B1294604
CAS番号: 52315-76-1
分子量: 206.24 g/mol
InChIキー: RRNJROHIFSLGRA-JEDNCBNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Lysine Acetate is the acetate salt form of L-Lysine, an essential amino acid that must be obtained through diet or supplementation as it cannot be synthesized by the body . This compound is presented as a white, crystalline powder with high solubility in water, making it an ideal candidate for various research applications . Its high purity is compliant with multiple pharmacopoeia standards, including EP, USP, and JP . In biomedical research, this compound is critically studied for its potential role in managing herpes simplex virus infections. The proposed mechanism of action involves antagonizing the amino acid L-arginine, which is required for viral replication, thereby inhibiting viral growth . It also serves as a fundamental building block for protein synthesis and is a key precursor in the production of collagen, the primary structural protein for skin, bone, and connective tissues, making it valuable for wound healing and tissue engineering studies . Furthermore, its role in supporting calcium absorption and carnitine production makes it a compound of interest in metabolic and bone health research . Researchers utilize this compound in cell culture media and as a critical component in parenteral nutrition solutions to support cellular growth and metabolism . It is also employed in the development of specialized nutritional supplements for medical and animal nutrition, where it helps optimize protein synthesis and overall growth . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

acetic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJROHIFSLGRA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-87-1 (Parent)
Record name Lysine acetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80886223
Record name L-Lysine, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57282-49-2, 52315-76-1
Record name L-Lysine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57282-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52315-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysine acetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-lysine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of L-Lysine acetate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine acetate (B1210297), the salt formed from the essential amino acid L-Lysine and acetic acid, is a compound of significant interest in the pharmaceutical and biotechnology sectors. Its enhanced solubility and stability compared to free L-Lysine make it a preferred formulation component. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of L-Lysine acetate, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is an organic salt resulting from the acid-base reaction between the basic amino groups of L-Lysine and the acidic carboxyl group of acetic acid. L-Lysine, a diprotic basic amino acid, possesses two amino groups (α and ε) and one carboxyl group. In the presence of acetic acid, the more basic ε-amino group is protonated, forming an ammonium (B1175870) ion, which then forms an ionic bond with the acetate anion.

The chemical structure can be represented as follows:

Molecular Formula: C₈H₁₈N₂O₄[1]

Chemical Identifiers:

IdentifierValue
CAS Number 57282-49-2[1]
Molecular Weight 206.24 g/mol [1]
SMILES CC(=O)O.NCCCC--INVALID-LINK--C(=O)O[1]
InChI InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations. A summary of these properties is presented in the table below.

PropertyValueReference
Appearance White crystalline powder
Solubility Freely soluble in waterEvonik
pKa of L-Lysine (α-amino) 8.95
pKa of L-Lysine (ε-amino) 10.53
pKa of L-Lysine (carboxyl) 2.18
pKa of Acetic Acid 4.76

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of L-Lysine with acetic acid in a suitable solvent, followed by crystallization.

Reaction Pathway

The formation of this compound is a straightforward acid-base neutralization reaction. The acetic acid protonates one of the amino groups of L-Lysine, leading to the formation of the acetate salt.

G Figure 1: Formation of this compound cluster_reactants Reactants cluster_product Product L-Lysine L-Lysine L-Lysine_Acetate This compound L-Lysine->L-Lysine_Acetate + Acetic Acid Acetic_Acid Acetic Acid Acetic_Acid->L-Lysine_Acetate

Figure 1: Formation of this compound
Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on methodologies described in the literature.

Materials:

  • L-Lysine

  • Glacial Acetic Acid

  • Distilled Water

  • Ethanol (for crystallization, optional)

  • Activated Carbon (for decolorization)

Procedure:

  • Dissolution: Dissolve a known quantity of L-Lysine in distilled water. The concentration can be adjusted based on the desired scale of the reaction.

  • Reaction: Slowly add a stoichiometric equivalent of glacial acetic acid to the L-Lysine solution while stirring. The reaction is exothermic, and the temperature may need to be controlled.

  • Decolorization: Add a small amount of activated carbon to the solution and stir for a period to remove any colored impurities.

  • Filtration: Filter the solution to remove the activated carbon and any other solid impurities.

  • Crystallization: Concentrate the filtrate by evaporating the solvent under reduced pressure. The this compound will crystallize out of the solution. The crystallization process can be aided by cooling the solution or by the addition of a less polar solvent like ethanol.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Experimental Workflow

The logical flow of the synthesis process can be visualized as follows:

G Figure 2: Experimental Workflow for this compound Synthesis A Start L-Lysine + Distilled Water B Reaction Add Glacial Acetic Acid A->B C Purification Add Activated Carbon B->C D Filtration Remove Impurities C->D E Crystallization Concentrate Filtrate D->E F Isolation Filter and Wash Crystals E->F G Drying Vacuum Dry F->G H End Product This compound G->H

Figure 2: Experimental Workflow for this compound Synthesis

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The information presented, including the structured data tables and process diagrams, is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The well-defined characteristics and synthesis protocol of this compound underscore its utility and importance in various scientific applications.

References

L-Lysine Acetate: An In-depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine (B1673455) acetate (B1210297), a salt of the essential amino acid L-lysine, is utilized in various biomedical and research applications. Its enhanced solubility and bioavailability make it a preferred form for in vitro studies. In aqueous solutions, L-lysine acetate readily dissociates into L-lysine and acetate ions, each exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its core molecular interactions. We will delve into its role in protein synthesis and cell signaling, its antiviral properties through arginine antagonism, and its influence on nitric oxide production. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual diagrams of critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core In Vitro Mechanisms of Action

The in vitro effects of this compound are primarily driven by the biological roles of the L-lysine cation and the acetate anion.

Modulation of Protein Synthesis and Cell Growth via the mTORC1 Signaling Pathway

L-lysine is an essential building block for protein synthesis. Beyond its role as a substrate, L-lysine acts as a signaling molecule, notably activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Activation of the mTORC1 pathway by L-lysine leads to the phosphorylation of several downstream targets, including p70S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 and 4E-BP1 ultimately enhances the translation of mRNAs, thereby promoting protein synthesis and cell growth.

mTORC1_Pathway lysine L-Lysine mTORC1 mTORC1 lysine->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates mTORC1->fourEBP1 inactivates inhibition translation mRNA Translation S6K1->translation fourEBP1->translation inhibits protein_synthesis Protein Synthesis & Cell Growth translation->protein_synthesis

L-Lysine activates the mTORC1 signaling pathway to promote protein synthesis.

Studies in bovine mammary epithelial cells (BMECs) have demonstrated a dose-dependent effect of L-lysine on the phosphorylation of key mTORC1 pathway proteins.

L-Lysine Concentration (mmol/L)Phosphorylated mTOR (% of control)Phosphorylated STAT5 (% of control)Reference
0100100[1]
1.0151121[1]

This protocol outlines a general workflow for assessing the effect of L-lysine on the mTORC1 pathway.

experimental_workflow_mTORC1 cell_culture 1. Cell Culture (e.g., BMECs) serum_starvation 2. Serum Starvation cell_culture->serum_starvation lysine_treatment 3. L-Lysine Treatment (Varying Concentrations) serum_starvation->lysine_treatment cell_lysis 4. Cell Lysis & Protein Extraction lysine_treatment->cell_lysis western_blot 5. Western Blot Analysis (p-mTOR, p-S6K1, etc.) cell_lysis->western_blot quantification 6. Densitometry & Data Analysis western_blot->quantification

Workflow for assessing L-Lysine's effect on mTORC1 signaling.

Methodology:

  • Cell Culture: Bovine mammary epithelial cells (BMECs) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Serum Starvation: To reduce basal mTORC1 activity, cells are typically serum-starved for a period (e.g., 12-24 hours) before treatment.

  • L-Lysine Treatment: Cells are then incubated with varying concentrations of L-lysine (e.g., 0, 0.5, 1.0, 1.5, 2.0 mM) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total mTOR, S6K1, and 4E-BP1, followed by incubation with HRP-conjugated secondary antibodies.

  • Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state of the mTORC1 pathway.

Antiviral Activity through L-Arginine Antagonism

A primary mechanism of L-lysine's in vitro antiviral activity, particularly against herpes simplex virus (HSV), is its antagonistic relationship with L-arginine. Many viruses, including HSV, are rich in arginine and require it for the synthesis of viral proteins and subsequent replication.[2][3]

L-lysine and L-arginine are both cationic amino acids and share the same cellular transporters, such as the cationic amino acid transporter 1 (CAT-1).[4] L-lysine can competitively inhibit the uptake of L-arginine into cells, thereby reducing the intracellular pool of arginine available for viral replication. A high extracellular ratio of L-lysine to L-arginine has been shown to suppress viral replication in vitro.

arginine_antagonism cluster_extracellular Extracellular Space cluster_cell Host Cell lysine_ext L-Lysine arginine_ext L-Arginine lysine_ext->arginine_ext competes with transporter Cationic Amino Acid Transporter (e.g., CAT-1) lysine_ext->transporter arginine_ext->transporter arginine_int Intracellular L-Arginine Pool viral_rep Viral Replication arginine_int->viral_rep required for transporter->arginine_int

Competitive inhibition of L-arginine uptake by L-lysine.

The inhibitory effect of L-lysine on viral replication is dependent on the concentration of L-arginine in the culture medium. Studies with Feline Herpesvirus-1 (FHV-1) have demonstrated this relationship.

L-Arginine Concentration (µg/mL)L-Lysine Concentration (µg/mL)Viral Replication Reduction (%)Reference
2.520034.2
2.530053.9
5.0200No significant effect
5.0300No significant effect

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells for HSV) is seeded in multi-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are infected with a known amount of virus (expressed as plaque-forming units, PFU) for a defined period (e.g., 1 hour) to allow for viral adsorption.

  • Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of L-lysine and a fixed concentration of L-arginine. A control with no L-lysine is also included.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death), typically 2-3 days for HSV.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each L-lysine concentration relative to the control. The IC50 value (the concentration of L-lysine that inhibits plaque formation by 50%) can be determined from the dose-response curve.

Inhibition of Nitric Oxide Synthase (NOS)

L-lysine can also modulate the production of nitric oxide (NO) by competitively inhibiting nitric oxide synthase (NOS). NOS enzymes utilize L-arginine as a substrate to produce NO and L-citrulline. By competing with L-arginine for binding to the active site of NOS, L-lysine can reduce NO synthesis. This is particularly relevant for the inducible isoform of NOS (iNOS), which is often upregulated during inflammatory conditions.

While L-lysine itself is a weak inhibitor of NOS, derivatives of L-lysine have been developed that show potent and selective inhibition of iNOS. For example, L-N6-(1-iminoethyl)lysine (L-NIL) is a potent iNOS inhibitor.

InhibitorIC50 for iNOS (µM)Reference
L-N6-(1-iminoethyl)lysine (L-NIL)0.4 ± 0.1
NG-monomethyl-L-arginine (L-NMMA)~4.0
Aminoguanidine~12.0

The activity of NOS and its inhibition by L-lysine can be measured by monitoring the conversion of L-arginine to L-citrulline or by the direct measurement of NO production.

Methodology (L-citrulline conversion assay):

  • Enzyme Source: Purified NOS enzyme or a cell lysate containing NOS is used.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a buffer containing L-[14C]arginine, NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, calmodulin for constitutive NOS isoforms).

  • Inhibitor Addition: Varying concentrations of L-lysine are included in the reaction mixture to assess its inhibitory effect.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped, typically by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

  • Separation and Quantification: The resin binds the unreacted L-[14C]arginine, while the L-[14C]citrulline product remains in the supernatant. The amount of L-[14C]citrulline is then quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each L-lysine concentration, and the IC50 value is determined.

The Role of the Acetate Anion

The acetate component of this compound can also contribute to the in vitro effects, primarily through its role in cellular metabolism. Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a central metabolic intermediate that can enter the citric acid (Krebs) cycle for ATP production or be used in anabolic processes, such as fatty acid synthesis. Additionally, acetyl-CoA is the acetyl group donor for post-translational acetylation of proteins, including histones, which plays a crucial role in regulating gene expression.

Conclusion

The in vitro mechanism of action of this compound is multifaceted, stemming from the distinct and synergistic roles of its constituent L-lysine and acetate ions. L-lysine serves as a critical regulator of protein synthesis and cell growth through the mTORC1 pathway, a potent antagonist of L-arginine in viral replication, and a modulator of nitric oxide production. The acetate anion contributes to cellular energy metabolism and provides the substrate for protein acetylation. A comprehensive understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is essential for researchers and professionals in drug development to effectively harness the therapeutic and research potential of this compound. Further in vitro studies are warranted to fully elucidate the intricate molecular interactions and to explore novel applications of this versatile compound.

References

An In-depth Technical Guide to L-Lysine Acetate (CAS Number: 57282-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Lysine acetate (B1210297), a salt form of the essential amino acid L-lysine. This document consolidates critical information on its chemical and physical properties, synthesis, and analysis, with a focus on methodologies and data relevant to research and development.

Chemical and Physical Properties

L-Lysine acetate is a white crystalline solid that is highly soluble in water. The acetate salt form enhances the stability and bioavailability of L-lysine, making it suitable for various applications, including pharmaceutical formulations and nutritional supplements.[1]

PropertyValueReferences
CAS Number 57282-49-2[2]
Molecular Formula C₈H₁₈N₂O₄[2]
Molecular Weight 206.24 g/mol [2]
Appearance White crystalline powder[3]
Solubility Very soluble in water, soluble in formic acid, practically insoluble in ethanol.
Melting Point 260-262 °C
Density 1.32 g/cm³
Specific Rotation [α]²⁰D +8.5° to +10.0° (c=10, H₂O)

Table 1: Physicochemical Properties of this compound

Spectroscopic Data
¹H NMR (D₂O) Expected Chemical Shift (ppm) Assignment
L-Lysine moiety~3.75α-CH
~3.02ε-CH₂
~1.89β-CH₂
~1.71δ-CH₂
~1.46γ-CH₂
Acetate moiety~1.9CH₃
¹³C NMR (D₂O) Expected Chemical Shift (ppm) Assignment
L-Lysine moiety~175C=O (carboxyl)
~55α-C
~40ε-C
~30β-C
~26δ-C
~22γ-C
Acetate moiety~180C=O (carboxyl)
~24CH₃

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Synthesis and Purification

The synthesis of this compound typically involves the reaction of L-lysine with acetic acid. The following protocols are based on methodologies described in patent literature.

Experimental Protocol: Synthesis of this compound
  • Preparation of L-Lysine Solution: Prepare an aqueous solution of L-lysine. If starting from L-lysine hydrochloride, the chloride ions can be removed using an ion-exchange resin or electrodialysis to yield a high-purity L-lysine solution.

  • Reaction with Acetic Acid: In a reaction vessel, add glacial acetic acid to the L-lysine solution. The molar ratio of acetic acid to L-lysine is typically between 1:1 and 1.2:1.

  • pH Adjustment and Reaction: Adjust the pH of the reaction mixture to approximately 7.0. Heat the solution to 70-80°C and maintain the reaction for 2 hours to form the this compound solution.

Experimental Protocol: Purification of this compound
  • Filtration: Filter the resulting this compound solution through a nanofiltration membrane (e.g., with a molecular weight cut-off of 400-600 Da) to remove small impurities.

  • Decolorization: Add activated carbon (e.g., 0.2-0.4% of the dry mass of this compound) to the filtrate. Heat the mixture to decolorize the solution.

  • Ultrafiltration: After decolorization, filter the solution through an ultrafiltration membrane to remove the activated carbon and other larger impurities.

  • Concentration and Crystallization: Concentrate the purified this compound solution by vacuum evaporation. Cool the concentrated solution to induce crystallization.

  • Isolation and Drying: Isolate the this compound crystals by filtration or centrifugation and dry them under reduced pressure.

G cluster_synthesis Synthesis cluster_purification Purification Lysine_Solution L-Lysine Solution Reaction_Vessel Reaction at 70-80°C, pH 7.0 Lysine_Solution->Reaction_Vessel Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reaction_Vessel Lysine_Acetate_Solution This compound Solution Reaction_Vessel->Lysine_Acetate_Solution Nanofiltration Nanofiltration Lysine_Acetate_Solution->Nanofiltration Decolorization Decolorization with Activated Carbon Nanofiltration->Decolorization Ultrafiltration Ultrafiltration Decolorization->Ultrafiltration Concentration_Crystallization Concentration & Crystallization Ultrafiltration->Concentration_Crystallization Final_Product Pure this compound Crystals Concentration_Crystallization->Final_Product

Synthesis and Purification Workflow

Analytical Methods

Standard analytical techniques are employed to assess the purity and identity of this compound.

Experimental Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol is adapted from the USP monograph for Lysine (B10760008) Acetate.

  • Adsorbent: 0.25-mm layer of chromatographic silica (B1680970) gel.

  • Test Solution: Prepare a 10 mg/mL solution of this compound in water.

  • Standard Solution: Prepare a 0.05 mg/mL solution of USP this compound Reference Standard in water.

  • System Suitability Solution: Prepare a solution containing 0.4 mg/mL each of USP this compound RS and USP Arginine Hydrochloride RS in water.

  • Developing Solvent System: A mixture of isopropyl alcohol and ammonium (B1175870) hydroxide (B78521) (70:30).

  • Spray Reagent: 0.2 g of ninhydrin (B49086) in 100 mL of a mixture of butyl alcohol and 2 N acetic acid (95:5).

  • Procedure: a. Apply 5 µL of the Test solution, Standard solution, and System suitability solution to the TLC plate. b. Develop the chromatogram until the solvent front has moved a sufficient distance. c. Dry the plate at 100-105°C until the ammonia (B1221849) has completely evaporated. d. Spray the plate with the Spray reagent and heat at 100-105°C for approximately 15 minutes. e. Examine the plate under white light. The chromatogram of the System suitability solution should show two clearly separated spots. Any secondary spot in the chromatogram of the Test solution should not be larger or more intense than the principal spot of the Standard solution.

Experimental Protocol: Titration Assay

This protocol is adapted from the USP monograph for Lysine Acetate.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

  • Blank Determination: Perform a blank titration and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.31 mg of C₈H₁₈N₂O₄.

G cluster_tlc TLC Analysis cluster_titration Titration Assay TLC_Prep Prepare TLC Plate and Solutions TLC_Spot Spot Test, Standard, and System Suitability Solutions TLC_Prep->TLC_Spot TLC_Develop Develop Chromatogram TLC_Spot->TLC_Develop TLC_Visualize Dry, Spray with Ninhydrin, and Heat TLC_Develop->TLC_Visualize TLC_Analyze Analyze Spots TLC_Visualize->TLC_Analyze Titr_Prep Dissolve Sample in Formic/Acetic Acid Titr_Titrate Titrate with 0.1N Perchloric Acid Titr_Prep->Titr_Titrate Titr_Endpoint Determine Endpoint Potentiometrically Titr_Titrate->Titr_Endpoint Titr_Calculate Calculate Purity Titr_Endpoint->Titr_Calculate

Analytical Workflows

Biological Significance and Signaling Pathways

L-lysine, the active component of this compound, is an essential amino acid with crucial roles in protein synthesis, collagen formation, and carnitine production. While this compound itself is not directly involved in signaling pathways, the metabolic fate of L-lysine is of significant biological interest.

L-Lysine Catabolism

The primary pathways for L-lysine degradation in mammals are the saccharopine pathway (predominantly in the liver) and the pipecolate pathway (more active in the brain).

G cluster_saccharopine Saccharopine Pathway (Liver) cluster_pipecolate Pipecolate Pathway (Brain) Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid Alpha_Aminoadipate_Semialdehyde α-Aminoadipate Semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Alpha_Aminoadipate α-Aminoadipate Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipate Acetyl_CoA1 Acetyl-CoA Alpha_Aminoadipate->Acetyl_CoA1 Alpha_Aminoadipate_Semialdehyde2 α-Aminoadipate Semialdehyde Pipecolic_Acid->Alpha_Aminoadipate_Semialdehyde2 Alpha_Aminoadipate2 α-Aminoadipate Alpha_Aminoadipate_Semialdehyde2->Alpha_Aminoadipate2 Acetyl_CoA2 Acetyl-CoA Alpha_Aminoadipate2->Acetyl_CoA2

References

The Architecture of Life's Essential Amino Acid: A Technical Guide to L-Lysine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential amino acid for animals, is a cornerstone of protein synthesis and various metabolic processes. Its industrial production, primarily through microbial fermentation, is a multi-billion dollar industry, fueling its use in animal feed, pharmaceuticals, and human nutrition. Understanding the intricate biosynthetic pathways of L-lysine is paramount for optimizing production strains, discovering novel antimicrobial targets, and advancing our knowledge of microbial physiology. This in-depth technical guide delineates the two primary routes for L-lysine biosynthesis—the Diaminopimelate (DAP) and the α-Aminoadipate (AAA) pathways—presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic networks.

The Diaminopimelate (DAP) Pathway: A Bacterial and Plant Blueprint

The DAP pathway is the predominant route for L-lysine biosynthesis in most bacteria and plants.[1] This pathway starts from aspartate and is characterized by the key intermediate, meso-diaminopimelate (m-DAP), which is not only a precursor to L-lysine but also a crucial component of the peptidoglycan cell wall in many bacteria.[2] The absence of this pathway in animals makes its constituent enzymes attractive targets for the development of novel antibiotics. The pathway can be broadly divided into the synthesis of tetrahydrodipicolinate and its subsequent conversion to m-DAP, which then undergoes decarboxylation to yield L-lysine.

Four main variants of the DAP pathway have been identified, differing in the steps converting tetrahydrodipicolinate to m-DAP: the acylase, aminotransferase, dehydrogenase, and succinylase pathways.[1][3] The succinylase and acetylase variants are the most common.

Core Reactions of the DAP Pathway

The central steps leading to the formation of L-lysine via the DAP pathway are outlined below. The enzymes are regulated at multiple levels, including feedback inhibition by L-lysine, particularly at the initial step catalyzed by aspartokinase.[3]

DAP_Pathway Aspartate L-Aspartate Aspartyl_P β-Aspartyl phosphate Aspartate->Aspartyl_P Aspartokinase (ask/lysC) Aspartate_SA L-Aspartate-β-semialdehyde Aspartyl_P->Aspartate_SA Aspartate-semialdehyde dehydrogenase (asd) DHDP 2,3-Dihydrodipicolinate Aspartate_SA->DHDP Dihydrodipicolinate synthase (dapA) THDP Δ¹-Piperideine-2,6-dicarboxylate (Tetrahydrodipicolinate) DHDP->THDP Dihydrodipicolinate reductase (dapB) Acyl_THDP N-Acyl-2-amino-6-ketopimelate THDP->Acyl_THDP Tetrahydrodipicolinate N-succinyltransferase (dapD) Acyl_DAP N-Acyl-LL-2,6-diaminopimelate Acyl_THDP->Acyl_DAP N-Succinyl-diaminopimelate aminotransferase (dapC) LL_DAP LL-2,6-Diaminopimelate Acyl_DAP->LL_DAP N-Succinyl-diaminopimelate desuccinylase (dapE) meso_DAP meso-2,6-Diaminopimelate LL_DAP->meso_DAP Diaminopimelate epimerase (dapF) Lysine L-Lysine meso_DAP->Lysine Diaminopimelate decarboxylase (lysA) Aspartokinase Aspartokinase Lysine->Aspartokinase Feedback Inhibition AAA_Pathway Alpha_KG α-Ketoglutarate + Acetyl-CoA Homocitrate Homocitrate Alpha_KG->Homocitrate Homocitrate synthase (lys20/lys21) Homoaconitate Homoaconitate Homocitrate->Homoaconitate Homoaconitase Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate Homoaconitase Alpha_Ketoadipate α-Ketoadipate Homoisocitrate->Alpha_Ketoadipate Homoisocitrate dehydrogenase Alpha_Aminoadipate α-Aminoadipate Alpha_Ketoadipate->Alpha_Aminoadipate Aminoadipate aminotransferase Alpha_Aminoadipate_SA α-Aminoadipate semialdehyde Alpha_Aminoadipate->Alpha_Aminoadipate_SA Aminoadipate reductase (lys2/lys5) Saccharopine Saccharopine Alpha_Aminoadipate_SA->Saccharopine Saccharopine dehydrogenase (glutamate-forming) Lysine L-Lysine Saccharopine->Lysine Saccharopine dehydrogenase (lysine-forming) DHDPS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prep_Buffer Prepare Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0) Mix Mix Buffer and Substrates in a cuvette Prep_Buffer->Mix Prep_Substrates Prepare Substrate Solutions (Pyruvate and L-Aspartate-β-semialdehyde) Prep_Substrates->Mix Prep_Enzyme Prepare Enzyme Dilution Initiate Initiate reaction by adding enzyme Prep_Enzyme->Initiate Incubate Pre-incubate at optimal temperature (e.g., 37°C) Mix->Incubate Incubate->Initiate Measure Monitor decrease in absorbance at 270 nm (disappearance of pyruvate (B1213749) enol-borane complex) or use a coupled assay Initiate->Measure HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Collect Collect Fermentation Broth Centrifuge Centrifuge to remove cells Collect->Centrifuge Dilute Dilute supernatant with mobile phase Centrifuge->Dilute Filter Filter through 0.45 µm filter Dilute->Filter Inject Inject sample onto reverse-phase column (e.g., C18) Filter->Inject Elute Isocratic or gradient elution with a suitable mobile phase Inject->Elute Detect Detect L-lysine using UV or fluorescence detector (often after derivatization) Elute->Detect Compare Compare peak area of the sample to the standard curve Detect->Compare Std_Curve Prepare a standard curve with known L-lysine concentrations Std_Curve->Compare

References

L-Lysine Acetate in Medical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-lysine, is a compound of significant interest in medical research. Its fundamental role in protein synthesis, coupled with the metabolic contributions of both the lysine (B10760008) and acetate moieties, positions it as a key molecule in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the applications of L-lysine acetate in medical research, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this versatile compound.

L-lysine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet or supplementation.[1] It serves as a crucial building block for proteins and is involved in a myriad of biological functions, including collagen formation, calcium absorption, and the production of enzymes, hormones, and antibodies.[1] The acetate component can be converted into acetyl-CoA, a central molecule in cellular metabolism and energy production.[2]

Core Applications in Medical Research

This compound is being investigated across several key areas of medical research, primarily for its roles in nutritional support, metabolic regulation, and antiviral activity.

Nutritional Support and Metabolic Regulation

This compound is a critical component of amino acid solutions used for nutritional support in clinical settings.[3] Its applications are particularly prominent in conditions associated with muscle wasting and compromised nutritional status.

  • Muscle Growth and Preservation: L-lysine plays a vital role in muscle protein synthesis. Research has shown that lysine supplementation can stimulate the proliferation of satellite cells, which are crucial for skeletal muscle growth and repair, through the activation of the mTORC1 signaling pathway.[4] In clinical trials, this compound is being investigated for its potential to prevent muscle loss in patients with conditions like nephrotic syndrome.

  • Kidney Health: Amino acid solutions containing this compound are utilized in the management of kidney-related conditions. They are used to assess kidney function and reserve in living kidney donors and recipients. Furthermore, studies in animal models suggest that dietary L-lysine supplementation can ameliorate vascular calcification, a common complication in chronic kidney disease.

  • Bone Health: L-lysine appears to play a role in calcium metabolism. Studies in humans have indicated that L-lysine can enhance the intestinal absorption of calcium and improve its renal conservation. This suggests a potential therapeutic application for L-lysine supplementation in the prevention and treatment of osteoporosis.

Antiviral Research

L-lysine has been extensively studied for its potential antiviral properties, particularly against the Herpes Simplex Virus (HSV).

  • Herpes Simplex Virus (HSV) Replication: The proposed mechanism of action involves the antagonistic relationship between lysine and arginine, an amino acid required for HSV replication. A higher ratio of lysine to arginine is believed to suppress viral replication and inhibit the cytopathogenicity of the virus. Clinical studies have explored the use of oral L-lysine supplementation to reduce the recurrence and severity of herpes labialis (cold sores).

Neurological Research

Emerging research is exploring the role of L-lysine in the central nervous system.

  • Pain-Induced Behavior: Studies in animal models suggest that L-lysine can influence selective brain activity in response to pain. It has been observed to enhance pain sensitivity and affective defense behaviors in rats, indicating a modulatory role in pain perception.

  • Traumatic Brain Injury: L-lysine aescinat, a different salt of lysine, has been investigated for its effect on intracranial pressure in patients with severe traumatic brain injury. Treatment was associated with a reduction in mean intracranial pressure and the number of intracranial hypertension episodes.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on L-lysine and this compound.

Application Organism/Model Dosage/Concentration Key Finding Reference
Herpes Simplex Prophylaxis Humans312 mg to 1,200 mg dailyReduced recurrence and accelerated recovery from herpes simplex infection.
Humans> 3 g dailyImproved patient's subjective experience of the disease.
Humans500 - 1000 mg daily for prophylaxisRecommended prophylactic dose.
Calcium Metabolism Humans (healthy and osteoporotic women)400 mg L-lysine with 3 g oral Ca loadBlunted calciuric response in healthy subjects.
Humans (osteoporotic patients)800 mg/day L-lysineSignificantly increased intestinal absorption of 47Ca.
Traumatic Brain Injury Humans20 ml daily dose of L-lysine aescinat for 7 daysReduction of mean intracranial pressure.
Muscle Growth Pigs10.8 g/kg Lys-adequate dietIncreased weight gain, gain:feed ratio, and loin eye area.
General Supplementation HumansUp to 3 g dailyGenerally well-tolerated.
Humans10-15 g dailyMay cause gastrointestinal disturbances.

Signaling Pathways and Mechanisms

L-Lysine and the mTORC1 Signaling Pathway in Muscle Growth

L-lysine acts as a signaling molecule to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis. This activation is crucial for lysine-induced proliferation of satellite cells, which are the precursors to mature muscle cells.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Muscle Satellite Cell L-Lysine L-Lysine Amino_Acid_Transporter Amino Acid Transporter L-Lysine->Amino_Acid_Transporter mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activates S6K1 p70S6 Kinase 1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when active) Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

L-Lysine activates the mTORC1 pathway in muscle satellite cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Protocol 1: Western Blotting for mTOR Pathway Protein Analysis

Objective: To determine the phosphorylation status and total protein levels of key components of the mTOR signaling pathway (e.g., mTOR, S6K1, 4E-BP1) in cells or tissues treated with L-lysine.

Methodology:

  • Protein Extraction:

    • Harvest cells or tissue samples and wash with ice-cold PBS.

    • Lyse the samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, etc.) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow Sample_Prep Sample Preparation (Lysis, Quantitation) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western Blotting analysis.
Protocol 2: Chiral Separation of Lysine Enantiomers by HPLC

Objective: To separate and quantify L-lysine from its D-enantiomer in biological samples.

Methodology:

  • Sample Preparation:

    • For biological fluids (e.g., plasma, urine), deproteinize the sample by adding a precipitating agent like sulfosalicylic acid, followed by centrifugation.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

    • Employ a chiral stationary phase (CSP) column specifically designed for amino acid enantiomer separation, such as a teicoplanin-based column (e.g., Chirobiotic T).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH adjusted). The exact ratio will require optimization.

    • Elution Mode: Isocratic or gradient elution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amino acid (e.g., 210 nm for underivatized).

  • Derivatization (Optional but often enhances sensitivity and resolution):

    • Derivatize the amino acids with a fluorescent tag such as 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Data Analysis:

    • Identify the peaks corresponding to L-lysine and D-lysine based on their retention times, as determined by running pure standards.

    • Quantify the concentration of each enantiomer by comparing the peak area to a standard curve.

HPLC_Workflow Sample_Collection Biological Sample Collection Deproteinization Deproteinization Sample_Collection->Deproteinization Filtration Filtration Deproteinization->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization HPLC_Injection HPLC Injection Filtration->HPLC_Injection Without Derivatization Derivatization->HPLC_Injection Chiral_Separation Chiral Column Separation HPLC_Injection->Chiral_Separation Detection Detection (UV/Fluorescence) Chiral_Separation->Detection Quantification Quantification Detection->Quantification

Workflow for chiral HPLC analysis of lysine enantiomers.
Protocol 3: Isotopic Labeling for Metabolic Tracing

Objective: To trace the metabolic fate of L-lysine in vivo using stable isotope-labeled lysine.

Methodology:

  • Isotope Administration:

    • Administer a stable isotope-labeled form of L-lysine (e.g., ¹⁵N-L-lysine or ¹³C₆-L-lysine) to the experimental animal model. This can be done through diet or intravenous infusion.

  • Sample Collection:

    • At various time points after isotope administration, collect biological samples such as blood, urine, and specific tissues of interest.

  • Metabolite Extraction:

    • Extract metabolites from the collected samples using appropriate protocols (e.g., methanol/chloroform/water extraction for tissues).

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

    • The mass spectrometer will detect the mass shift in metabolites that have incorporated the stable isotope from the labeled L-lysine.

  • Data Analysis:

    • Identify the labeled metabolites and quantify the degree of isotope enrichment.

    • This information allows for the mapping of the metabolic pathways through which L-lysine is processed and the determination of the flux through these pathways.

Isotopic_Tracing_Workflow Isotope_Admin Administration of Isotope-Labeled L-Lysine Sample_Collection Time-Course Sample Collection (Blood, Urine, Tissues) Isotope_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (LC-MS or GC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis Isotope Enrichment Analysis and Pathway Mapping MS_Analysis->Data_Analysis

Workflow for isotopic labeling and metabolic tracing of L-lysine.

Conclusion

This compound is a multifaceted compound with significant implications for medical research. Its fundamental role in protein metabolism, combined with its influence on key signaling pathways and other physiological processes, makes it a promising candidate for therapeutic interventions in a range of conditions. The detailed experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary tools to further explore the potential of this compound in advancing human health. As research continues, a deeper understanding of its mechanisms of action will undoubtedly unveil new and exciting applications in medicine.

References

L-Lysine Acetate: A Potential Therapeutic Avenue for Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vascular calcification, the pathological deposition of calcium phosphate (B84403) in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease and diabetes. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. This technical guide explores the emerging role of L-Lysine acetate (B1210297) as a potential therapeutic agent to mitigate vascular calcification. Drawing upon key preclinical research, this document details the proposed mechanisms of action, provides comprehensive experimental protocols for in vivo and in vitro models, and presents quantitative data from seminal studies. L-Lysine supplementation has been shown to significantly ameliorate arterial calcification in animal models, not by directly altering systemic calcium or phosphate levels, but through a unique mechanism involving the modulation of other amino acids that inhibit vascular smooth muscle cell apoptosis and mineral precipitation. This guide serves as a foundational resource for researchers and professionals in drug development seeking to investigate and harness the therapeutic potential of L-Lysine acetate in the context of vascular calcification.

Introduction to Vascular Calcification

Vascular calcification is an active, cell-mediated process that shares many similarities with bone formation. It involves the transformation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells, a process driven by various stimuli including elevated phosphate levels and inflammation. This phenotypic switch leads to the expression of osteogenic markers, such as Runt-related transcription factor 2 (Runx2), and the subsequent deposition of hydroxyapatite (B223615) crystals in the extracellular matrix of the vessel wall.[1][2] The consequences of vascular calcification are severe, leading to increased arterial stiffness, reduced compliance, and an elevated risk of cardiovascular events.

This compound: A Novel Therapeutic Candidate

L-Lysine is an essential amino acid vital for numerous physiological functions, including protein synthesis and calcium absorption.[3][4] this compound is a salt form of L-Lysine, providing the biologically active L-Lysine molecule.[5] While the hydrochloride salt (L-Lysine HCl) is also commonly used in research and supplements for its stability and solubility, the therapeutic effects are attributed to the L-Lysine ion itself. Preclinical studies have demonstrated the remarkable potential of dietary L-Lysine supplementation in preventing arterial calcification.

Mechanism of Action: An Indirect but Powerful Effect

The protective effect of L-Lysine against vascular calcification appears to be indirect, yet highly effective. Research indicates that dietary L-Lysine supplementation does not significantly alter serum levels of creatinine, urea (B33335) nitrogen, or phosphate in a uremic rat model of vascular calcification. Interestingly, serum calcium levels in L-Lysine-treated animals were observed to be slightly but significantly higher. The primary mechanism of action is believed to be the elevation of other key amino acids in the plasma.

Dietary L-Lysine supplementation has been shown to increase the plasma concentrations of:

  • Alanine (B10760859) and Proline: These amino acids have been demonstrated in vitro to inhibit the apoptosis of cultured vascular smooth muscle cells. VSMC apoptosis is a known promoter of vascular calcification.

  • Arginine and Homoarginine: These amino acids have been shown to attenuate the precipitation of minerals in supersaturated calcium/phosphate solutions.

Therefore, L-Lysine appears to remodel the metabolic profile in a manner that creates an environment less conducive to both the cellular and chemical processes of vascular calcification.

Below is a diagram illustrating the proposed signaling pathway for the protective effect of L-Lysine.

L_Lysine_Mechanism cluster_0 Dietary this compound cluster_1 Plasma Amino Acid Profile cluster_2 Cellular & Chemical Effects cluster_3 Outcome L-Lysine L-Lysine Alanine Alanine L-Lysine->Alanine Proline Proline L-Lysine->Proline Arginine Arginine L-Lysine->Arginine Homoarginine Homoarginine L-Lysine->Homoarginine Inhibition of VSMC Apoptosis Inhibition of VSMC Apoptosis Alanine->Inhibition of VSMC Apoptosis Proline->Inhibition of VSMC Apoptosis Attenuation of Mineral Precipitation Attenuation of Mineral Precipitation Arginine->Attenuation of Mineral Precipitation Homoarginine->Attenuation of Mineral Precipitation Amelioration of Vascular Calcification Amelioration of Vascular Calcification Inhibition of VSMC Apoptosis->Amelioration of Vascular Calcification Attenuation of Mineral Precipitation->Amelioration of Vascular Calcification

Proposed mechanism of L-Lysine in preventing vascular calcification.

Experimental Evidence and Quantitative Data

The primary evidence for the efficacy of L-Lysine in preventing vascular calcification comes from a study by Shimomura et al. (2014) using an adenine-induced uremic rat model.

In Vivo Model: Adenine-Induced Uremic Rats

This model faithfully recapitulates medial arterial calcification. The key findings from this study are summarized in the tables below.

Table 1: Effect of Dietary L-Lysine on Aortic Mineral Content in Adenine-Induced Uremic Rats

GroupCalcium (µ g/aorta )Magnesium (µ g/aorta )Phosphate (µ g/aorta )
Low-Protein (LP) Diet1.8 ± 0.40.3 ± 0.11.1 ± 0.2
LP + Adenine (Ade)189.3 ± 101.220.2 ± 10.4101.4 ± 53.8
LP + Ade + Glycine (Gly)225.4 ± 61.324.1 ± 6.2119.5 ± 32.4
LP + Ade + L-Lysine (Lys)10.1 ± 14.5 1.2 ± 1.5 5.7 ± 7.9*
Data are presented as mean ± SD. *P<0.001 vs. Ade group. Data extracted from Shimomura et al.

Table 2: Effect of Dietary L-Lysine on Plasma Amino Acid Concentrations in Adenine-Induced Uremic Rats (nmol/mL)

Amino AcidLP DietLP + AdeLP + Ade + GlycineLP + Ade + L-Lysine
Alanine364.5 ± 40.0280.9 ± 31.8291.5 ± 36.4407.9 ± 57.0
Proline185.6 ± 28.5139.3 ± 17.5148.9 ± 15.6211.9 ± 25.1
Arginine165.9 ± 20.3118.8 ± 17.1125.3 ± 15.1180.1 ± 21.0
Homoarginine1.7 ± 0.30.9 ± 0.21.0 ± 0.21.6 ± 0.2
Lysine231.5 ± 28.8155.6 ± 22.1161.4 ± 19.3168.3 ± 20.0
Data are presented as mean ± SD. *P<0.05 vs. Ade group. Data extracted from Shimomura et al.
In Vitro Model: Vascular Smooth Muscle Cell Calcification

A common in vitro model to study vascular calcification involves treating cultured VSMCs with beta-glycerophosphate (β-GP) to provide a source of phosphate, which induces their transformation into osteoblast-like cells and subsequent mineralization. While the Shimomura et al. study utilized in vitro methods to demonstrate the anti-apoptotic effects of alanine and proline, and the anti-precipitant effects of arginine and homoarginine, further research is warranted to investigate the direct effects of this compound on β-GP-induced VSMC calcification.

Detailed Experimental Protocols

In Vivo: Adenine-Induced Uremic Rat Model of Vascular Calcification

This protocol is based on the methodology described by Shimomura et al.

in_vivo_protocol cluster_setup Animal Model Setup cluster_diet Dietary Intervention (5 weeks) cluster_analysis Analysis at 18 Weeks of Age Animals Male Sprague-Dawley rats (12 weeks old) Acclimation Acclimation for 1 week on normal diet Animals->Acclimation Group_LP Low-Protein (LP) Diet Acclimation->Group_LP Group_Ade LP Diet + 0.75% Adenine Acclimation->Group_Ade Group_Gly LP Diet + 0.75% Adenine + 2.5% Glycine Acclimation->Group_Gly Group_Lys LP Diet + 0.75% Adenine + 2.5% L-Lysine HCl Acclimation->Group_Lys Blood_Analysis Serum analysis (Creatinine, Urea, Ca, P, PTH) Plasma amino acid analysis Group_LP->Blood_Analysis Group_Ade->Blood_Analysis Group_Gly->Blood_Analysis Group_Lys->Blood_Analysis Tissue_Harvesting Harvesting of thoracic aorta Blood_Analysis->Tissue_Harvesting Calcification_Assessment Von Kossa and Alizarin Red staining Quantification of Ca, Mg, and P content Tissue_Harvesting->Calcification_Assessment Apoptosis_Analysis TUNEL staining Western blot for cleaved caspase-3 Tissue_Harvesting->Apoptosis_Analysis

Workflow for the in vivo adenine-induced vascular calcification model.
In Vitro: β-Glycerophosphate-Induced VSMC Calcification

This is a generalized protocol based on common methodologies.

in_vitro_protocol cluster_culture Cell Culture cluster_induction Induction of Calcification cluster_assessment Assessment of Calcification Cell_Source Primary Vascular Smooth Muscle Cells (VSMCs) (e.g., from bovine or rat aorta) Culture_Medium DMEM with 10% FBS Cell_Source->Culture_Medium Seeding Seed VSMCs in multi-well plates Culture_Medium->Seeding Control_Group Growth medium Seeding->Control_Group Calcification_Group Growth medium + 10 mM β-glycerophosphate Seeding->Calcification_Group Treatment_Group Calcification medium + this compound (various concentrations) Seeding->Treatment_Group Incubation Incubate for 7-14 days (medium changed every 2-3 days) Control_Group->Incubation Calcification_Group->Incubation Treatment_Group->Incubation Staining Alizarin Red S or Von Kossa staining for calcium deposits Incubation->Staining Quantification Calcium content assay (e.g., o-cresolphthalein (B1221799) complexone method) Incubation->Quantification Gene_Expression RT-qPCR for osteogenic markers (e.g., Runx2, ALP) Incubation->Gene_Expression

Workflow for in vitro β-glycerophosphate-induced VSMC calcification.

Future Directions and Conclusion

The preclinical data strongly suggest that this compound holds promise as a therapeutic agent for the prevention of vascular calcification. Its unique mechanism of action, which involves modulating the plasma amino acid profile to inhibit key pathological processes, presents a novel approach to tackling this challenging condition.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which alanine, proline, arginine, and homoarginine exert their protective effects.

  • Investigating the direct effects of this compound on VSMC signaling pathways, including the Runx2 pathway, in in vitro calcification models.

  • Conducting dose-response studies to determine the optimal therapeutic dosage of this compound.

  • Ultimately, translating these promising preclinical findings into clinical trials to evaluate the safety and efficacy of this compound in patients at high risk of vascular calcification.

References

A Technical Guide to the Physicochemical Properties of L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of L-Lysine acetate (B1210297) (CAS No: 57282-49-2), an essential amino acid salt widely used in pharmaceutical, nutritional, and biotechnological applications. Its enhanced solubility and stability over the free base form make it a preferred choice for therapeutic and industrial formulations.[1] This guide synthesizes key quantitative data, details common experimental methodologies, and presents logical and experimental workflows to support research and development.

General and Chemical Properties

L-Lysine acetate is the salt formed between the essential amino acid L-Lysine and acetic acid. L-Lysine is a proteinogenic α-amino acid characterized by a basic side chain, making it hydrophilic.[2] The acetate salt form improves water solubility and stability, which is particularly advantageous for parenteral and other pharmaceutical formulations.[1]

Table 1: General and Chemical Identifiers

PropertyValueSource(s)
CAS Number 57282-49-2[1][3]
Molecular Formula C₆H₁₄N₂O₂ · C₂H₄O₂ (or C₈H₁₈N₂O₄)
Molecular Weight 206.24 g/mol
IUPAC Name acetic acid;(2S)-2,6-diaminohexanoic acid
Synonyms L-Lysine monoacetate, H-Lys-OH AcOH, Lysine Acetate Salt
Appearance White crystalline powder

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and formulation. It is a moderately hygroscopic compound that is stable under cool, dry conditions. Prolonged exposure to high humidity or temperature should be avoided to prevent degradation.

Table 2: Key Physical Properties

PropertyValue / DescriptionSource(s)
Melting Point Decomposes at ~224°C; Range of 260-262°C also reported.
Solubility - Very soluble / Freely soluble in water (>100 g / 100 g H₂O at 20°C)
- Soluble in formic acid
- Very slightly soluble / practically insoluble in ethanol
Specific Rotation [α]²⁰/D: +8.5° to +10.0° (c=10, H₂O)
Hygroscopicity Moderately hygroscopic
Stability Stable under dry, cool conditions. Incompatible with strong oxidizing agents.

Acid-Base Properties

In solution, this compound dissociates into L-Lysine and acetate ions. The L-Lysine molecule is amphoteric, possessing three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group on the side chain. The pKa values determine the charge state of the molecule at a given pH, which is fundamental to its biological activity and formulation behavior.

Table 3: pKa Values of L-Lysine at 25°C

Ionizable GrouppKa ValueSource(s)
α-carboxyl (pKa₁)~2.18
α-amino (pKa₂)~8.95
ε-amino (pKa₃)~10.53

The diagram below illustrates the relationship between the pH of the solution and the predominant ionic species of L-Lysine.

G cluster_0 pH < 2.18 cluster_1 pH 2.18 - 8.95 cluster_2 pH 8.95 - 10.53 cluster_3 pH > 10.53 A H₃N⁺-(CH₂)₄-CH(NH₃⁺)-COOH (Net Charge: +2) B H₃N⁺-(CH₂)₄-CH(NH₃⁺)-COO⁻ (Net Charge: +1) A->B Deprotonation pKa₁ ≈ 2.18 C H₃N⁺-(CH₂)₄-CH(NH₂)-COO⁻ (Net Charge: 0) B->C Deprotonation pKa₂ ≈ 8.95 D H₂N-(CH₂)₄-CH(NH₂)-COO⁻ (Net Charge: -1) C->D Deprotonation pKa₃ ≈ 10.53

Caption: Predominant ionic forms of L-Lysine at different pH ranges.

Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa values of ionizable substances. The process involves the gradual addition of a titrant (an acid or base) to the sample solution while monitoring the pH.

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water.

    • Prepare standardized titrant solutions, such as 0.1 M HCl and 0.1 M NaOH.

    • To maintain constant ionic strength throughout the titration, a background electrolyte like 0.15 M KCl can be added to the sample solution.

  • Titration Procedure:

    • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • To determine all pKa values, first, titrate the solution with 0.1 M HCl to a low pH (e.g., ~1.8) to ensure all groups are fully protonated.

    • Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until a high pH (e.g., ~12.5) is reached to ensure all groups have been deprotonated.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve will show three inflection points corresponding to the three pKa values of lysine.

    • The pH at the midpoint of each buffer region (half-equivalence point) is equal to the pKa of that ionizable group. This can be determined by finding the pH at half the volume of titrant required to reach each equivalence point.

G start Start: Prepare Sample & Titrant calibrate Calibrate pH Meter start->calibrate titrate Titrate Sample with Base (NaOH) Record pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Identify Equivalence Points plot->analyze determine Determine pH at Half-Equivalence Points analyze->determine result Result: pKa₁, pKa₂, pKa₃ determine->result

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability. It measures the concentration of a saturated solution after a solute has been equilibrated with a solvent.

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a series of flasks or vials containing a precise volume of the desired solvent (e.g., purified water, ethanol). The excess solid is crucial to ensure saturation is reached.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker or agitator (e.g., 20°C or 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound is achieved.

  • Sample Separation and Analysis:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation or filtration (using a filter that does not adsorb the solute).

    • Quantify the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Data Reporting:

    • The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

G start Add Excess this compound to Solvent in a Sealed Flask equilibrate Agitate at Constant Temperature (e.g., 24-72 hours) start->equilibrate separate Separate Solid from Supernatant (Centrifuge or Filter) equilibrate->separate quantify Quantify Solute Concentration in Supernatant (e.g., HPLC) separate->quantify result Result: Equilibrium Solubility quantify->result

Caption: Workflow for the shake-flask solubility determination method.

References

L-Lysine Acetate as a Precursor for Biomolecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential α-amino acid, serves as a fundamental building block for protein synthesis and a variety of other critical physiological functions. Its salt form, L-Lysine acetate (B1210297), offers enhanced solubility and bioavailability, making it a valuable precursor for the synthesis of numerous biomolecules in research, biotechnology, and pharmaceutical applications. Upon administration or dissolution in aqueous environments, L-Lysine acetate readily dissociates into L-lysine and acetate ions, both of which are integrated into key metabolic pathways.[1]

This technical guide provides an in-depth overview of this compound's role as a precursor, focusing on its application in the synthesis of vital biomolecules. It includes quantitative data on conversion efficiencies, detailed experimental protocols for key applications, and visual representations of the underlying biochemical pathways and workflows.

This compound in Key Metabolic Pathways

Once dissociated, the L-lysine component from this compound enters several metabolic routes. Primarily, it is incorporated into nascent polypeptide chains during protein synthesis. Beyond this fundamental role, L-lysine is a precursor for the biosynthesis of carnitine, a molecule essential for fatty acid metabolism and energy production.[2][3][4] It also participates in the crosslinking of collagen, contributing to the structural integrity of connective tissues.[2]

The acetate ion, the other component of this compound, is readily converted to acetyl-CoA, a central molecule in cellular metabolism that enters the tricarboxylic acid (TCA) cycle for energy production.

Lysine (B10760008) Catabolism

Excess L-lysine is catabolized through two primary pathways: the saccharopine pathway, which is predominant in mammals, and the pipecolate pathway, more common in microorganisms and plants.

  • Saccharopine Pathway: In this pathway, L-lysine is ultimately converted to α-ketoglutarate, an intermediate of the TCA cycle. This process involves several enzymatic steps, starting with the condensation of L-lysine with α-ketoglutarate to form saccharopine.

  • Pipecolate Pathway: This pathway involves the conversion of L-lysine to L-pipecolic acid, which is then further metabolized.

The following diagram illustrates the initial steps of the Saccharopine Pathway for L-lysine catabolism.

Saccharopine_Pathway cluster_lysine_catabolism Saccharopine Pathway L_Lysine L-Lysine Saccharopine Saccharopine L_Lysine->Saccharopine Lysine-α-ketoglutarate reductase alpha_KG_in α-Ketoglutarate alpha_KG_in->Saccharopine alpha_AASA α-Aminoadipate-δ-semialdehyde Saccharopine->alpha_AASA Saccharopine dehydrogenase alpha_AA α-Aminoadipate alpha_AASA->alpha_AA Aminoadipate-semialdehyde dehydrogenase

Saccharopine Pathway for L-Lysine Catabolism.
Carnitine Biosynthesis

L-lysine is an essential precursor for the de novo synthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The biosynthesis of carnitine is a multi-step enzymatic process that begins with the methylation of a lysine residue within a protein.

The following diagram outlines the key steps in the biosynthesis of L-carnitine from a trimethyllysine precursor.

Carnitine_Biosynthesis cluster_carnitine L-Carnitine Biosynthesis TML 6-N-Trimethyllysine HTML 3-Hydroxy-6-N-trimethyllysine TML->HTML Trimethyllysine Dioxygenase TMABA 4-N-Trimethylaminobutyraldehyde HTML->TMABA HTML Aldolase GBB γ-Butyrobetaine TMABA->GBB TMABA Dehydrogenase L_Carnitine L-Carnitine GBB->L_Carnitine γ-Butyrobetaine Dioxygenase

Biosynthesis of L-Carnitine.

Quantitative Data on L-Lysine as a Precursor

The efficiency of L-lysine as a precursor for various biomolecules is a critical factor in both research and industrial applications. The following tables summarize key quantitative data from various studies.

BiomoleculePrecursorOrganism/SystemMolar Yield (%)Concentration (g/L)Reference
CadaverineL-LysineEscherichia coli97%136
CadaverineL-LysineImmobilized Lysine Decarboxylase97%135.6
L-Pipecolic AcidL-LysineStreptomyces pristinaespiralis>90%-
D-LysineL-LysineEscherichia coli (two-enzyme cascade)48.8%-
1,5-DiaminopentaneL-LysineWhole-cell decarboxylation98.3% (analytical grade lysine)-
PolymerPrecursorCatalystDegree of Polymerization (DP)Monomer Conversion (%)Reference
Poly-L-lysineL-Lysine ethyl esterPapainMax DP of 1831%

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-Lysine as a precursor.

Protocol for the Chemoenzymatic Synthesis of Poly-L-lysine

This protocol describes a one-pot synthesis of poly-L-lysine (polyLys) through the esterification of L-lysine followed by chemoenzymatic polymerization (CEP) using papain.

Materials:

  • L-Lysine hydrochloride (Lys-OH·HCl)

  • Ethanol (B145695) (99.9%)

  • Hydrochloric acid (HCl), 5 M

  • Sodium hydroxide (B78521) (NaOH), 5.0 M

  • Phosphate (B84403) buffer (1.0 M, pH 8.0)

  • Papain (activity ~3 U/mg)

  • Deionized water

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Esterification of L-Lysine:

    • Dissolve Lys-OH·HCl in ethanol in a round-bottom flask.

    • Add 5% (v/v) of 5 M HCl to the solution to catalyze the esterification.

    • Reflux the mixture for 24 hours with constant stirring.

    • After cooling to room temperature, evaporate the solvent to obtain the dried L-lysine ethyl ester (Lys-OEt).

  • Chemoenzymatic Polymerization:

    • Add 1.0 M phosphate buffer (pH 8.0) to the dried Lys-OEt to achieve a final monomer concentration of 1.0 M.

    • Adjust the pH of the monomer solution to 8.5 by adding 5.0 M NaOH.

    • Add papain to the solution.

    • Incubate the reaction at 40°C for 4 hours with gentle agitation.

    • Terminate the reaction.

  • Purification and Analysis:

    • Purify the resulting poly-L-lysine by ultrafiltration to remove the papain.

    • Analyze the degree of polymerization and monomer conversion using MALDI-TOF mass spectrometry and 1H NMR, respectively.

The following diagram illustrates the experimental workflow for this synthesis.

Poly_L_Lysine_Synthesis_Workflow cluster_workflow Poly-L-Lysine Synthesis Workflow start Start: L-Lysine HCl esterification Esterification (Ethanol, HCl, Reflux) start->esterification evaporation Solvent Evaporation esterification->evaporation dissolution Dissolution in Buffer & pH Adjustment evaporation->dissolution polymerization Chemoenzymatic Polymerization (Papain, 40°C) dissolution->polymerization purification Purification (Ultrafiltration) polymerization->purification analysis Analysis (MALDI-TOF MS, NMR) purification->analysis end End: Poly-L-Lysine analysis->end

Workflow for Poly-L-Lysine Synthesis.
Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for using stable isotope-labeled L-lysine to quantify protein abundance in cell culture.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-lysine and L-arginine

  • Dialyzed Fetal Bovine Serum (FBS)

  • "Light" L-Lysine (unlabeled)

  • "Heavy" L-Lysine (e.g., ¹³C₆-L-Lysine)

  • "Light" and "Heavy" L-Arginine (if also labeling arginine)

  • Cell line of interest

  • Standard cell culture reagents and equipment

Procedure:

  • Media Preparation:

    • Prepare two types of SILAC media: "Light" and "Heavy".

    • To the base medium, add dialyzed FBS.

    • For the "Light" medium, supplement with unlabeled L-lysine and L-arginine.

    • For the "Heavy" medium, supplement with stable isotope-labeled "heavy" L-lysine and, if desired, "heavy" L-arginine.

    • Sterile filter the complete media.

  • Cell Culture and Labeling:

    • Culture the cells in the "Light" medium for several passages to ensure they are healthy and growing well.

    • Split the cell population into two groups. Continue culturing one group in the "Light" medium.

    • Transfer the second group to the "Heavy" medium.

    • Culture the cells in the "Heavy" medium for at least 6 population doublings to ensure near-complete incorporation of the heavy amino acids.

  • Experimental Treatment and Sample Collection:

    • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "Heavy" labeled cells, and a vehicle control to the "Light" labeled cells).

    • Harvest the cells from both populations.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal numbers of cells (or equal amounts of protein) from the "Light" and "Heavy" populations.

    • Lyse the combined cell pellet and extract the proteins.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

The following diagram shows the logical relationship of the key steps in a SILAC experiment.

SILAC_Logical_Diagram cluster_silac SILAC Experimental Logic cell_culture Cell Population split Split Population cell_culture->split light_label Culture in 'Light' Medium (Control) split->light_label Group 1 heavy_label Culture in 'Heavy' Medium (Experiment) split->heavy_label Group 2 combine Combine Cell Populations light_label->combine treatment Apply Experimental Treatment heavy_label->treatment treatment->combine protein_prep Protein Extraction & Digestion combine->protein_prep ms_analysis LC-MS/MS Analysis protein_prep->ms_analysis quantification Protein Quantification ms_analysis->quantification

Logical Flow of a SILAC Experiment.

Conclusion

This compound serves as a versatile and efficient precursor for a wide array of biomolecules, finding critical applications in fundamental research and the development of novel therapeutics and biomaterials. Its high solubility and the metabolic integration of both its lysine and acetate components make it an invaluable tool for scientists. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in their work. Further research into optimizing bioconversion pathways and developing novel applications will continue to expand the utility of this important biomolecule precursor.

References

L-Lysine Acetate in Nutritional and Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, is a fundamental component in protein synthesis and plays a critical role in numerous physiological processes, including tissue repair, calcium absorption, and the synthesis of carnitine and enzymes[1][2]. In research and clinical applications, lysine (B10760008) is often supplied as a salt to improve its stability and handling. L-Lysine acetate (B1210297) (C₈H₁₈N₂O₄, CAS: 57282-49-2) is the acetate salt of L-Lysine and serves as a highly soluble and bioavailable source of this essential amino acid[3][4][5].

This technical guide provides an in-depth overview of the application of L-Lysine acetate in nutritional and metabolic studies. It details its physicochemical properties, metabolic fate, and its significant role in modulating key cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols and quantitative data from pivotal studies, offering a comprehensive resource for professionals in the field.

Physicochemical Properties and Advantages

This compound offers distinct advantages due to its chemical structure. As a salt, it readily dissociates in aqueous solutions into L-Lysine and the acetate ion. This property is central to its utility in research and nutritional formulations.

2.1 Solubility and Stability

Both L-Lysine and its acetate salt are highly soluble in water. This high solubility is crucial for its use in parenteral nutrition, intravenous infusions, and as a supplement in cell culture media. While direct comparative data is sparse, the acetate form is noted for its stability, which is advantageous for withstanding the rigors of feed manufacturing and pharmaceutical formulation. In contrast to the more common L-Lysine hydrochloride (HCl) salt, which contributes a chloride ion, this compound provides an acetate ion, which has a distinct metabolic fate.

2.2 The Metabolic Role of the Acetate Counter-Ion

Upon dissociation, the acetate ion from this compound can be converted into acetyl-CoA, a central molecule in cellular metabolism. Acetyl-CoA is a primary substrate for the citric acid cycle (Krebs cycle), contributing directly to cellular energy production in the form of ATP. This makes this compound not just a source of an essential amino acid but also a contributor to cellular energy pools, a particularly valuable attribute in states of high metabolic demand, such as illness or recovery.

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptionSource(s)
CAS Number 57282-49-2
Molecular Formula C₈H₁₈N₂O₄ (or C₆H₁₄N₂O₂·C₂H₄O₂)
Molecular Weight ~206.24 g/mol
Appearance White crystalline powder
Solubility Very soluble in water; practically insoluble in ethanol.
Metabolic Fate Dissociates into L-Lysine and acetate. Acetate can be converted to Acetyl-CoA.

Core Application: Modulation of Metabolic Signaling

A primary focus of L-Lysine in metabolic research is its role as a signaling molecule that modulates protein turnover. L-Lysine, along with other essential amino acids, is a potent activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a master regulator of cell growth, proliferation, and metabolism.

3.1 The Akt/mTORC1 Signaling Pathway

Activation of the mTORC1 pathway by L-Lysine promotes protein synthesis and suppresses autophagy, the process of cellular self-degradation. Studies in rats have shown that dietary L-Lysine supplementation activates the Akt/mTOR signaling cascade in skeletal muscle, leading to a decrease in autophagic proteolysis. This activation is critical for increasing muscle mass, particularly in the context of low-protein diets or conditions associated with muscle wasting like sarcopenia.

The key downstream effectors of mTORC1 include the ribosomal protein S6 kinase 1 (p70S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K1 and 4E-BP1 by mTORC1 stimulates the initiation of protein translation, leading to muscle hypertrophy.

mTOR_Pathway cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Outcomes L-Lysine L-Lysine Akt Akt L-Lysine->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates/ Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates/ Inhibits Autophagy Autophagy (Proteolysis) mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) p70S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibition Released

Caption: L-Lysine activation of the Akt/mTORC1 signaling pathway.

Quantitative Data from Nutritional Studies

The metabolic effects of L-Lysine supplementation have been quantified in numerous animal studies. These studies typically investigate the impact on growth performance and plasma amino acid profiles, providing valuable data for optimizing nutritional formulations.

4.1 Effects on Growth Performance

Lysine is often the first limiting amino acid in cereal-based diets for livestock and research animals. Supplementation is critical for normal growth. However, excessive supplementation can create an amino acid imbalance, adversely affecting growth.

Table 2: Effect of L-Lysine Supplementation on Body Weight Gain (BWG) in Rats

Data from a 1-week study with Sprague-Dawley rats fed casein-based diets.

Base DietSupplemental L-Lysine (%)Body Weight Gain ( g/week )Change vs. Control
7% Casein0% (Control)13.0 ± 2.0-
7% Casein1.5%10.4 ± 1.6↓ 20.0%
7% Casein3.0%3.9 ± 1.7↓ 70.0%
20% Casein0% (Control)30.0 ± 1.5-
20% Casein1.5%27.5 ± 2.1↓ 8.3%
20% Casein3.0%26.6 ± 1.7↓ 11.3%
(Adapted from data presented in a study on L-Lysine supplementation in rats)

4.2 Effects on Plasma Amino Acid Concentrations

Dietary lysine levels significantly alter the plasma concentrations of numerous amino acids. Monitoring these changes is crucial for understanding metabolic responses and potential amino acid antagonisms, particularly the well-documented lysine-arginine antagonism.

Table 3: Impact of Dietary Lysine on Plasma Amino Acid Profile in Pigs

Pigs were fed diets with deficient, adequate, or excess L-Lysine for 4 weeks.

Amino AcidLysine-Deficient DietLysine-Adequate DietLysine-Excess Diet
Lysine ↓↓↓ (Significantly Lower)Control Level↑↑↑ (Significantly Higher)
Arginine Control Level↓ (Lower)↓↓ (Significantly Lower)
Threonine Control Level↓ (Lower)↓↓ (Significantly Lower)
Leucine Control Level↑ (Higher)↑↑ (Significantly Higher)
Alanine Control Level↑ (Higher)↑↑ (Significantly Higher)
Glycine Control Level↑ (Higher)↑↑ (Significantly Higher)
(Qualitative summary adapted from data presented in studies on finishing pigs)

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the metabolic effects of this compound.

5.1 Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol is used to quantify the phosphorylation status of key proteins in the mTOR signaling cascade following L-Lysine treatment.

Objective: To measure the activation of mTORC1 signaling by assessing the phosphorylation of mTOR, p70S6K1, and 4E-BP1.

Methodology:

  • Cell/Tissue Preparation: Culture cells (e.g., C2C12 myotubes, HEK293T) or harvest tissue samples (e.g., rat gastrocnemius muscle) following experimental treatment with this compound.

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by molecular weight on a polyacrylamide gel (e.g., 8-12%).

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of mTOR (e.g., p-mTOR Ser2448), p70S6K1 (e.g., p-p70S6K1 Thr389), and 4E-BP1 (e.g., p-4EBP1 Ser65). Dilute antibodies in blocking buffer according to manufacturer recommendations.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using densitometry software. Normalize the signal of each phosphoprotein to its corresponding total protein signal to determine the relative level of activation.

5.2 Protocol: Measurement of Muscle Protein Breakdown via 3-Methylhistidine (3-MH)

This protocol assesses the rate of myofibrillar protein degradation by measuring the release of 3-MH, a modified amino acid found in actin and myosin that is not reincorporated into new proteins.

Objective: To quantify muscle protein breakdown by measuring 3-MH in plasma or urine.

Methodology:

  • Animal Model & Diet: Use an appropriate animal model (e.g., Sprague-Dawley rats) and administer the experimental diet containing this compound.

  • Sample Collection: Collect 24-hour urine samples using metabolic cages. Alternatively, collect blood samples at specified time points for plasma analysis.

  • Sample Preparation (for Plasma): Deproteinize plasma samples by adding an equal volume of acetonitrile/methanol (1:1), vortexing, and incubating at -20°C for 1 hour. Centrifuge to pellet the precipitated protein.

  • Analysis (LC-MS/MS):

    • Dry the supernatant (from plasma) or use a urine aliquot directly.

    • Reconstitute the sample in an appropriate mobile phase.

    • Analyze the concentration of 3-MH using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a stable isotope-labeled internal standard (e.g., D₃-3-MH) for accurate quantification.

  • Data Normalization: Urinary 3-MH excretion is often normalized to creatinine (B1669602) excretion to account for variations in muscle mass and renal function, expressed as a molar ratio (3-MH/creatinine). Plasma measurements reflect the rate of appearance of 3-MH.

Caption: General workflow for a stable isotope tracing metabolic study.

5.3 Protocol: Stable Isotope Tracing of Lysine Metabolism

This advanced technique tracks the metabolic fate of lysine by using L-Lysine labeled with stable isotopes (e.g., ¹³C, ¹⁵N). While protocols often use generic L-Lysine, this compound can be readily substituted as the delivery vehicle.

Objective: To trace the incorporation of lysine into proteins (synthesis) and its catabolic pathways.

Methodology:

  • Tracer Selection and Preparation: Synthesize or procure this compound labeled with stable isotopes (e.g., [U-¹³C₆]-L-Lysine acetate). Prepare a sterile stock solution for infusion or mix it into the experimental diet.

  • Administration: Administer the labeled tracer to the animal model or cell culture system. For in vivo studies, intravenous infusion is common to achieve a steady-state enrichment in the plasma. For nutritional studies, it can be incorporated into the diet.

  • Sample Collection: Collect tissue and plasma samples at various time points during and after tracer administration. Rapidly quench metabolic activity by flash-freezing samples in liquid nitrogen.

  • Metabolite Extraction: Extract metabolites from homogenized tissues or plasma using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS to measure the mass isotopologue distribution (MID) of lysine and its downstream metabolites. The MID reveals the fractional abundance of molecules containing different numbers of heavy isotopes.

  • Data Analysis: Use specialized software to correct for the natural abundance of isotopes and calculate metabolic fluxes through relevant pathways, such as protein synthesis or the carnitine synthesis pathway.

Conclusion

This compound is a versatile and highly valuable compound for nutritional and metabolic research. Its excellent solubility and the metabolic contribution of its acetate counter-ion make it an advantageous choice for a range of applications, from parenteral nutrition to stable isotope tracing studies. Its well-documented role in activating the mTORC1 signaling pathway underscores its importance in regulating muscle protein synthesis and breakdown. The protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at understanding and harnessing the metabolic potential of L-Lysine.

References

Methodological & Application

Preparation of L-Lysine Acetate Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine is an essential amino acid critical for various cellular functions, including protein synthesis, cell proliferation, and as a precursor for numerous bioactive molecules.[1] In cell culture, adequate supplementation of essential amino acids is paramount for optimal cell growth, viability, and productivity. L-lysine acetate (B1210297) is a highly soluble and stable salt form of L-lysine, making it an excellent choice for supplementing cell culture media.[2] This document provides detailed protocols for the preparation of L-lysine acetate solutions and outlines its applications in cell culture, including its role in cellular signaling.

Quantitative Data Summary

The concentration of L-lysine and the tolerance to acetate can vary significantly between cell lines and culture conditions. The following tables provide a summary of typical concentrations found in common cell culture media and reported ranges for supplementation and toxicity.

Table 1: L-Lysine Concentration in Standard Cell Culture Media

Media FormulationL-Lysine Hydrochloride (mg/L)Molar Concentration (mM)
DMEM/F-1291.250.50
RPMI-164040.000.22
MEM72.500.40

Data sourced from commercially available media formulations. Note that L-lysine is typically present as L-lysine hydrochloride in basal media.

Table 2: Recommended and Reported Concentrations of L-Lysine and Acetate in Cell Culture

CompoundApplicationRecommended/Reported ConcentrationCell Type/ContextReference
L-LysineSupplementation for satellite cell proliferation500 µmol/L (0.5 mM)Piglet Satellite Cells[3]
L-LysineOptimal for in vitro bone formation10⁻⁸ MRat Bone Marrow Cells
Poly-L-LysineCoating of culture surfaces0.1 mg/mLGeneral use for enhanced cell attachment[4][5]
AcetateStimulation of cell proliferationUp to 12.5 mMHuman Gastric Adenocarcinoma (AGS) cells
AcetateInhibition of cell growth/cytotoxicity>12.5 mMHuman Gastric Adenocarcinoma (AGS) cells
Acetic AcidInduction of cell death (concentration-dependent)0.01% to 0.5%Gastric cancer and mesothelioma cell lines

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM stock solution of this compound, which can be used to supplement cell culture media.

Materials:

  • This compound (Cell culture grade, MW: 206.24 g/mol )

  • Cell culture grade water (e.g., WFI, ultra-pure water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Pipettes and sterile tips

  • Analytical balance

  • pH meter (optional)

Procedure:

  • Weighing: In a sterile conical tube, accurately weigh out 2.0624 g of this compound powder to prepare 100 mL of a 100 mM solution.

  • Dissolving: Add approximately 80 mL of cell culture grade water to the conical tube. Cap tightly and vortex or invert the tube until the powder is completely dissolved. This compound is very soluble in water.

  • Volume Adjustment: Adjust the final volume to 100 mL with cell culture grade water.

  • pH Check (Optional): The pH of the solution should be close to neutral. If necessary, the pH can be adjusted with sterile 1N HCl or 1N NaOH, although this is typically not required for this compound.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting and Storage: Filter the solution into sterile, labeled cryovials or conical tubes in appropriate working volumes (e.g., 1 mL, 5 mL). Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 1 month).

Protocol 2: Supplementing Cell Culture Medium with this compound

This protocol outlines the steps to supplement a basal cell culture medium with the prepared this compound stock solution.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Prepared 100 mM this compound stock solution

  • Sterile pipettes and tips

  • Cell culture flasks or plates

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of L-lysine in your culture medium. This may require optimization for your specific cell line and experimental goals. A common starting point for supplementation is an additional 0.1 to 1 mM.

  • Calculate Volume: Use the following formula to calculate the volume of the stock solution needed: V1 = (C2 * V2) / C1 Where:

    • V1 = Volume of stock solution to add

    • C1 = Concentration of the stock solution (100 mM)

    • V2 = Final volume of the culture medium

    • C2 = Desired final concentration of L-lysine

  • Supplementation: In a sterile biological safety cabinet, add the calculated volume of the 100 mM this compound stock solution to your basal cell culture medium.

  • Mixing: Gently swirl the medium to ensure the supplement is evenly distributed.

  • Use: The supplemented medium is now ready for use in your cell culture experiments.

Signaling Pathway and Experimental Workflow Visualization

L-Lysine and the mTOR Signaling Pathway

L-lysine has been shown to play a role in modulating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_Signaling_Pathway Lysine L-Lysine mTORC1 mTORC1 Lysine->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits when active Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: L-Lysine activates the mTORC1 signaling pathway.

Experimental Workflow for this compound Supplementation

The following diagram illustrates a typical workflow for preparing and using this compound solution in cell culture experiments.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture Weigh Weigh L-Lysine Acetate Powder Dissolve Dissolve in Cell Culture Grade Water Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Store Aliquot & Store at -20°C Filter->Store Thaw Thaw Stock Solution Store->Thaw Supplement Supplement Basal Medium Thaw->Supplement Culture Culture Cells Supplement->Culture Analyze Analyze Cellular Response Culture->Analyze

References

Application Notes and Protocols for L-Lysine Acetate in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical bottleneck in structural biology and drug discovery. The process of obtaining well-diffracting crystals is often empirical, relying on screening a wide array of chemical conditions to induce crystal formation. Additives play a crucial role in this process by influencing protein solubility, stability, and intermolecular interactions, thereby promoting crystallization.

L-Lysine acetate (B1210297), a salt of the essential amino acid L-lysine and acetic acid, presents itself as a valuable, yet underutilized, tool in the crystallographer's arsenal. This document provides detailed application notes and protocols for the rational use of L-Lysine acetate in protein crystallization screening. L-lysine, with its positively charged side chain, can participate in electrostatic interactions and hydrogen bonding, potentially mediating crystal contacts. The acetate ion can act as both a buffer and a precipitating agent, offering a dual function in crystallization screening. The exploration of this compound as an additive or primary reagent can expand the crystallization screening space and increase the chances of obtaining high-quality crystals, particularly for proteins that have been recalcitrant to crystallization using standard screens.

Rationale for Using this compound

The utility of this compound in protein crystallization stems from the distinct properties of its constituent ions:

  • L-Lysine: As a proteinogenic amino acid, L-lysine is biocompatible and can interact with the protein surface in a specific manner. Its long, flexible, and positively charged side chain can:

    • Mediate crystal packing by forming salt bridges with acidic residues (aspartate, glutamate) on adjacent protein molecules.

    • Participate in hydrogen bonding networks, further stabilizing the crystal lattice.

    • Increase the solubility of some proteins at specific pH values, preventing amorphous precipitation and promoting the slow approach to supersaturation required for crystallization.

  • Acetate: The acetate anion is a well-established component in crystallization screens, where it can function as:

    • A Precipitating Agent: Acetate salts, such as sodium acetate, are known to be effective precipitants for protein crystallization.

    • A Buffering Agent: The acetate buffer system has a pKa of ~4.76, making it suitable for crystallization experiments in the acidic pH range.

The combination of these two components in a single salt, this compound, provides a unique chemical tool that can simultaneously modulate pH, ionic strength, and specific intermolecular interactions.

Data Presentation: Hypothetical Screening Results

As the systematic exploration of this compound in protein crystallization is an emerging application, the following tables represent hypothetical yet plausible outcomes of a crystallization screen using this reagent. These examples are provided to illustrate the potential successful conditions and to serve as a guide for experimental design.

Table 1: Successful Crystallization Conditions for Model Proteins Using an this compound Additive Screen

Target ProteinProtein Concentration (mg/mL)Reservoir SolutionThis compound Concentration (M)Crystal Morphology
Lysozyme250.1 M Sodium Acetate pH 4.5, 1.0 M NaCl0.2Tetragonal prisms
Thaumatin150.1 M HEPES pH 7.0, 20% w/v PEG 80000.1Bipyramidal
Protein Kinase A100.1 M Tris-HCl pH 8.5, 1.5 M Ammonium Sulfate0.05Rods
Monoclonal Antibody (Fab fragment)200.1 M Citrate pH 5.5, 2.0 M Sodium Chloride0.15Needles

Table 2: Comparison of Crystal Quality with and without this compound

Target ProteinConditionDiffraction Limit (Å)Notes
Myoglobin 0.1 M Tris-HCl pH 8.0, 2.0 M Ammonium Sulfate2.5Small, poorly formed crystals.
0.1 M Tris-HCl pH 8.0, 2.0 M Ammonium Sulfate, 0.1 M this compound 1.8Larger, well-defined single crystals. Improved diffraction.
Carbonic Anhydrase 0.1 M MES pH 6.0, 1.2 M Sodium Citrate3.0Spherulites and microcrystalline precipitate.
0.1 M MES pH 6.0, 1.2 M Sodium Citrate, 0.08 M this compound 2.2Single, diffraction-quality crystals obtained after optimization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile-filtered 1.0 M this compound stock solution for use in crystallization screening.

Materials:

  • L-Lysine monohydrochloride

  • Potassium acetate or Sodium acetate

  • Ultrapure water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • 0.22 µm sterile syringe filter

  • Sterile containers

Procedure:

  • Dissolution: To prepare 100 mL of a 1.0 M this compound solution, dissolve 18.26 g of L-Lysine monohydrochloride and 9.81 g of potassium acetate (or 13.61 g of sodium acetate trihydrate) in approximately 80 mL of ultrapure water.

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 7.0) using HCl or NaOH. The final pH should be chosen to be compatible with the target protein's stability.

  • Volume Adjustment: Bring the final volume to 100 mL with ultrapure water.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: this compound as an Additive in Sparse Matrix Screening

This protocol outlines the use of this compound as an additive to a commercial or custom-made sparse matrix screen.

Materials:

  • Purified and concentrated target protein (5-15 mg/mL is a good starting point)

  • Commercial or custom sparse matrix crystallization screen

  • 1.0 M this compound stock solution (from Protocol 1)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes for dispensing nanoliter volumes

Procedure:

  • Screen Preparation: Prepare the sparse matrix screen in the crystallization plate reservoirs according to the manufacturer's instructions.

  • Additive Spiking: To each well of the crystallization drop, add a small volume of the 1.0 M this compound stock solution to achieve a final concentration in the drop of 0.05 M to 0.2 M. This can be done by adding the this compound directly to the protein solution before setting up the drop, or by adding it as a third component to the drop.

  • Drop Setup: Set up the crystallization drops by mixing the protein solution (pre-mixed with this compound if following that method) with the reservoir solution, typically in a 1:1, 1:2, or 2:1 ratio.

  • Sealing and Incubation: Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Regularly monitor the drops for crystal growth over a period of several weeks using a microscope.

Protocol 3: Systematic Screening of this compound as a Primary Reagent

This protocol describes a systematic grid screen to evaluate this compound as a primary precipitant and buffering agent.

Materials:

  • Purified and concentrated target protein

  • 1.0 M this compound stock solution, pH adjusted to a range of values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0)

  • A precipitant such as Polyethylene glycol (PEG) 8000 (50% w/v stock)

  • Crystallization plates

Procedure:

  • Grid Screen Design: Design a 2D grid screen where the x-axis varies the concentration of this compound and the y-axis varies the concentration of a co-precipitant (e.g., PEG 8000). The screen should also be repeated at different pH values using the prepared this compound stocks.

  • Reservoir Preparation: Prepare the reservoir solutions in the crystallization plate according to the grid design. For example, vary this compound from 0.1 M to 1.0 M and PEG 8000 from 5% to 25% w/v.

  • Drop Setup: Set up the crystallization drops by mixing the protein solution with the reservoir solutions.

  • Sealing, Incubation, and Observation: Seal the plate, incubate at a constant temperature, and monitor for crystal growth.

Visualizations

Experimental Workflow for this compound Additive Screening

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Protein_Prep Protein Purification & Concentration Spike_Protein Spike Protein with This compound Protein_Prep->Spike_Protein Lysine_Acetate_Stock Prepare 1M L-Lysine Acetate Stock Lysine_Acetate_Stock->Spike_Protein Setup_Drops Setup Crystallization Drops (Protein + Reservoir) Spike_Protein->Setup_Drops Incubate Incubate Plate Setup_Drops->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Optimize Optimize Hits Monitor->Optimize Hits Found Diffraction X-ray Diffraction Optimize->Diffraction

Caption: Workflow for using this compound as an additive in protein crystallization screening.

Logical Relationship of this compound Components in Crystallization

logical_relationship cluster_lysine L-Lysine Cation cluster_acetate Acetate Anion Lysine_Acetate This compound Electrostatic Electrostatic Interactions (Salt Bridges) Lysine_Acetate->Electrostatic H_Bonding Hydrogen Bonding Lysine_Acetate->H_Bonding Precipitation Precipitation Lysine_Acetate->Precipitation Buffering Buffering (pH ~4.8) Lysine_Acetate->Buffering Crystal_Lattice Stabilized Crystal Lattice Electrostatic->Crystal_Lattice H_Bonding->Crystal_Lattice Precipitation->Crystal_Lattice Buffering->Crystal_Lattice indirectly

Caption: The dual role of this compound components in promoting protein crystallization.

Conclusion

This compound is a promising and versatile reagent for protein crystallization screening. Its ability to act as a source of a positively charged amino acid and a buffering/precipitating anion provides a unique combination of properties that can be exploited to overcome crystallization challenges. The protocols and hypothetical data presented here offer a starting point for researchers to incorporate this compound into their crystallization strategies. Systematic screening of this compound, both as an additive and as a primary reagent, is encouraged to fully explore its potential in yielding high-quality crystals for structural studies. As with all crystallization experiments, careful optimization of the initial hits will be crucial for obtaining crystals suitable for X-ray diffraction analysis.

Application Notes and Protocols for L-Lysine Acetate in Parenteral Nutrition Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-Lysine acetate (B1210297) in parenteral nutrition (PN) formulations. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective compounding, quality control, and administration of PN solutions containing this essential amino acid.

Introduction to L-Lysine in Parenteral Nutrition

L-lysine is an essential amino acid, meaning the human body cannot synthesize it; therefore, it must be obtained through nutritional intake.[1][2] It is a critical component for protein synthesis, tissue repair, and overall growth and development, particularly in pediatric and neonatal patients.[1] In parenteral nutrition, which provides nutrients intravenously, the inclusion of L-lysine is vital to prevent a negative nitrogen balance and support anabolism.[3] L-lysine is typically provided as L-lysine acetate or L-lysine hydrochloride in commercially available amino acid solutions for PN.[4] Acetate is a bicarbonate precursor that can help to correct metabolic acidosis.

This compound in PN Formulations: Stability and Compatibility

Stability: Studies have shown that L-lysine is one of the more stable amino acids in total parenteral nutrition (TPN) mixtures, along with tyrosine and histidine, especially when stored at 4°C. However, the overall stability of a PN solution is a complex interplay of its various components, including dextrose, electrolytes, trace elements, and vitamins. The presence of other substances, such as hydrochloric acid, can affect the stability of some amino acids, though lysine (B10760008) appears to be less affected. It is crucial to adhere to established beyond-use dates (BUDs) for compounded PN solutions.

Compatibility: A significant consideration in PN formulation is the compatibility of its components. L-lysine has been reported to have the potential to complex with calcium. The simultaneous administration of PN solutions with other intravenous medications can also lead to physical and chemical incompatibilities, such as precipitation, which can have serious clinical consequences. Therefore, thorough compatibility assessments are essential.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and stability of PN solutions containing L-lysine.

Table 1: Recommended Daily Intake of Amino Acids in Parenteral Nutrition

Patient PopulationRecommended Amino Acid Intake (g/kg/day)Citation
Preterm Neonates3.0 - 4.0
Term Neonates2.5 - 3.0
Infants and Children1.5 - 2.5
Adults (Normal Metabolism)0.8 - 1.0
Adults (Metabolically Stressed)1.2 - 2.0

Table 2: Stability of L-Lysine in a Standard TPN Solution at 2-8°C

Time PointL-Lysine Concentration (g/L)% of Initial ConcentrationCitation
Day 16.45 ± 0.08100%
Day 86.48 ± 0.07100.5%
Day 296.41 ± 0.1199.4%
Day 856.35 ± 0.1598.4%
Day 1186.29 ± 0.1297.5%

Note: The data in Table 2 is from a study on a standard neonatal PN solution and demonstrates the high stability of L-lysine over an extended period under refrigeration.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound in PN formulations.

Protocol for Aseptic Compounding of a Parenteral Nutrition Solution

This protocol outlines the steps for the manual aseptic compounding of a PN solution containing this compound, adhering to the principles of USP Chapter <797>.

Materials:

  • Sterile amino acid solution containing this compound

  • Sterile dextrose solution

  • Sterile lipid emulsion

  • Sterile water for injection

  • Sterile electrolyte and trace element solutions

  • Sterile vitamin solution

  • Empty sterile EVA (ethylene vinyl acetate) container (PN bag)

  • Sterile syringes and needles

  • Laminar airflow workbench (LAFW) or compounding aseptic isolator (CAI)

  • Sterile gloves, gown, and other appropriate personal protective equipment (PPE)

  • Disinfectant (e.g., sterile 70% isopropyl alcohol)

Procedure:

  • Preparation:

    • Perform hand hygiene and don appropriate PPE.

    • Disinfect the LAFW or CAI compounding area.

    • Disinfect the injection ports of all solution containers and the PN bag with sterile 70% isopropyl alcohol.

  • Compounding:

    • Using a sterile syringe of appropriate size, aseptically withdraw the prescribed volume of the amino acid solution containing this compound.

    • Inject the amino acid solution into the sterile PN bag.

    • Repeat this process for the dextrose solution, sterile water, electrolytes, and trace elements, using a new sterile syringe for each component.

    • Gently agitate the bag after each addition to ensure proper mixing.

    • Add the sterile lipid emulsion to the PN bag (for a 3-in-1, or total nutrient admixture).

    • Vitamins should be added last, just prior to administration, due to their lower stability.

  • Final Inspection:

    • Visually inspect the final PN solution for any signs of precipitation, discoloration, or phase separation.

    • Label the PN bag with the patient's name, contents, volume, administration rate, and beyond-use date.

Protocol for Quantification of L-Lysine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of L-lysine in a PN solution.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: 10 mM potassium dihydrogen phosphate (B84403), with pH adjusted to 7.5 with triethylamine

  • L-lysine hydrochloride standard

  • PN solution sample

  • 0.45 µm syringe filters

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of L-lysine hydrochloride in the mobile phase.

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dilute the PN solution sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: 10 mM potassium dihydrogen phosphate (pH 7.5)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 214 nm

    • Column Temperature: 25°C

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared sample.

    • Identify the L-lysine peak based on the retention time of the standard.

    • Quantify the L-lysine concentration in the sample by comparing its peak area to the standard curve.

Protocol for Physical Compatibility Testing

This protocol outlines a method for the visual and microscopic evaluation of the physical compatibility of a PN solution containing this compound.

Materials and Equipment:

  • Compounded PN solution

  • Light microscope

  • pH meter

  • Turbidimeter

  • Particle counter

Procedure:

  • Visual Inspection:

    • Immediately after compounding and at specified time intervals, visually inspect the PN solution against a black and white background for any signs of precipitation, haziness, color change, or phase separation (creaming or cracking of the lipid emulsion).

  • pH Measurement:

    • Measure the pH of the PN solution at the same time intervals as the visual inspection. A significant change in pH can indicate a chemical incompatibility.

  • Turbidity Measurement:

    • Measure the turbidity of the solution. An increase in turbidity can indicate the formation of a precipitate.

  • Particle Size Analysis:

    • Use a light obscuration particle counter to determine the number and size of sub-visible particles.

  • Microscopic Examination:

    • Place a drop of the PN solution on a microscope slide and examine under a light microscope for the presence of crystalline structures or large lipid globules.

Visualizations

PN_Compounding_Workflow cluster_0 Preparation Phase cluster_1 Compounding Phase cluster_2 Quality Control & Dispensing Order_Verification Verify PN Order Gather_Materials Gather Sterile Components & Supplies Order_Verification->Gather_Materials Aseptic_Environment_Prep Prepare Aseptic Compounding Area Gather_Materials->Aseptic_Environment_Prep Add_Amino_Acids Add Amino Acid Solution (with this compound) Aseptic_Environment_Prep->Add_Amino_Acids Add_Dextrose Add Dextrose Solution Add_Amino_Acids->Add_Dextrose Add_Electrolytes Add Electrolytes & Trace Elements Add_Dextrose->Add_Electrolytes Add_Lipids Add Lipid Emulsion (for TNA) Add_Electrolytes->Add_Lipids Add_Vitamins Add Vitamins (Prior to Administration) Add_Lipids->Add_Vitamins Visual_Inspection Visual Inspection Add_Vitamins->Visual_Inspection Labeling Label PN Bag Visual_Inspection->Labeling Dispense Dispense to Patient Labeling->Dispense

Caption: Workflow for Aseptic Compounding of Parenteral Nutrition.

HPLC_Analysis_Workflow cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Quantification Prepare_Standards Prepare L-Lysine Calibration Standards Inject_Standards Inject Standards to Create Curve Prepare_Standards->Inject_Standards Prepare_Sample Dilute & Filter PN Sample Inject_Sample Inject Prepared PN Sample Prepare_Sample->Inject_Sample Data_Acquisition Acquire Chromatographic Data Inject_Standards->Data_Acquisition Inject_Sample->Data_Acquisition Identify_Peak Identify L-Lysine Peak by Retention Time Data_Acquisition->Identify_Peak Quantify_Concentration Quantify Concentration using Standard Curve Identify_Peak->Quantify_Concentration

Caption: Workflow for HPLC Quantification of L-Lysine in PN Solutions.

References

Application Notes and Protocols: L-Lysine Acetate as a Stabilizer for Injectable Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine acetate (B1210297), the salt form of the essential amino acid L-lysine, is increasingly utilized as a functional excipient in the formulation of injectable drugs, particularly for biologics such as monoclonal antibodies (mAbs). Its primary role is to act as a stabilizer, mitigating the physical and chemical degradation of the active pharmaceutical ingredient (API). The acetate form is noted for enhancing solubility, stability, and bioavailability, making it a suitable choice for parenteral formulations.[1] This document provides a comprehensive overview of the application of L-lysine acetate as a stabilizer, including its mechanism of action, relevant quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

L-lysine contributes to protein stability through a combination of mechanisms that primarily involve non-covalent interactions with the protein surface. These interactions help to maintain the native conformation of the protein and prevent aggregation, which is a common degradation pathway for injectable biologics.

The key mechanisms include:

  • Electrostatic Interactions: The positively charged ε-amino group of lysine (B10760008) can interact with negatively charged residues on the protein surface, such as aspartic and glutamic acid. These salt bridges can stabilize the protein structure.

  • Hydrophobic Interactions: Although lysine is a hydrophilic amino acid, its aliphatic side chain can participate in weak hydrophobic interactions, contributing to the overall stability.

  • Preferential Exclusion: At higher concentrations, L-lysine is preferentially excluded from the protein surface. This phenomenon increases the thermodynamic stability of the folded state of the protein, as it would be energetically unfavorable for the protein to unfold and expose more surface area to the excipient.

  • Inhibition of Aggregation: L-lysine has been shown to inhibit the aggregation of proteins by interfering with the protein-protein interactions that lead to the formation of aggregates.[2] It can bind to protein side chains, altering the solvation shell and making unfolding and aggregation less energetically favorable.[3][4]

The acetate counter-ion can also contribute to the overall stability of the formulation and enhances the solubility of L-lysine.[1]

Signaling Pathways and Logical Relationships

The stabilizing effect of this compound can be visualized as a series of interactions that collectively reduce the propensity of a protein to aggregate.

cluster_stabilization Stabilizing Effects LLysine This compound Protein Injectable Drug (e.g., Monoclonal Antibody) LLysine->Protein Interacts with surface residues Aggregation Aggregation LLysine->Aggregation Inhibits Degradation Chemical Degradation (e.g., Oxidation) LLysine->Degradation Reduces Protein->Aggregation Prone to Protein->Degradation Susceptible to Stabilization Enhanced Stability

Fig. 1: this compound's Role in Drug Stabilization.

Quantitative Data on Stability Enhancement

The effectiveness of this compound as a stabilizer can be quantified by measuring its impact on key stability-indicating parameters, such as the reduction in aggregate formation and the increase in the thermal melting temperature (Tm) of the protein.

Table 1: Effect of this compound on Protein Aggregation

Drug Product (Concentration)This compound Conc. (mM)Stress Condition% Monomer (Control)% Monomer (with this compound)% Aggregation ReductionAnalytical Method
Monoclonal Antibody A (50 mg/mL)5040°C for 4 weeks95.2%97.8%54.2%SEC-HPLC
Monoclonal Antibody A (50 mg/mL)10040°C for 4 weeks95.2%98.5%68.8%SEC-HPLC
Monoclonal Antibody B (100 mg/mL)100Agitation (24h)92.0%96.5%56.3%SEC-HPLC
Monoclonal Antibody B (100 mg/mL)200Agitation (24h)92.0%97.8%72.5%SEC-HPLC

Note: Data presented here is illustrative and may not represent specific product data. Researchers should generate their own data based on the provided protocols.

Table 2: Effect of this compound on Thermal Stability

Drug Product (Concentration)This compound Conc. (mM)Tm (°C) - ControlTm (°C) - with this compoundΔTm (°C)Analytical Method
Monoclonal Antibody C (10 mg/mL)5070.171.5+1.4Thermal Shift Assay
Monoclonal Antibody C (10 mg/mL)10070.172.3+2.2Thermal Shift Assay
Monoclonal Antibody C (10 mg/mL)20070.173.1+3.0Thermal Shift Assay
Fusion Protein D (5 mg/mL)10065.867.2+1.4Thermal Shift Assay

Note: Data presented here is illustrative and may not represent specific product data. Researchers should generate their own data based on the provided protocols.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the stabilizing effect of this compound are provided below.

Protocol 1: Assessment of Protein Aggregation by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To quantify the amount of monomer, dimer, and higher molecular weight aggregates of a protein in solution with and without this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)

  • Mobile Phase: 0.2 M Potassium Chloride in 0.25 mM Phosphate Buffer, pH 7.0

  • Protein solution (e.g., monoclonal antibody)

  • This compound

  • Control buffer (without this compound)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired buffer.

    • Prepare a series of formulations by adding varying concentrations of this compound (e.g., 50 mM, 100 mM, 200 mM) to the protein solution.

    • Prepare a control sample with the protein in the buffer without this compound.

    • Subject the samples to stress conditions (e.g., thermal stress at 40°C for a specified period, agitation, or freeze-thaw cycles).

  • SEC-HPLC Analysis:

    • Set up the HPLC system with the SEC column.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector wavelength to 280 nm.

    • Inject a fixed volume (e.g., 20 µL) of each sample.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher molecular weight aggregates based on their retention times.

    • Integrate the peak areas for each species.

    • Calculate the percentage of each species in the total protein content.

    • Compare the percentage of monomer and aggregates in the samples with and without this compound.

start Start prep Prepare Protein Formulations (with and without this compound) start->prep stress Apply Stress (Thermal, Mechanical, etc.) prep->stress inject Inject Sample into SEC-HPLC stress->inject separate Separate by Size (Monomer, Aggregates) inject->separate detect Detect by UV at 280 nm separate->detect analyze Analyze Chromatogram (Peak Integration) detect->analyze end End analyze->end

Fig. 2: Workflow for SEC-HPLC Analysis.
Protocol 2: Thermal Stability Assessment by Thermal Shift Assay (TSA)

Objective: To determine the effect of this compound on the thermal melting temperature (Tm) of a protein. An increase in Tm indicates enhanced thermal stability.

Materials:

  • Real-Time PCR instrument capable of performing a melt curve analysis

  • 96-well PCR plates

  • SYPRO™ Orange fluorescent dye

  • Protein solution

  • This compound

  • Control buffer (without this compound)

Procedure:

  • Sample Preparation:

    • Prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer.

    • In a 96-well plate, add the master mix to wells.

    • To different wells, add varying concentrations of this compound (e.g., 50 mM, 100 mM, 200 mM).

    • Include control wells with the master mix and buffer only.

  • Thermal Shift Assay:

    • Place the 96-well plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/min).

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • The midpoint of the transition in the melt curve corresponds to the melting temperature (Tm) of the protein.

    • Calculate the Tm for each sample.

    • Determine the change in Tm (ΔTm) by subtracting the Tm of the control sample from the Tm of the samples containing this compound.

start Start prep Prepare Protein-Dye Mix with Varying this compound Conc. start->prep load Load Samples into 96-well Plate prep->load run Run Melt Curve in Real-Time PCR load->run measure Measure Fluorescence vs. Temperature run->measure analyze Determine Tm and ΔTm measure->analyze end End analyze->end

Fig. 3: Workflow for Thermal Shift Assay.
Protocol 3: Forced Degradation Studies

Objective: To evaluate the ability of this compound to protect a drug product from degradation under accelerated stress conditions.

Stress Conditions:

  • Acid/Base Hydrolysis: Adjust the pH of the formulation to acidic (e.g., pH 3.0) and basic (e.g., pH 10.0) conditions and incubate at a controlled temperature (e.g., 40°C) for a defined period.

  • Oxidation: Add an oxidizing agent (e.g., 0.1% hydrogen peroxide) to the formulation and incubate at room temperature.

  • Thermal Stress: Incubate the formulation at elevated temperatures (e.g., 50°C, 60°C).

  • Photostability: Expose the formulation to light according to ICH Q1B guidelines.

Procedure:

  • Sample Preparation:

    • Prepare two sets of the drug product formulation: one with the optimized concentration of this compound and a control without it.

    • Aliquot the samples for each stress condition.

  • Stress Application:

    • Expose the samples to the different stress conditions for a predetermined duration.

  • Analysis:

    • At specified time points, analyze the stressed samples and the control samples using a battery of stability-indicating methods, including:

      • SEC-HPLC to assess aggregation and fragmentation.

      • Ion-Exchange Chromatography (IEX-HPLC) to evaluate charge variants.

      • Reversed-Phase HPLC (RP-HPLC) to detect chemical modifications.

      • Potency assay (e.g., ELISA) to measure biological activity.

  • Data Comparison:

    • Compare the degradation profiles of the formulation with and without this compound to determine its protective effect.

start Start prep Prepare Formulations (with and without this compound) start->prep stress Expose to Stress Conditions (pH, Temp, Light, Oxidation) prep->stress analyze Analyze at Time Points using Stability-Indicating Methods stress->analyze compare Compare Degradation Profiles analyze->compare end End compare->end

Fig. 4: Workflow for Forced Degradation Studies.

Conclusion

This compound is a valuable excipient for enhancing the stability of injectable drug formulations, particularly for sensitive biologic molecules like monoclonal antibodies. Its multifaceted mechanism of action, which includes the inhibition of aggregation and protection against chemical degradation, makes it an effective stabilizer. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to quantitatively assess the stabilizing effects of this compound and to optimize its use in parenteral drug products. Through systematic evaluation using techniques such as SEC-HPLC, thermal shift assays, and forced degradation studies, the benefits of incorporating this compound into injectable formulations can be clearly demonstrated, leading to the development of more stable and efficacious medicines.

References

Application Notes and Protocols for L-Lysine Acetate in Biopharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-lysine, is increasingly utilized as a functional excipient in the formulation of biopharmaceuticals. Its favorable properties contribute to the stability and manufacturability of protein-based therapeutics, particularly high-concentration monoclonal antibody (mAb) formulations. L-lysine is a basic amino acid with a positively charged ε-amino group at physiological pH, which plays a crucial role in its mechanism of action as a stabilizer. The acetate counter-ion enhances its solubility and provides buffering capacity.[1] This document provides detailed application notes and experimental protocols for the use of L-Lysine acetate in biopharmaceutical production.

Key Applications of this compound

This compound is a versatile excipient employed to address several challenges in biopharmaceutical formulation:

  • Protein Stabilization: this compound helps to maintain the native conformation of proteins in solution, protecting them from degradation pathways such as aggregation and denaturation. This is achieved through a combination of mechanisms including preferential exclusion, electrostatic interactions, and acting as a kosmotrope.

  • Reduction of Protein Aggregation: Protein aggregation is a critical quality attribute that can impact product efficacy and immunogenicity. This compound has been shown to be effective in minimizing the formation of both soluble and insoluble protein aggregates.[2][3]

  • Viscosity Reduction: High-concentration protein formulations often exhibit high viscosity, posing challenges for manufacturing, fill-finish processes, and subcutaneous administration. This compound can significantly reduce the viscosity of these formulations by disrupting protein-protein interactions.

  • Buffer Component: With a pKa of the ε-amino group around 10.5, lysine (B10760008) can provide buffering capacity in certain pH ranges, contributing to the overall stability of the formulation.

  • Lyophilization and Reconstitution: In lyophilized formulations, this compound can act as a lyoprotectant, preserving protein structure during freezing and drying. It can also facilitate faster reconstitution of the lyophilized cake.[4][5]

Mechanism of Action

The stabilizing and viscosity-reducing effects of this compound are attributed to several molecular interactions:

  • Electrostatic Repulsion: The positively charged ε-amino group of lysine can interact with charged residues on the protein surface. This can lead to increased electrostatic repulsion between protein molecules, preventing self-association and aggregation.

  • Preferential Exclusion: As a kosmotropic agent, this compound is preferentially excluded from the protein surface. This leads to an increase in the surface tension of water around the protein, which thermodynamically favors the compact, native state of the protein over the unfolded state.

  • Disruption of Protein-Protein Interactions: this compound can interfere with the non-covalent interactions (e.g., hydrophobic and electrostatic) between protein molecules that lead to high viscosity and aggregation.

Data Presentation

The following tables summarize the quantitative effects of L-Lysine and its derivatives on key formulation parameters.

Table 1: Effect of Lysine Derivatives on Monoclonal Antibody Aggregation

ExcipientConcentration (mM)Storage ConditionsChange in Monomer Content (%)Reduction in Aggregate Formation (%)Reference
Control (no excipient)-4 weeks at 40°C--
bis acetyl lysine3004 weeks at 40°C~14% higher than control~29% lower Acidic Peak Group vs control
L-arginine3004 weeks at 40°C~5% higher than control-
Control (no excipient)-2 weeks at 50°C--
bis acetyl lysine3002 weeks at 50°C~12% higher than control~24% lower Acidic Peak Group vs control

Note: Data for bis acetyl lysine, a derivative of lysine, is presented as a proxy for the potential effects of lysine-based excipients.

Table 2: Viscosity Reduction in High-Concentration Protein Formulations by L-Lysine Hydrochloride

ProteinProtein Concentration (mg/mL)ExcipientExcipient Concentration (mM)Viscosity (cP)% Viscosity ReductionReference
Bovine Serum Albumin (BSA)200None-~100-
Bovine Serum Albumin (BSA)200L-lysine hydrochloride50~6040%
Bovine Serum Albumin (BSA)200L-lysine hydrochloride100~4060%
Bovine Serum Albumin (BSA)200L-lysine hydrochloride200~2080%
Human Serum Albumin (HSA)200None-~80-
Human Serum Albumin (HSA)200L-lysine hydrochloride100~3556%

Note: Data for L-lysine hydrochloride is presented as it is expected to have a similar viscosity-reducing effect to this compound due to the presence of the lysine molecule.

Table 3: Effect of Lyophilization Process on Reconstitution Time of a Monoclonal Antibody

Lyophilization ParameterConditionReconstitution Time (min)% Reduction in Reconstitution TimeReference
AnnealingNo Annealing~52-
Annealing-15°C~4514%
Annealing-10°C~4219%
Annealing-3°C~3238%
Headspace Pressure250 Torr~52-
Headspace Pressure< 10 Torr~1081%

Note: While this table does not directly feature this compound, it highlights key process parameters that are relevant when developing a lyophilized formulation, where this compound could be a component.

Experimental Protocols

Preparation of this compound Buffer

This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be further diluted to the desired concentration for formulation studies.

Materials:

  • L-Lysine monobasic (free base)

  • Glacial Acetic Acid

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the required amount of L-Lysine monobasic to prepare a 1 M solution.

  • In a volumetric flask, dissolve the L-Lysine in approximately 80% of the final volume of purified water while stirring.

  • Slowly add glacial acetic acid to the L-Lysine solution while continuously monitoring the pH.

  • Adjust the pH to the desired value (e.g., pH 7.0) by adding glacial acetic acid.

  • Once the target pH is reached, add purified water to the final volume.

  • Stir the solution for an additional 15-20 minutes to ensure homogeneity.

  • Sterilize the buffer by passing it through a 0.22 µm filter into a sterile container.

  • Store the buffer at 2-8°C.

Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to quantify the amount of high molecular weight species (aggregates) in a protein formulation containing this compound.

Materials:

  • Protein of interest (e.g., monoclonal antibody)

  • This compound buffer (prepared as described above)

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • SEC column suitable for the size range of the protein and its aggregates

  • HPLC or UHPLC system with a UV detector

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare formulations of the protein of interest at a fixed concentration in buffers containing varying concentrations of this compound (e.g., 0 mM, 50 mM, 100 mM, 200 mM).

    • As a control, prepare the protein in a buffer without this compound.

    • Incubate the samples under stress conditions (e.g., elevated temperature, agitation) to induce aggregation.

  • SEC Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume of each sample onto the column.

    • Run the separation using an isocratic flow of the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer and high molecular weight species (aggregates).

    • Integrate the area under each peak.

    • Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

    • Compare the percentage of aggregates across the different this compound concentrations to determine its effect on protein stability.

Evaluation of Protein Thermal Stability by Thermal Shift Assay (TSA)

This protocol describes a high-throughput method to assess the effect of this compound on the thermal stability of a protein by measuring its melting temperature (Tm).

Materials:

  • Protein of interest

  • This compound buffer at various concentrations

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument capable of performing a melt curve analysis

  • 96-well PCR plates

Procedure:

  • Sample Preparation:

    • In a 96-well PCR plate, prepare reactions containing the protein of interest at a fixed concentration, SYPRO Orange dye at the recommended concentration, and varying concentrations of this compound.

    • Include a control with no this compound.

    • Ensure each condition is prepared in triplicate.

  • Thermal Denaturation:

    • Place the PCR plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint in the transition phase. This can be determined by finding the peak of the first derivative of the melt curve.

    • A higher Tm value in the presence of this compound indicates increased thermal stability.

    • Compare the Tm values across the different this compound concentrations.

Visualizations

Signaling Pathways and Mechanisms

G cluster_protein Protein in Solution cluster_lysine This compound cluster_interaction Stabilizing Interactions p1 Native Protein p2 Native Protein interaction Electrostatic Repulsion lys Lysine+ lys->p1 lys->p2 interaction->p1 Prevents Self-Association interaction->p2

Caption: Mechanism of protein stabilization by this compound via electrostatic repulsion.

Experimental Workflows

G cluster_prep Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Protein Stock Solution formulation Prepare Protein Formulations (Varying [this compound]) start->formulation buffer This compound Buffer Series buffer->formulation stress Apply Stress (e.g., Thermal, Mechanical) formulation->stress sec Size Exclusion Chromatography (SEC) stress->sec tsa Thermal Shift Assay (TSA) stress->tsa vis Viscosity Measurement stress->vis agg Aggregation Level (%) sec->agg tm Melting Temperature (Tm) tsa->tm vis_val Viscosity (cP) vis->vis_val G cluster_problem Formulation Challenges cluster_solution Solution cluster_outcome Improved Formulation Attributes prob1 Protein Aggregation sol Addition of This compound prob1->sol prob2 High Viscosity prob2->sol prob3 Physical & Chemical Instability prob3->sol out1 Reduced Aggregation sol->out1 out2 Lowered Viscosity sol->out2 out3 Enhanced Stability sol->out3

References

L-Lysine Acetate in Cell Culture: A Guide to Optimizing In Vitro Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential amino acid, is a critical component of cell culture media, playing a pivotal role in protein synthesis, cell proliferation, and overall cellular health. While basal media formulations typically include L-lysine, optimizing its concentration can significantly enhance cell growth, viability, and specific cellular functions. This document provides detailed application notes and protocols for the use of L-Lysine acetate (B1210297) to achieve optimal cell growth in vitro.

Quantitative Data Summary

The optimal concentration of L-Lysine supplementation can vary significantly depending on the cell type and experimental objectives. The following tables summarize quantitative data from various studies on the effects of L-Lysine on different cell lines.

Table 1: Optimal L-Lysine Concentrations for Cell Growth and Function

Cell Line/TypeOptimal ConcentrationObserved EffectReference
Hybridoma (OKT-3)7 µg/mL (added load)Maximum cellular growth promotion[1]
Rat Bone Marrow Cells10⁻⁸ MOptimal for calcification and nodule formation[2]
Bovine Mammary Epithelial Cells (BMECs)1.0 mmol/LIncreased cell viability by 17-47% and protein synthesis by 7-23%[3]
Cultured Human Cells (KB, HeLa, intestine, conjunctiva)0.003 - 0.006 mM (external)Initiation of protein synthesis and cellular growth[4]

Table 2: Effects of L-Lysine Supplementation on Cellular Processes

Cell Line/TypeL-Lysine ConcentrationEffect on Cellular ProcessReference
Bovine Mammary Epithelial Cells (BMECs)1.0 mmol/LIncreased expression of ATB0,+, STAT5, and mTOR[3]
Rat Bone Marrow Cells10⁻⁸ MEnhanced differentiation and matrix production
3T3-L1 PreadipocytesLow concentrationsInhibited differentiation through suppression of PPARγ and C/EBPα mRNA expression
HTLV-1 positive and negative malignant cell linesNon-cytotoxic concentrationsInduced apoptosis, up-regulated p53, p21, and Bax, and down-regulated Bcl-2alpha
Mesenchymal Stem Cells (MSCs)Poly-L-lysine coated platesFaster growth rate, increased S-phase, and upregulated stemness markers

Table 3: Cytotoxicity Data for L-Lysine and its Derivatives

CompoundCell LineIC₅₀ ValueObservationsReference
L-LysineGeneral100 mM (mentioned as potentially toxic)High concentrations can have toxic effects.
Palmitic acid-lysine lipopeptides (e.g., C₁₆-KK-NH₂)HaCaT cells1.8 - 7.4 mg/LVery cytotoxic.
Di-decanoic/dodecanoic acid-lysine lipopeptidesHaCaT cells42.1 - 49.4 mg/LLess toxic than palmitic acid derivatives.
Poly-L-lysine (PLL)/DNA complexesNeuro2A cellsConcentration-dependentHigher concentrations declined metabolic activity and increased DNA damage.

Signaling Pathways Involving L-Lysine

L-Lysine influences several key signaling pathways that regulate cell growth, proliferation, and metabolism. The diagrams below illustrate these pathways.

L_Lysine_Signaling L_Lysine L-Lysine Transporters Cationic Amino Acid Transporters (e.g., ATB0,+) L_Lysine->Transporters Uptake Apoptosis_Modulation Apoptosis Modulation (p53, Bax/Bcl-2) L_Lysine->Apoptosis_Modulation Influences mTORC1_pathway mTORC1 Pathway Transporters->mTORC1_pathway Activation Protein_Synthesis Protein Synthesis mTORC1_pathway->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1_pathway->Cell_Growth Promotes GCN2_pathway GCN2-eIF2α-ATF4 Pathway GCN2_pathway->Protein_Synthesis Inhibits Lysine_Deficiency Lysine Deficiency Lysine_Deficiency->GCN2_pathway Activation

Caption: L-Lysine signaling pathways influencing cell growth and protein synthesis.

Experimental Protocols

Preparation of L-Lysine Acetate Stock Solution
  • Materials:

    • This compound powder

    • Sterile, deionized water or phosphate-buffered saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile weighing dish.

    • Dissolve the powder in a small volume of sterile water or PBS in a sterile conical tube.

    • Gently vortex until the powder is completely dissolved.

    • Bring the solution to the final desired volume with sterile water or PBS to create a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

General Protocol for Optimizing this compound Concentration

This protocol outlines a general workflow for determining the optimal this compound concentration for a specific cell line.

Experimental_Workflow Start Start: Seed cells in culture plates Prepare_Media Prepare culture media with a range of this compound concentrations Start->Prepare_Media Incubate Incubate cells for a defined period (e.g., 24, 48, 72 hours) Prepare_Media->Incubate Assess_Viability Assess cell viability and proliferation (e.g., MTT, Trypan Blue exclusion) Incubate->Assess_Viability Analyze_Function Analyze specific cellular functions (e.g., protein expression, differentiation markers) Incubate->Analyze_Function Determine_Optimal Determine optimal concentration based on viability and functional assays Assess_Viability->Determine_Optimal Analyze_Function->Determine_Optimal End End Determine_Optimal->End

Caption: General experimental workflow for this compound optimization.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without supplemented this compound).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Recommendations

The optimal concentration of this compound for in vitro cell growth is highly cell-type dependent. It is crucial to empirically determine the ideal concentration for each specific cell line and experimental goal. While concentrations in the range of 7 µg/mL to 1.0 mmol/L have been shown to be beneficial for various cell types, high concentrations (e.g., 100 mM) can be cytotoxic. A systematic approach, as outlined in the provided protocols, will enable researchers to harness the full potential of L-Lysine supplementation for enhanced cell culture performance. Understanding the underlying signaling pathways, such as the mTOR and GCN2 pathways, can further aid in interpreting experimental outcomes and designing more targeted studies.

References

Application Notes and Protocols for L-Lysine Acetate in Infusion Solutions for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information and protocols for the use of L-Lysine acetate (B1210297) in the preparation of infusion solutions for clinical research. L-Lysine acetate serves as a crucial component in parenteral nutrition, a vehicle for therapeutic agents, and a stabilizer for drug formulations.[1] Adherence to the detailed methodologies outlined below is critical to ensure the safety, stability, and efficacy of the final sterile product.

Physicochemical Properties and Specifications

This compound is the acetate salt of the essential amino acid L-lysine. Its use in parenteral formulations is advantageous due to its high water solubility and bioavailability.[2] The quality of this compound for injection must conform to pharmacopeial standards such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White crystals or crystalline powder[3]
Molecular Formula C₈H₁₈N₂O₄[1]
Molecular Weight 206.24 g/mol [1]
Solubility in Water Very soluble
pH (1% solution) 6.5 - 7.5
Specific Rotation [α]D20 +8.5° to +10.0°

Table 2: Quality Control Specifications for Injection Grade this compound (Summary from USP, EP, JP)

ParameterSpecification
Assay 98.0% - 102.0% (dried basis)
Loss on Drying ≤ 0.2%
Residue on Ignition ≤ 0.4%
Chloride (Cl) ≤ 0.05%
Sulfate (SO₄) ≤ 0.03%
Iron (Fe) ≤ 30 ppm
Heavy Metals ≤ 15 ppm
Related Substances/Impurities Individual Impurity: ≤ 0.5%, Total Impurities: ≤ 2.0%
Bacterial Endotoxins < 10 EU/g

Applications in Infusion Solutions

Parenteral Nutrition

L-Lysine is an essential amino acid and is a critical component of parenteral nutrition (PN) solutions, particularly for patients with kidney conditions, those requiring nutritional support, and for muscle preservation. This compound is used to provide this essential nutrient in a readily bioavailable form.

Excipient for Drug Formulation

This compound can act as a solubility enhancer for poorly water-soluble drugs. Its ability to form salts or complexes with active pharmaceutical ingredients (APIs) can significantly improve their dissolution and bioavailability in parenteral formulations. It can also serve as a co-solvent in mixed-solvency systems to reduce the required concentration of other, potentially more toxic, solubilizers.

Experimental Protocols

Preparation of this compound Infusion Solution (Example Protocol)

This protocol describes the preparation of a hypothetical 1-liter batch of a 5% this compound solution in 5% Dextrose (D5W). Adjust quantities as needed for different concentrations and batch sizes. All procedures must be conducted in a certified cleanroom environment using aseptic techniques.

Materials and Equipment:

  • Injection-grade this compound (meeting USP/EP/JP specifications)

  • Dextrose Anhydrous for Injection

  • Water for Injection (WFI)

  • Sterile, depyrogenated glassware and utensils

  • Calibrated analytical balance

  • pH meter

  • 0.22 µm sterilizing-grade filter

  • Sterile final containers (e.g., infusion bags or vials)

  • Autoclave

  • Laminar air flow hood (ISO 5)

Procedure:

  • Preparation of D5W Solution:

    • In a sterile vessel, dissolve 50.0 g of Dextrose Anhydrous in approximately 800 mL of WFI.

    • Stir until fully dissolved.

  • Addition of this compound:

    • Accurately weigh 50.0 g of injection-grade this compound.

    • Slowly add the this compound to the D5W solution while stirring continuously until fully dissolved.

  • pH Adjustment:

    • Measure the pH of the solution. If necessary, adjust to a target pH range of 6.5 - 7.5 using a sterile solution of acetic acid or sodium hydroxide.

  • Final Volume Adjustment:

    • Add WFI to bring the final volume to 1000 mL.

    • Stir to ensure homogeneity.

  • Sterile Filtration:

    • Aseptically filter the solution through a pre-sterilized 0.22 µm filter into a sterile receiving vessel.

  • Filling and Sealing:

    • Aseptically fill the sterile-filtered solution into pre-sterilized final containers.

    • Immediately seal the containers.

  • Terminal Sterilization (if applicable and validated for product stability):

    • If the final container allows, terminally sterilize the filled units by autoclaving. Validation of the sterilization cycle is critical to ensure sterility without degrading the product.

  • Quality Control Sampling:

    • Collect representative samples for quality control testing.

G cluster_prep Preparation Phase cluster_sterile Sterilization and Filling cluster_qc Quality Control raw_materials Weighing of Dextrose and this compound dissolution Dissolution in Water for Injection raw_materials->dissolution ph_adjustment pH Adjustment dissolution->ph_adjustment volume_adjustment Final Volume Adjustment ph_adjustment->volume_adjustment sterile_filtration 0.22 µm Sterile Filtration volume_adjustment->sterile_filtration filling Aseptic Filling sterile_filtration->filling sealing Sealing filling->sealing qc_sampling QC Sampling sealing->qc_sampling release Final Product Release qc_sampling->release

Experimental workflow for the preparation of this compound infusion solution.
Quality Control Testing Protocols

All quality control tests must be performed according to validated methods and pharmacopeial standards.

Table 3: Quality Control Tests and Methodologies for this compound Infusion Solution

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to slightly yellow solution, free from visible particles.
pH Potentiometry6.5 - 7.5
Assay (this compound) HPLC with UV or fluorescence detection90.0% - 110.0% of label claim
Related Substances HPLCIndividual impurity ≤ 0.5%, Total impurities ≤ 2.0%
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 0.5 EU/mL (or as specified for the final product)
Sterility Membrane Filtration or Direct InoculationNo microbial growth
Particulate Matter Light Obscuration or Microscopic Particle CountUSP <788> standards: ≥10 µm: ≤6000/container, ≥25 µm: ≤600/container for <100mL

Stability and Compatibility

Stability

Table 4: Hypothetical Stability Data for 5% this compound in D5W (for illustrative purposes only)

Storage ConditionTime PointAssay (% of Initial)AppearancepH
2-8 °C 0100.0Clear, colorless7.0
3 months99.5Clear, colorless6.9
6 months99.1Clear, colorless6.9
25 °C / 60% RH 0100.0Clear, colorless7.0
1 month98.2Clear, colorless6.8
3 months96.5Clear, slightly yellow6.7

Note: This table is for illustrative purposes only. Actual stability data must be generated through formal stability studies.

Compatibility

The compatibility of this compound infusion solutions with other drugs administered intravenously is a critical consideration to prevent precipitation, degradation, or inactivation of the therapeutic agents. Y-site compatibility studies are essential when this compound solutions are to be co-administered with other medications. Factors influencing compatibility include pH, concentration, and the specific formulation of the drugs being mixed. It is recommended to consult specialized compatibility databases and, when necessary, conduct in-house compatibility studies.

G cluster_factors Influencing Factors cluster_assessment Compatibility Assessment cluster_outcome Outcome ph pH visual Visual Inspection (Precipitation, Color Change) ph->visual concentration Concentration concentration->visual formulation Formulation Excipients formulation->visual instrumental Instrumental Analysis (Particle Size, HPLC) visual->instrumental compatible Compatible visual->compatible incompatible Incompatible visual->incompatible instrumental->compatible instrumental->incompatible lysine (B10760008) This compound Infusion Solution lysine->visual co_drug Co-administered Drug co_drug->visual

Logical relationships in assessing drug compatibility with this compound infusion solutions.

Conclusion

The use of this compound in infusion solutions for clinical research offers significant benefits in parenteral nutrition and as an excipient for drug delivery. The protocols and data presented in these application notes provide a framework for the development and quality control of safe and effective this compound-containing parenteral products. It is imperative that researchers and drug development professionals conduct thorough, product-specific validation and stability studies to ensure the quality and safety of the final infusion solution.

References

Poly-L-lysine for Enhancing Cell Adhesion in Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Poly-L-lysine (PLL) to enhance the adhesion of cells in culture. PLL is a synthetic, positively charged polymer that is widely used as a coating for various cultureware surfaces, including glass and plastic. Its primary function is to facilitate the attachment and spreading of a variety of cell types by interacting with the negatively charged cell membrane. This enhanced adhesion can lead to improved cell viability, proliferation, and differentiation, making it a valuable tool in a wide range of cell-based assays and research applications.

Mechanism of Action

Poly-L-lysine is a non-specific attachment factor that promotes cell adhesion by creating a net positive charge on the culture surface. This electrostatic interaction with the negatively charged components of the cell membrane, such as sialic acid residues and proteoglycans, facilitates the initial attachment of cells. Following this initial interaction, cells can then secrete their own extracellular matrix (ECM) components, leading to more stable and long-term adhesion.

Applications in Cell Culture

The use of PLL is beneficial for a variety of cell culture applications, including:

  • Culturing fastidious cell types: Many primary cells, neuronal cells, and transfected cell lines exhibit poor attachment to standard tissue culture-treated plastic. PLL coating can significantly improve their adhesion and subsequent growth.

  • Improving cell-based assays: Enhanced cell adhesion leads to more consistent and reproducible results in a variety of assays, such as proliferation assays, cytotoxicity assays, and immunofluorescence staining.

  • Promoting neuronal differentiation: PLL is widely used in neuroscience research to promote the attachment, survival, and neurite outgrowth of primary neurons and neuronal cell lines.

  • Studying cell-matrix interactions: As a synthetic substrate, PLL provides a defined surface for studying the fundamental mechanisms of cell adhesion and the role of specific ECM components.

Quantitative Data Summary

The effectiveness of Poly-L-lysine in enhancing cell adhesion and other cellular processes has been demonstrated in numerous studies. The following tables summarize key quantitative data from the literature.

ParameterCell TypePLL Concentration (µg/mL)SubstrateObservationReference
Cell Adhesion PC1210GlassSignificant increase in the number of attached cells compared to uncoated glass after 24 hours.
Primary Neurons100PolystyreneEnhanced attachment and survival of neurons over a 7-day culture period.
Cell Proliferation HEK29350Tissue Culture PlasticIncreased proliferation rate observed over a 72-hour period compared to uncoated surfaces.
Neurite Outgrowth SH-SY5Y100Glass CoverslipsSignificant increase in the average neurite length and number of neurites per cell after differentiation.
Transfection Efficiency CHO-K12596-well plateImproved transfection efficiency with lipofectamine-based reagents due to better cell attachment.

Table 1: Summary of Quantitative Data on the Effects of Poly-L-lysine Coating.

Experimental Protocols

This section provides detailed protocols for the preparation of PLL-coated cultureware. The optimal PLL concentration and incubation time may vary depending on the cell type and the specific application. Therefore, it is recommended to optimize these parameters for your experimental system.

Materials
  • Poly-L-lysine hydrobromide (e.g., Sigma-Aldrich, Cat. No. P6282)

  • Sterile, tissue culture-grade water

  • Sterile cultureware (e.g., glass coverslips, plastic multi-well plates, flasks)

  • Sterile centrifuge tubes or bottles for solution preparation

  • Sterile pipettes and tips

  • Laminar flow hood

Preparation of Poly-L-lysine Stock Solution (1 mg/mL)
  • Weigh out the desired amount of Poly-L-lysine hydrobromide powder in a sterile container within a laminar flow hood.

  • Reconstitute the powder in sterile, tissue culture-grade water to a final concentration of 1 mg/mL.

  • Mix gently by inverting the tube until the powder is completely dissolved. Avoid vigorous vortexing, as this can cause shearing of the polymer.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • The stock solution can be stored at -20°C for several months.

Coating Protocol for Cultureware

This protocol is a general guideline and should be optimized for specific cell types and applications.

  • Dilute the Stock Solution: In a laminar flow hood, dilute the 1 mg/mL PLL stock solution to the desired working concentration (typically ranging from 10 to 100 µg/mL) using sterile, tissue culture-grade water.

  • Coat the Culture Surface: Add a sufficient volume of the diluted PLL solution to completely cover the growth surface of the cultureware. For example:

    • 96-well plate: 50-100 µL per well

    • 24-well plate: 200-300 µL per well

    • 6-well plate: 1 mL per well

    • 10 cm dish: 5 mL

    • Glass coverslips: Place coverslips in a larger dish and add enough solution to submerge them.

  • Incubate: Incubate the cultureware at room temperature for 1-2 hours or at 37°C for 30-60 minutes. The incubation can also be performed overnight at 4°C.

  • Aspirate and Wash: Carefully aspirate the PLL solution from the cultureware.

  • Wash the coated surface 2-3 times with sterile, tissue culture-grade water or a balanced salt solution (e.g., PBS or HBSS) to remove any unbound PLL.

  • Dry: Allow the coated cultureware to dry completely in the laminar flow hood. This can take several hours. Once dry, the coated plates can be stored at 4°C for several weeks.

  • Cell Seeding: Prior to seeding cells, the coated surface can be pre-wetted with culture medium for a few minutes.

Visualizations

Experimental Workflow for Coating Cultureware with Poly-L-lysine

G cluster_prep Preparation cluster_coating Coating Process cluster_final Final Steps start Start prep_pll Prepare PLL Stock Solution (1 mg/mL) start->prep_pll dilute_pll Dilute PLL to Working Concentration (10-100 µg/mL) prep_pll->dilute_pll add_pll Add Diluted PLL to Cultureware dilute_pll->add_pll incubate Incubate (1-2h RT or 30-60min 37°C) add_pll->incubate aspirate Aspirate PLL Solution incubate->aspirate wash Wash 2-3x with Sterile Water/PBS aspirate->wash dry Air Dry Completely wash->dry store Store at 4°C or Use Immediately dry->store seed_cells Seed Cells store->seed_cells end End seed_cells->end G cluster_surface Culture Surface cluster_cell Cell Membrane cluster_downstream Downstream Signaling pll Poly-L-lysine (Positive Charge) cell_surface Cell Surface (Negative Charge) pll->cell_surface Electrostatic Interaction integrins Integrins cell_surface->integrins Clustering & Activation focal_adhesion Focal Adhesion Complex integrins->focal_adhesion Recruitment of Adaptor Proteins cytoskeleton Cytoskeletal Reorganization focal_adhesion->cytoskeleton Actin Polymerization gene_expression Gene Expression (Survival, Proliferation) focal_adhesion->gene_expression Signal Transduction

Troubleshooting & Optimization

L-Lysine acetate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine acetate (B1210297) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is L-Lysine acetate and why is it used?

This compound is the acetate salt of L-lysine, an essential amino acid.[1] The acetate form is often utilized in pharmaceutical and research applications to improve the stability and solubility of lysine (B10760008).[2] As an essential amino acid, L-lysine cannot be synthesized by the human body and must be obtained through diet or supplementation.[1] It plays a crucial role in protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies.[1]

Q2: How soluble is this compound in water?

This compound is very soluble in water.[3] Sources indicate its solubility to be greater than 100g per 100g of water at 20-25°C. One product data sheet specifies a solubility of 116.67 mg/mL in water, noting that sonication may be needed.

Q3: What factors can affect the solubility of this compound in aqueous solutions?

Several factors can influence the solubility of this compound:

  • pH: As an amino acid salt, the overall charge of the L-Lysine molecule changes with the pH of the solution. This alteration in charge can affect its interaction with the solvent and other ions, thereby influencing its solubility.

  • Temperature: The dissolution of many solids, including amino acid salts, is an endothermic process. Therefore, the solubility of this compound generally increases with higher temperatures.

  • Buffer System: The composition and ionic strength of the buffer system can impact solubility. For instance, strong interactions have been observed between lysine and phosphate (B84403) ions, which could potentially affect the solubility and stability of this compound in phosphate buffers.

  • Common Ion Effect: In an acetate buffer, the presence of the common acetate ion might slightly reduce the solubility of this compound compared to other buffers at a similar pH.

Q4: How should this compound solutions be stored?

For short-term storage, it is recommended to store this compound solutions at 2-8°C and protected from light. For long-term storage, consider preparing stock solutions and storing them at -20°C or -80°C. It is always best practice to prepare fresh solutions before each experiment to avoid degradation. The solid form should be stored at ambient temperature in a dry, dark place.

Troubleshooting Guide

Issue 1: Cloudiness or precipitation is observed when dissolving this compound.

  • Possible Cause 1: Supersaturation. You may have exceeded the solubility limit of this compound in your specific solvent or buffer system at the given temperature.

    • Solution: Try dissolving a smaller amount of the compound. Gentle heating and sonication can also aid in dissolution. If you heat the solution, be sure to check for recrystallization as it cools to room temperature.

  • Possible Cause 2: Incorrect buffer preparation. Inaccuracies in weighing buffer components or adjusting the final pH can significantly affect the solubility of solutes.

    • Solution: Double-check all calculations and measurements for your buffer preparation. Ensure the pH is accurately adjusted after all components have been added and dissolved.

  • Possible Cause 3: Interaction with buffer components. As noted in the FAQs, interactions with buffer ions like phosphate can occur, potentially leading to precipitation.

    • Solution: If you suspect specific ionic interactions are causing the issue, consider using an alternative buffer system.

G A Issue: Cloudiness or Precipitation B Possible Cause 1: Supersaturation A->B C Possible Cause 2: Incorrect Buffer Prep A->C D Possible Cause 3: Buffer Interaction A->D E Solution: - Reduce amount - Gentle heat/sonication - Check for recrystallization B->E F Solution: - Verify calculations - Check measurements - Confirm final pH C->F G Solution: - Use alternative  buffer system D->G

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: The prepared this compound solution is unstable and degrades over time.

  • Possible Cause: Hydrolytic or oxidative degradation. Although more stable than its free base form, this compound in aqueous solutions can be susceptible to degradation over time, especially under non-ideal storage conditions (e.g., high temperature, light exposure).

    • Solution: Prepare fresh solutions of this compound immediately before each experiment. If storage is unavoidable, keep solutions at 2-8°C and protected from light. For longer-term storage, consider preparing concentrated stock solutions and storing them at -20°C or -80°C.

Quantitative Data

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityNotes
Water25> 100 g / 100 gHighly soluble.
Water20> 100 g / 100 gVery soluble.
WaterNot Specified116.67 mg/mLSonication may be required.
Ethanol (96%)Not SpecifiedVery slightly soluble
Ethanol (99.5%)Not SpecifiedPractically insoluble
Formic AcidNot SpecifiedSoluble

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₈N₂O₄
Molecular Weight206.24 g/mol
Melting Point224°C (decomposes)
pH (1% solution)6.5 - 7.5
pKa₁ (α-carboxyl)~2.2
pKa₂ (α-amino)~9.0
pKa₃ (ε-amino)~10.5

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in a specific buffer.

  • Preparation of Buffer Solutions: Prepare the desired buffer system (e.g., 0.1 M phosphate buffer at pH 7.4) using high-purity water and analytical grade reagents. Accurately adjust the pH of the buffer at the desired experimental temperature.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the buffer solution in a sealed container (e.g., a glass vial). An excess of solid should be clearly visible.

  • Equilibration: Place the sealed containers in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for an adequate time to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the excess solid.

  • Sample Dilution and Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate mobile phase or buffer. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G A 1. Prepare Buffer B 2. Add Excess This compound A->B C 3. Equilibrate (24-48h with agitation) B->C D 4. Separate Phases (Settle or Centrifuge) C->D E 5. Sample & Dilute Supernatant D->E F 6. Analyze Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Protocol 2: Potentiometric Titration for pKa Determination

This protocol describes the determination of the acid dissociation constants (pKa) of this compound.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Prepare a 0.1 M this compound solution in deionized water.

  • Initial Measurement: Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stir bar. Measure and record the initial pH.

  • Acidic Titration: Fill a burette with a standardized 0.1 M HCl solution. Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added. Continue until the pH drops to approximately 1.5.

  • Basic Titration: In a separate experiment with a fresh sample, fill a clean burette with a standardized 0.1 M NaOH solution. Add the NaOH in small increments, recording the pH and total volume after each addition, until the pH reaches approximately 12.5.

  • Data Analysis: Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). For lysine, three pKa values will be observed.

References

L-Lysine Acetate Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of L-Lysine acetate (B1210297) in solution. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is L-Lysine acetate and why is the acetate salt used?

This compound is the salt of the essential amino acid L-Lysine and acetic acid. The acetate form is often utilized in pharmaceutical and research applications because it enhances the stability and solubility of L-Lysine compared to its free base form.[1]

Q2: What are the recommended storage conditions for this compound solutions?

For short-term storage, it is recommended to store this compound solutions at 2-8°C and protected from light.[2] If long-term storage is necessary, consider preparing stock solutions in a suitable solvent and storing them at -20°C or -80°C.[2] It is always best practice to prepare fresh solutions before each experiment to minimize the potential for degradation.[2]

Q3: What factors can influence the stability of this compound in solution?

The stability of this compound in solution can be affected by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation.[2]

  • pH: The pH of the solution can significantly impact stability. One study on L-lysine hydrochloride found that degradation rates increase as the pH decreases.

  • Light: Exposure to light can lead to photodegradation.

  • Buffer Components: Certain buffer ions, such as phosphate (B84403), can interact with lysine (B10760008) and may influence its stability.

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.

Q4: What are the known degradation products of L-Lysine in solution?

A major degradation product of L-Lysine in solution, particularly under thermal stress, is lysine lactam . The formation of lysine lactam from lysine is a cyclization reaction. Other degradation pathways may exist, especially under different stress conditions like oxidation or photodegradation, but they are less well-documented for this compound specifically in solution.

Troubleshooting Guide

Issue 1: Cloudiness or precipitation is observed in my this compound solution.

  • Possible Cause: You may have exceeded the solubility limit of this compound in your specific buffer system, or the temperature of the solution has decreased, leading to precipitation. This compound is highly soluble in water (greater than 100g/100g H2O at 20°C), but its solubility can be influenced by the buffer's composition, ionic strength, and pH.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure you are working within the known solubility limits for your specific conditions.

    • Gentle Warming: Gently warm the solution while stirring to aid dissolution. Avoid excessive heat, which could accelerate degradation.

    • Sonication: Use a sonicator to help dissolve the compound.

    • Buffer Compatibility: Be aware of potential interactions with buffer components. For instance, strong interactions between lysine and phosphate ions have been reported. Consider using an alternative buffer system if you suspect this is the issue.

    • pH Adjustment: The pH of the solution can affect solubility. Ensure the pH of your buffer is appropriate.

Issue 2: I suspect my this compound solution has degraded over time.

  • Possible Cause: The solution may have been stored improperly (e.g., at room temperature, exposed to light) or for an extended period.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable solution is to prepare fresh this compound solutions for each experiment.

    • Analytical Testing: If you must use a stored solution and suspect degradation, you can analyze the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and detect the presence of degradation products like lysine lactam.

    • Review Storage Conditions: Ensure that solutions are stored at the recommended 2-8°C, protected from light, for short-term use.

Quantitative Stability Data

Limited quantitative stability data is available specifically for this compound. However, a study on L-lysine hydrochloride provides valuable insights into its degradation kinetics. The degradation of lysine to lysine lactam was found to follow zero-order kinetics. The rate constants (k) for lysine degradation at various temperatures in a solution with a pH of 10.3 are summarized below.

Table 1: Rate Constants for L-Lysine Hydrochloride Degradation at pH 10.3

Temperature (°C)Rate Constant (k) (mg/mL/h)
600.0034
800.0215
900.0543
1000.1321

Data adapted from a study on L-lysine hydrochloride and may not be directly representative of this compound behavior.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for L-Lysine

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of L-Lysine and its degradation product, lysine lactam. This method can be adapted to assess the stability of this compound solutions.

  • Chromatographic Conditions:

    • Column: ODS C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: 0.1 mol/L ammonium (B1175870) dihydrogen phosphate containing 0.2% (w/v) sodium heptanesulfonate:methanol (96:4, v/v). Adjust pH to 6.0 with ammonium hydroxide.

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Standard Preparation: Prepare standard solutions of this compound and lysine lactam of known concentrations in the mobile phase.

    • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a suitable concentration.

    • Injection: Inject the standard and sample solutions into the HPLC system.

    • Analysis: Quantify the amount of this compound and lysine lactam in the sample by comparing the peak areas with those of the standards.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

After each stress condition, analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) to determine the extent of degradation and identify any degradation products.

Visualizations

experimental_workflow prep Prepare this compound Solution in Buffer stress Apply Stress Conditions (Heat, Light, pH, Oxidation) prep->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Quantify L-Lysine & Degradants) hplc->data

Caption: Experimental workflow for a typical this compound stability study.

degradation_pathway lysine This compound lactam Lysine Lactam lysine->lactam Heat other Other Degradation Products lysine->other Oxidation, Light, Extreme pH

Caption: Simplified potential degradation pathways of this compound in solution.

References

Optimizing L-Lysine Acetate for Enhanced Protein Expression: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing L-Lysine (B1673455) acetate (B1210297) concentration for enhanced protein expression. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols are provided for key methodologies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of L-Lysine acetate in protein expression.

QuestionAnswer
What is the primary role of this compound in protein expression? L-Lysine is an essential amino acid crucial for protein synthesis.[1] As a supplement in expression media, this compound can enhance the solubility of recombinant proteins and inhibit aggregation, potentially leading to higher yields of correctly folded, functional protein.
How does this compound prevent protein aggregation? L-Lysine, a basic amino acid, is thought to inhibit protein aggregation by interacting with acidic amino acid residues on the protein surface. This interaction can increase the overall electrostatic repulsion between protein molecules, preventing them from clumping together.[2][3]
What is the difference between L-Lysine and this compound? This compound is the salt form of L-Lysine.[1] The acetate counter-ion enhances its solubility and stability in aqueous solutions, making it a convenient form for supplementing cell culture media.[4]
Is L-Lysine or L-Arginine (B1665763) better for improving protein solubility? Both L-Lysine and L-Arginine are used to suppress protein aggregation. The choice between them can be protein-dependent. L-Arginine is more commonly used and has a different mechanism of action due to its guanidinium (B1211019) group. Some studies suggest that a higher lysine-to-arginine ratio in a protein's sequence correlates with better solubility.
Can this compound be used in both prokaryotic and eukaryotic expression systems? Yes, as an essential amino acid, L-Lysine is a fundamental component of protein synthesis in both prokaryotic (like E. coli) and eukaryotic cells. Supplementation can be beneficial in either system, depending on the specific protein and expression conditions.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound to optimize protein expression.

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Yield - Sub-optimal this compound concentration. - The protein itself is toxic to the host cells. - Inefficient protein synthesis.- Perform a concentration optimization experiment (see Protocol 1). - Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration (e.g., IPTG). - Ensure all other essential amino acids and media components are not limiting.
Protein Aggregation / Inclusion Body Formation - High rate of protein synthesis overwhelming the folding machinery. - Hydrophobic patches on the protein surface promoting self-association. - this compound concentration is not optimal to prevent aggregation.- Titrate the this compound concentration in the expression media. - Lower the expression temperature and inducer concentration to slow down protein synthesis. - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding. - Consider adding other chemical chaperones like L-Arginine or osmolytes (e.g., sorbitol, glycerol) in combination with this compound.
No significant improvement in solubility with this compound - The mechanism of aggregation for your specific protein may not be addressed by L-Lysine. - The protein has a high number of exposed hydrophobic regions.- Try a different additive, such as L-Arginine, which has a distinct mechanism for preventing aggregation. - Experiment with a combination of additives (a "chemical chaperone cocktail"). - Consider fusing a solubility-enhancing tag (e.g., MBP, GST) to your protein.
Decreased cell growth after adding this compound - High concentrations of any salt can lead to osmotic stress on the cells.- Test a range of this compound concentrations to find a balance between improved protein solubility and minimal impact on cell growth. - Monitor cell density (OD600) at different this compound concentrations.

III. Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Soluble Protein Expression in E. coli

Objective: To determine the optimal concentration of this compound for maximizing the yield of soluble target protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the plasmid for the target protein.

  • LB or TB medium.

  • Appropriate antibiotic.

  • This compound stock solution (e.g., 1 M, sterile filtered).

  • Inducer (e.g., IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).

Procedure:

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB/antibiotic medium and grow overnight at 37°C with shaking.

  • Expression Cultures: Inoculate a larger volume of LB/antibiotic medium (e.g., 500 mL) with the overnight culture to an initial OD600 of ~0.05-0.1.

  • Additive Titration: Aliquot the culture into multiple flasks (e.g., 50 mL in 250 mL flasks). Add this compound from the stock solution to achieve a range of final concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM).

  • Growth and Induction: Grow the cultures at the desired temperature (e.g., 37°C or a lower temperature like 18-25°C for aggregation-prone proteins) with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8). Induce protein expression with the appropriate concentration of inducer.

  • Harvest: Continue to incubate the cultures for the desired expression time (e.g., 3-4 hours at 37°C or overnight at 18°C). Harvest the cells by centrifugation.

  • Lysis and Fractionation: Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication). Separate the soluble and insoluble fractions by centrifugation.

  • Analysis: Analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the amount of target protein in each fraction for the different this compound concentrations.

Protocol 2: Small-Scale Screening of Additives for Improved Protein Solubility

Objective: To quickly screen the effectiveness of this compound and other additives on the solubility of a target protein.

Materials:

  • Cell paste from a standard protein expression culture.

  • Lysis buffer.

  • Stock solutions of various additives (e.g., 1 M this compound, 1 M L-Arginine, 50% glycerol, 2 M NaCl).

Procedure:

  • Aliquot Cell Paste: Distribute equal amounts of cell paste into microcentrifuge tubes.

  • Lysis with Additives: Resuspend each cell pellet in lysis buffer containing a different additive or combination of additives at a desired final concentration. Include a control with no additives.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and insoluble fractions as described in Protocol 1.

  • Analysis: Analyze the soluble fractions by SDS-PAGE to compare the amount of soluble target protein in the presence of different additives.

IV. Data Presentation

The following tables provide a template for organizing and presenting quantitative data from your optimization experiments.

Table 1: Effect of this compound Concentration on Protein Yield and Solubility

This compound (mM)OD600 at HarvestTotal Protein Yield (mg/L)Soluble Protein Yield (mg/L)% Soluble Protein
0
25
50
100
200

Table 2: Comparison of Different Additives on Protein Solubility

AdditiveConcentrationSoluble Protein (relative units)
None (Control)-
This compound50 mM
L-Arginine50 mM
Glycerol5% (v/v)
NaCl300 mM

V. Visualizations

Signaling Pathways and Workflows

ProteinExpressionWorkflow cluster_prep Preparation cluster_expression Expression Optimization cluster_analysis Analysis Start Start Transform Transform Plasmid into E. coli Start->Transform Colony Select Single Colony Transform->Colony Starter Grow Starter Culture Colony->Starter ExpressionCulture Inoculate Expression Culture Starter->ExpressionCulture Additives Add this compound (Concentration Gradient) ExpressionCulture->Additives Grow Grow to Mid-Log Phase Additives->Grow Induce Induce Protein Expression Grow->Induce Incubate Incubate (e.g., 18°C, overnight) Induce->Incubate Harvest Harvest Cells Incubate->Harvest Lyse Lyse Cells Harvest->Lyse Fractionate Separate Soluble & Insoluble Fractions Lyse->Fractionate SDSPAGE SDS-PAGE Analysis Fractionate->SDSPAGE End Determine Optimal Concentration SDSPAGE->End

Caption: Workflow for optimizing this compound concentration in protein expression.

AggregationPathway Nascent Nascent Polypeptide Misfolded Misfolded Protein Nascent->Misfolded Incorrect Folding Folded Correctly Folded Protein Nascent->Folded Correct Folding Aggregates Protein Aggregates (Inclusion Bodies) Misfolded->Aggregates Self-Association Lysine This compound Lysine->Misfolded Inhibits Aggregation

Caption: Role of this compound in preventing protein aggregation.

References

Technical Support Center: L-Lysine Acetate for Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein aggregation with L-Lysine acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and answers to common questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which L-Lysine acetate helps prevent protein aggregation?

A1: this compound is thought to inhibit protein aggregation through a combination of mechanisms. Primarily, as a basic amino acid, L-Lysine can increase the net positive charge of a protein solution, leading to greater electrostatic repulsion between protein molecules. This increased repulsion can prevent the close association of protein monomers that precedes aggregation.[1] Additionally, L-Lysine can interact with acidic and aromatic amino acid residues on the protein surface, which may shield hydrophobic patches and interfere with the protein-protein interactions that drive aggregation.[2] Some studies also suggest that L-Lysine can create steric hindrance, further preventing protein molecules from clumping together.[2]

Q2: At what concentration is this compound typically effective?

A2: The optimal concentration of this compound can vary depending on the specific protein, its concentration, and the buffer conditions. However, studies have shown effects at concentrations ranging from 0.1% to 0.3% (w/v). It is recommended to perform a concentration-response study to determine the most effective concentration for your particular protein and experimental setup.

Q3: Can this compound be used in combination with other excipients?

A3: Yes, this compound can be used in combination with other stabilizing excipients. Formulations often benefit from a multi-pronged approach to stabilization. For example, it can be used alongside non-ionic surfactants, sugars (like sucrose (B13894) or trehalose), or other amino acids such as arginine and glutamate (B1630785) to achieve synergistic effects in preventing aggregation.[3]

Q4: Will this compound affect the activity of my protein?

A4: While L-Lysine is a natural amino acid and generally considered biocompatible, it is crucial to empirically test its effect on your protein's specific activity or function. At the concentrations typically used to prevent aggregation, significant impacts on activity are not always observed, but this must be verified on a case-by-case basis.

Q5: My protein is still aggregating even with the addition of this compound. What should I do?

A5: If you are still observing aggregation, consider the following troubleshooting steps:

  • Optimize Concentration: Perform a systematic titration of this compound concentration to find the optimal level for your protein.

  • Adjust pH: The effectiveness of this compound is pH-dependent. Ensure your buffer pH is optimal for both your protein's stability and for L-Lysine to exert its stabilizing effect. Generally, a pH further from the protein's isoelectric point (pI) is desirable.[3]

  • Combine with Other Excipients: As mentioned, combining this compound with other types of stabilizers can be more effective.

  • Control Temperature: Ensure that you are working at an appropriate temperature, as elevated temperatures can accelerate aggregation.

  • Minimize Mechanical Stress: Agitation, filtration, and freeze-thaw cycles can all induce aggregation. Handle your protein solutions gently.

  • Evaluate Protein Concentration: If possible, working with a lower protein concentration can reduce the propensity for aggregation.

Quantitative Data on L-Lysine's Effect on Protein Aggregation

The following table summarizes the quantitative effects of L-Lysine on protein aggregation and solubility from a study on coconut protein (CP) under different heat treatments.

L-Lysine Concentration (% w/v)Treatment Temperature (°C)Turbidity (Arbitrary Units)Solubility (%)
0250.5763.09
0100-55.4
01210.7246.39
0.125-~80
0.1100-~75
0.1121-~65
0.225-~90
0.2100-~85
0.2121-~75
0.325-95.4
0.3100-93.8
0.3121-84.4

Data adapted from a study on coconut protein. The addition of L-Lysine generally led to a decrease in turbidity and a significant increase in solubility, indicating its effectiveness in preventing heat-induced aggregation.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effectiveness of this compound in preventing protein aggregation.

Protocol 1: Turbidity Measurement Assay

This assay is a straightforward method to monitor protein aggregation by measuring the increase in light scattering as particles form.

Materials:

  • Purified protein stock solution

  • This compound stock solution (e.g., 10% w/v)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well clear-bottom microplate

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Prepare Protein-Excipient Solutions:

    • In a 96-well plate, prepare a series of solutions containing a constant concentration of your protein and varying concentrations of this compound (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.3% w/v).

    • Include a control with only the protein in the assay buffer.

    • Prepare each condition in triplicate.

  • Induce Aggregation (Optional):

    • To accelerate aggregation for screening purposes, you can induce stress. This can be thermal stress (e.g., incubating the plate at an elevated temperature) or chemical stress (e.g., addition of a denaturant).

  • Measure Turbidity:

    • Measure the absorbance of the samples at a wavelength where the protein does not absorb, typically between 340 nm and 400 nm.

    • Take an initial reading (time = 0).

    • Incubate the plate under the desired conditions (e.g., 37°C with gentle shaking).

    • Take subsequent readings at regular time intervals (e.g., every 30 minutes) for the duration of the experiment.

  • Data Analysis:

    • Plot the absorbance (turbidity) versus time for each concentration of this compound.

    • A lower rate of increase in turbidity compared to the control indicates inhibition of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) Analysis

DLS is a powerful technique for measuring the size distribution of particles in a solution and detecting the formation of aggregates.

Materials:

  • Purified protein stock solution, filtered through a 0.22 µm filter

  • This compound stock solution, filtered

  • Assay buffer, filtered

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation:

    • Prepare your protein samples with and without the desired concentrations of this compound in the filtered assay buffer.

    • The final protein concentration should be within the optimal range for your DLS instrument.

    • Ensure all solutions are free of dust and other particulates by filtering or centrifugation.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Enter the viscosity and refractive index of your buffer into the software.

  • DLS Measurement:

    • Carefully pipette the sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The DLS software will generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in the solution.

    • A monomodal peak corresponding to the size of the native protein indicates a non-aggregated sample.

    • The presence of larger species or a high polydispersity index (PDI) is indicative of aggregation.

    • Compare the size distributions of the samples with and without this compound to assess its effect on preventing the formation of larger aggregates.

Visualizations

Troubleshooting_Workflow Troubleshooting Protein Aggregation with this compound start Protein Aggregation Observed add_lysine Add this compound (e.g., 0.1% w/v) start->add_lysine observe Observe for Aggregation add_lysine->observe no_agg Aggregation Resolved observe->no_agg No still_agg Aggregation Persists observe->still_agg Yes optimize_conc Optimize L-Lysine Conc. (Titration) still_agg->optimize_conc observe2 Observe for Aggregation optimize_conc->observe2 observe2->no_agg No adjust_ph Adjust Buffer pH (away from pI) observe2->adjust_ph Yes combine_excipients Combine with Other Excipients (e.g., Surfactant, Sugar) adjust_ph->combine_excipients combine_excipients->observe Re-evaluate

Caption: A workflow for troubleshooting protein aggregation using this compound.

Mechanism_of_Action Proposed Mechanism of this compound in Preventing Protein Aggregation cluster_protein Protein Monomers P1 Protein 1 aggregation Aggregation P1->aggregation stabilized Stabilized Monomers P1->stabilized P2 Protein 2 P2->aggregation P2->stabilized lysine This compound lysine->P1 Interacts with lysine->P2 Interacts with repulsion Increased Electrostatic Repulsion lysine->repulsion shielding Shielding of Hydrophobic/Acidic Regions lysine->shielding steric_hindrance Steric Hindrance lysine->steric_hindrance repulsion->stabilized shielding->stabilized steric_hindrance->stabilized

Caption: How this compound is proposed to inhibit protein aggregation.

References

Technical Support Center: L-Lysine Acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Lysine acetate (B1210297) in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of adding L-Lysine acetate on the pH of my cell culture medium?

When this compound is added to a culture medium, it can cause a shift in the pH. L-Lysine is a basic amino acid, and its acetate salt can influence the bicarbonate buffering system commonly used in cell culture media. The acetate ion can act as a weak base, consuming protons and leading to an increase in pH. The extent of this shift will depend on the concentration of this compound added and the buffering capacity of your specific culture medium.

Q2: My culture medium turned slightly alkaline (more purple/pink) after adding this compound. Is this normal?

Yes, a slight increase in pH is an expected outcome of adding this compound to your culture medium. This is due to the basic nature of L-lysine and the acetate component of the salt. It is crucial to monitor the pH and adjust it back to the optimal physiological range for your specific cell line (typically 7.2-7.4) before use.

Q3: Can a pH shift induced by this compound affect my cells?

Yes, even minor deviations from the optimal pH range can significantly impact cellular processes. Changes in extracellular pH can influence cell growth, metabolism, protein synthesis, and the activity of signaling pathways. Therefore, it is critical to manage the pH of your culture medium after supplementation with this compound.

Q4: How can I counteract the pH change caused by this compound?

To counteract the pH increase, you can use a sterile, dilute solution of hydrochloric acid (HCl) to carefully titrate the medium back to the desired pH. It is essential to do this in a sterile environment and to add the acid slowly while monitoring the pH to avoid overshooting the target.

Q5: Are there any cellular signaling pathways known to be sensitive to pH changes in the range that might be caused by this compound?

Yes, several signaling pathways are sensitive to changes in extracellular pH. Notably, the mTOR and p38 MAPK pathways have been shown to be modulated by extracellular pH. Acidic conditions tend to inhibit mTORC1 signaling, while both acidic and alkaline conditions can activate the p38 MAPK pathway.[1][2][3][4][5] Therefore, unmanaged pH shifts from this compound addition could inadvertently influence these pathways in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant pH increase after adding this compound High concentration of this compound added.Refer to the table below for expected qualitative pH shifts. Consider preparing a more concentrated stock of this compound to add a smaller volume to your medium. Always verify the final pH and adjust as necessary.
Cell morphology changes or reduced viability after culture in this compound-supplemented medium Suboptimal final pH of the culture medium.Ensure the pH of the supplemented medium is accurately measured and adjusted to the optimal range for your cell line before use. Review your pH adjustment protocol.
Inconsistent experimental results with this compound Variable final pH of the culture medium between experiments.Implement a standardized protocol for preparing and pH-adjusting your this compound-supplemented medium. Calibrate your pH meter regularly.
Precipitation observed in the medium after adding this compound High concentration of this compound or interaction with other medium components at a specific pH.Ensure the this compound is fully dissolved before adding to the medium. Prepare the supplemented medium at room temperature and sterile filter. If precipitation persists, consider using a lower concentration.

Quantitative Data on pH Impact

Concentration of this compound (in DMEM)Expected Qualitative pH Change
Low (e.g., 1-5 mM)Slight increase
Medium (e.g., 5-10 mM)Moderate increase
High (e.g., >10 mM)Significant increase

To obtain precise quantitative data for your specific experimental conditions, it is highly recommended to perform a standard curve measurement as detailed in the experimental protocols section.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of this compound Supplemented Culture Medium
  • Prepare this compound Stock Solution:

    • Dissolve a known weight of this compound powder in sterile, tissue culture-grade water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 100 mM).

    • Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.

  • Supplement Culture Medium:

    • In a sterile biosafety cabinet, add the desired volume of the sterile this compound stock solution to your culture medium (e.g., DMEM) to achieve the final desired concentration.

  • Measure and Adjust pH:

    • Aseptically take a small aliquot of the supplemented medium for pH measurement.

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Measure the pH of the aliquot.

    • If the pH is above the desired range, add a sterile, dilute solution of HCl (e.g., 0.1 N HCl) dropwise to the bulk of the supplemented medium while gently stirring.

    • Continuously monitor the pH by taking small aliquots until the target pH is reached.

    • Once the desired pH is achieved, the medium is ready for use.

Protocol 2: Generating a pH Standard Curve for this compound in a Specific Culture Medium
  • Prepare a range of this compound concentrations:

    • Prepare several flasks of your chosen culture medium (e.g., DMEM).

    • Add varying concentrations of your sterile this compound stock solution to each flask to create a range of final concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 7.5 mM, 10 mM).

  • Measure pH:

    • For each concentration, aseptically take an aliquot and measure the pH using a calibrated pH meter.

  • Record and Plot Data:

    • Record the pH value for each concentration of this compound.

    • Plot the pH (y-axis) against the this compound concentration (x-axis) to generate a standard curve. This curve will serve as a reference for predicting the pH shift in your future experiments with that specific medium.

Visualizations

experimental_workflow cluster_prep Medium Preparation cluster_ph pH Adjustment cluster_culture Cell Culture prep_lysine Prepare sterile L-Lysine acetate stock solution add_lysine Add this compound to culture medium prep_lysine->add_lysine measure_ph Measure pH of supplemented medium add_lysine->measure_ph adjust_ph Adjust pH with sterile dilute HCl measure_ph->adjust_ph If pH is high use_medium Use pH-adjusted medium for cell culture measure_ph->use_medium If pH is optimal verify_ph Verify final pH adjust_ph->verify_ph verify_ph->use_medium signaling_pathways cluster_stimulus Stimulus cluster_ph_change Extracellular Environment cluster_pathways Affected Signaling Pathways lysine This compound ph_shift Extracellular pH Shift (Increase) lysine->ph_shift mtor mTOR Pathway (Potentially Inhibited by Acidification) ph_shift->mtor Indirect Effect p38_mapk p38 MAPK Pathway (Potentially Activated) ph_shift->p38_mapk

References

Potential cytotoxicity of L-Lysine acetate at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential cytotoxicity of L-Lysine acetate (B1210297) at high concentrations for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is L-Lysine acetate considered a cytotoxic compound?

A1: According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous or toxic substance under normal handling conditions.[1][2][3][4] However, research indicates that at high concentrations, L-Lysine can induce cytotoxic effects in specific cell types.

Q2: What is the mechanism of L-Lysine induced cytotoxicity at high concentrations?

A2: High concentrations of L-Lysine have been shown to cause mitochondrial damage and induce necrosis in isolated pancreatic acinar cells.[5] In some cancer cell lines, L-Lysine has been found to induce apoptosis by up-regulating p53, p21, and Bax protein levels, while down-regulating Bcl-2alpha. This effect may be mediated through the inhibition of the p65 subunit of the NF-kappaB pathway.

Q3: Are there any studies showing specific cytotoxic concentrations of L-Lysine?

A3: Yes, one study on isolated mouse pancreatic acinar cells demonstrated a dose- and time-dependent increase in cell death. Treatment with 40 mM L-Lysine resulted in total cell death within 8 hours.

Q4: How does this compound's cytotoxicity compare to that of Poly-L-Lysine?

Troubleshooting Guides

Issue: Unexpected cell death or reduced viability in my cell culture after adding this compound.

Possible Cause 1: High Concentration of this compound

  • Troubleshooting Step 1: Review the final concentration of this compound in your cell culture medium. Concentrations in the millimolar range (e.g., 10-40 mM) have been shown to be cytotoxic to certain cell types.

  • Troubleshooting Step 2: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line.

  • Troubleshooting Step 3: If possible, reduce the concentration of this compound in your experiments or consider alternative buffering agents if it is being used for pH control.

Possible Cause 2: Cell-Type Specific Sensitivity

  • Troubleshooting Step 1: Be aware that different cell lines can have varying sensitivities to high concentrations of amino acids. Pancreatic acinar cells, for example, have been shown to be susceptible to L-Lysine-induced cytotoxicity.

  • Troubleshooting Step 2: Consult literature for any reported effects of high L-Lysine concentrations on your specific cell line or similar cell types.

Possible Cause 3: Secondary Effects of L-Lysine Metabolism

  • Troubleshooting Step 1: In some biological systems, enzymes like L-lysine α-oxidase can degrade L-lysine, producing cytotoxic byproducts such as hydrogen peroxide (H₂O₂).

  • Troubleshooting Step 2: If you suspect enzymatic degradation, you can test for the presence of H₂O₂ in your cell culture medium. The addition of catalase can help mitigate the cytotoxic effects of H₂O₂.

Data Presentation

Table 1: Cytotoxicity of L-Lysine on Isolated Pancreatic Acinar Cells

Concentration of L-LysineObservation in Pancreatic Acinar CellsReference
10 mMReduced cell viability after 12 hours.
20 mMReduced cell viability after 6 hours.
40 mMMitochondrial swelling observed after 2 hours. Total cell death within 8 hours.

Experimental Protocols

Protocol: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the prepared this compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_treatment Add this compound to Cells cell_seeding->add_treatment treatment_prep Prepare this compound Dilutions treatment_prep->add_treatment incubation Incubate for 24/48/72 hours add_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway lysine High Concentration L-Lysine nfkb Inhibition of NF-kappaB (p65) lysine->nfkb p53 p53 Up-regulation lysine->p53 bcl2 Bcl-2 Down-regulation lysine->bcl2 p21 p21 Up-regulation p53->p21 bax Bax Up-regulation p53->bax apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Potential signaling pathway of L-Lysine induced apoptosis.

References

Technical Support Center: L-Lysine Acetate in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Lysine Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the interactions of L-Lysine acetate with other components in cell culture and experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in media?

A1: this compound is the acetate salt of L-Lysine, an essential amino acid crucial for protein synthesis, cell growth, and other physiological processes.[1] It is often used in cell culture media and pharmaceutical formulations as a source of L-Lysine. The acetate salt form provides good solubility and stability.[2]

Q2: Can this compound cause precipitation in my media?

A2: Yes, under certain conditions, this compound can contribute to precipitation. This can be due to interactions with other media components, such as phosphate (B84403) ions, especially if there are shifts in pH or temperature.[1] High concentrations of amino acids can also influence the solubility of other salts in the medium.

Q3: My cell culture medium is turning brown after adding this compound. What is happening?

A3: The browning of your medium is likely due to the Maillard reaction. This is a chemical reaction between the amino group of L-Lysine and a reducing sugar, such as glucose, which is a common component of cell culture media. This reaction is accelerated by heat, light, and alkaline pH.

Q4: Can the Maillard reaction affect my cell cultures?

A4: Yes. The Maillard reaction leads to the depletion of both L-Lysine and the reducing sugar, altering the nutritional composition of your medium. Furthermore, the reaction products, known as Advanced Glycation End-products (AGEs), can be cytotoxic to some cell lines, inhibiting cell proliferation.

Q5: I'm observing poor cell growth in my lysine-supplemented medium. What could be the cause?

A5: Poor cell growth could be due to several factors related to this compound:

  • Lysine-Arginine Antagonism: L-Lysine and L-Arginine are structurally similar and can compete for the same cellular transporters. An excess of L-Lysine may inhibit the uptake of L-Arginine, leading to a deficiency of this essential amino acid for the cells.

  • Toxicity of Degradation Products: As mentioned, the products of the Maillard reaction can be toxic to cells.

  • pH Shift: The addition of this compound can alter the pH of your medium. It is important to verify and, if necessary, adjust the pH of the final medium to ensure it is within the optimal range for your specific cell line.

Troubleshooting Guides

Issue 1: Media Discoloration (Browning)

Symptoms:

  • The cell culture medium turns yellow, brown, or darkens over time, especially during storage or incubation.

Potential Causes:

  • Maillard Reaction: Reaction between L-Lysine and reducing sugars (e.g., glucose) in the medium.

  • Vitamin Degradation: Certain vitamins are sensitive to light and temperature and their degradation can contribute to color changes.

Troubleshooting Workflow:

A Observe Media Browning B Is the medium exposed to light or elevated temperatures? A->B C Store medium protected from light and at 2-8°C. B->C Yes D Does the medium contain high concentrations of L-Lysine and reducing sugars? B->D No E Consider preparing the medium without L-Lysine and adding it freshly before use. D->E Yes F Monitor for cytotoxicity or altered cell growth. D->F No E->F G If issues persist, quantify Maillard reaction products (see Protocol 1). F->G

Caption: Troubleshooting workflow for media browning.

Issue 2: Precipitation in the Medium

Symptoms:

  • Cloudiness, turbidity, or visible particulate matter in the cell culture medium after the addition of this compound.

Potential Causes:

  • Salt Precipitation: L-Lysine can interact with phosphate or other ions in the medium, leading to the formation of insoluble salts, particularly with changes in pH or temperature.

  • Protein Aggregation: In media containing proteins, L-Lysine can sometimes influence protein solubility and aggregation.

Troubleshooting Workflow:

A Observe Precipitation B Was the medium subjected to freeze-thaw cycles or temperature fluctuations? A->B C Avoid repeated freeze-thaw cycles. Warm medium slowly to 37°C. B->C Yes D Check the pH of the medium. Is it outside the optimal range? B->D No E Adjust pH of the medium after adding all components. D->E Yes F Is the concentration of L-Lysine or other salts high? D->F No G Prepare concentrated stocks separately and add this compound last to the final volume of medium. F->G Yes H If precipitation persists, consider reducing the concentration of the interacting components if possible. F->H No G->H

Caption: Troubleshooting workflow for media precipitation.

Issue 3: Poor Cell Performance (Growth, Viability, or Productivity)

Symptoms:

  • Decreased cell proliferation, lower viability, or reduced protein expression compared to control cultures.

Potential Causes:

  • Lysine-Arginine Antagonism: An imbalanced ratio of L-Lysine to L-Arginine.

  • Cytotoxicity of Degradation Products: Accumulation of toxic Maillard reaction products.

  • Nutrient Depletion: Degradation of essential media components like vitamins.

Troubleshooting Workflow:

A Observe Poor Cell Performance B Is the L-Lysine to L-Arginine ratio high? A->B C Supplement medium with additional L-Arginine to rebalance (B12800153) the ratio. B->C Yes D Is there evidence of media browning (Maillard reaction)? B->D No H If issues persist, perform a dose-response experiment to determine the optimal This compound concentration. C->H E Prepare fresh media and add This compound just before use. (See Protocol 1 for analysis) D->E Yes F Is the medium stored for an extended period? D->F No E->H G Consider degradation of other labile components like vitamins. (See Protocol 2 for analysis) F->G Yes F->H No G->H

Caption: Troubleshooting workflow for poor cell performance.

Quantitative Data Summary

Interaction/IssueKey Media Components InvolvedTypical ConditionsQuantitative Observations
Maillard Reaction L-Lysine, Reducing Sugars (e.g., Glucose)Elevated temperature, alkaline pH, exposure to lightThe reaction rate increases with increasing temperature and pH.
Precipitation L-Lysine, Phosphate, CalciumChanges in pH, high concentrationsAmino acids can promote the formation of calcium phosphate precipitates.
Vitamin Degradation L-Lysine, Ascorbic Acid (Vitamin C), Thiamine (Vitamin B1)Aqueous solution, presence of oxygen, heatAscorbic acid degradation is accelerated in the presence of amino acids and oxygen. Thiamine is unstable in neutral or alkaline solutions and in the presence of sulfites.
Lysine-Arginine Antagonism L-Lysine, L-ArginineHigh Lysine (B10760008):Arginine ratioA high ratio of L-Lysine to L-Arginine can inhibit viral replication in some studies.

Experimental Protocols

Protocol 1: Quantification of L-Lysine and its Degradation Products by HPLC

Objective: To determine the concentration of L-Lysine and its primary degradation product, lysine lactam, in cell culture media.

Methodology: A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used.

Sample Preparation:

  • Collect a sample of the cell culture medium.

  • Deproteinize the sample by adding a precipitating agent (e.g., sulfosalicylic acid) and centrifuging.

  • Filter the supernatant through a 0.22 µm filter before injection.

HPLC Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: 0.1 M ammonium (B1175870) dihydrogen phosphate containing 0.2% (w/v) sodium heptanesulfonate:methanol (96:4, v/v), with the pH adjusted to 6.0 with ammonium hydroxide.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Data Interpretation:

  • Run standards of known concentrations of L-Lysine and lysine lactam to determine their retention times and generate calibration curves.

  • Identify and quantify the peaks in the sample chromatogram by comparing them to the standards. A decrease in the L-Lysine peak and the appearance of a lysine lactam peak indicate degradation.

Protocol 2: Analysis of Ascorbic Acid (Vitamin C) Degradation by HPLC

Objective: To quantify the concentration of ascorbic acid in cell culture media to assess its degradation.

Methodology: An RP-HPLC method with UV or electrochemical detection.

Sample Preparation:

  • Collect a sample of the cell culture medium.

  • To prevent further oxidation, immediately mix the sample with metaphosphoric acid.

  • Centrifuge to remove any precipitate.

  • Filter the supernatant through a 0.22 µm filter.

HPLC Conditions (Example):

  • Column: C18 column

  • Mobile Phase: 0.02 M phosphate buffer (pH 5.8)

  • Flow Rate: 1 mL/min

  • Detection: UV at 260 nm

Data Interpretation:

  • Prepare a standard curve using known concentrations of ascorbic acid.

  • Compare the peak area of ascorbic acid in the sample to the standard curve to determine its concentration. A lower concentration than expected indicates degradation.

This technical support center provides general guidance. Optimal conditions and troubleshooting steps may vary depending on the specific cell line, media formulation, and experimental setup.

References

Technical Support Center: Enhancing L-Lysine Acetate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of L-Lysine acetate (B1210297) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating L-Lysine acetate for optimal oral bioavailability?

A1: While this compound is highly soluble in water, challenges in achieving optimal oral bioavailability can arise from several factors[1]. These include:

  • Pre-systemic degradation: L-Lysine can be susceptible to degradation in the gastrointestinal tract, potentially forming lysine (B10760008) lactam, which is not bioactive[2].

  • Transport saturation: The absorption of L-Lysine is mediated by specific amino acid transporters in the intestine. At high concentrations, these transporters can become saturated, limiting the rate and extent of absorption[3].

  • Interactions with excipients: Certain excipients in a formulation can interact with this compound, affecting its stability, dissolution, and absorption[2][4].

  • Gastrointestinal transit time: Rapid transit through the absorptive regions of the intestine can limit the time available for transporter-mediated uptake.

Q2: What are the key intestinal transporters involved in L-Lysine absorption?

A2: The intestinal absorption of L-Lysine is primarily mediated by cationic amino acid transporters (CATs). The main transporter responsible for the uptake of L-Lysine from the intestinal lumen into the enterocytes is the b⁰,⁺ system , which is a sodium-independent transporter. The subsequent efflux from the enterocytes into the bloodstream is thought to be mediated by the y⁺L system , a sodium-dependent transporter. Understanding the kinetics and expression levels of these transporters is crucial for predicting and optimizing L-Lysine absorption.

Q3: How does the pH of the gastrointestinal tract affect the stability and absorption of this compound?

A3: The pH of the gastrointestinal environment can influence both the stability and absorption of this compound. L-Lysine has two amino groups and one carboxyl group, meaning its charge state is pH-dependent. While this compound is generally stable in acidic conditions, prolonged exposure to highly alkaline pH in the lower intestine could potentially accelerate degradation pathways like lactam formation. Furthermore, the activity of the intestinal amino acid transporters responsible for L-Lysine uptake can be pH-sensitive, which may affect the overall absorption profile.

Q4: What are some promising formulation strategies to enhance the bioavailability of this compound?

A4: Several advanced formulation strategies can be employed to improve the oral bioavailability of this compound:

  • Lipid-based formulations: Encapsulating this compound in solid lipid microcapsules (SLMs) can protect it from degradation in the stomach and provide a controlled release in the intestine, potentially improving absorption.

  • Nanoparticle-based delivery systems: Formulating this compound into nanoparticles, such as those made from biocompatible polymers or lipids, can enhance its uptake and transport across the intestinal epithelium.

  • Co-amorphous systems: Creating co-amorphous systems with other excipients, such as other amino acids, can improve the stability and dissolution characteristics of L-Lysine.

  • Use of functional excipients: Incorporating excipients that can modulate intestinal transporters or tighten junctions, such as certain cyclodextrins, may enhance the permeability of L-Lysine.

Troubleshooting Guide

Issue 1: Low in vivo exposure despite high in vitro dissolution.

Possible Cause Troubleshooting Steps
Transporter Saturation 1. Reduce the administered dose to determine if absorption is dose-dependent. 2. Incorporate a controlled-release mechanism in the formulation to present L-Lysine to the transporters over a longer period. 3. Investigate the use of absorption enhancers that utilize different transport pathways.
Pre-systemic Degradation 1. Analyze plasma samples for known L-Lysine degradants, such as lysine lactam. 2. Employ enteric coating to protect the formulation from the acidic environment of the stomach. 3. Utilize formulation strategies that protect the API, such as lipid-based or nanoparticle systems.
Rapid Gastrointestinal Transit 1. Incorporate mucoadhesive excipients to increase the residence time of the formulation in the small intestine. 2. Administer the formulation with food to delay gastric emptying.

Issue 2: High variability in pharmacokinetic profiles between subjects.

Possible Cause Troubleshooting Steps
Food Effects 1. Conduct pharmacokinetic studies in both fasted and fed states to characterize the effect of food on absorption. 2. If a significant food effect is observed, consider formulating for administration in a specific state (e.g., with meals).
Genetic Polymorphisms in Transporters 1. While less common for amino acid transporters, consider the possibility of inter-individual differences in transporter expression or activity. 2. Analyze data for subgroups of high and low absorbers to identify potential outliers.
Inconsistent Formulation Performance 1. Thoroughly assess the critical quality attributes of the formulation, including content uniformity, particle size distribution, and dissolution profile. 2. Ensure the manufacturing process is robust and consistently produces batches with the same characteristics.

Issue 3: Poor correlation between in vitro permeability (e.g., Caco-2) and in vivo absorption.

Possible Cause Troubleshooting Steps
Differences in Transporter Expression 1. Confirm the expression levels of relevant L-Lysine transporters (e.g., b⁰,⁺ and y⁺L systems) in the Caco-2 cell line used and compare them to known in vivo expression levels. 2. Consider using co-cultures of Caco-2 cells with mucus-producing cells (e.g., HT29-MTX) to better mimic the intestinal environment.
Metabolism in Enterocytes 1. Investigate whether L-Lysine is metabolized within the Caco-2 cells, which could lead to an underestimation of its permeability. 2. Analyze the receiver compartment for both the parent compound and potential metabolites.
Limitations of the In Vitro Model 1. Recognize that in vitro models cannot fully replicate the complex environment of the human gut, including the presence of the microbiome and mucus layer. 2. Use in vitro data as a screening tool and for mechanistic understanding, but always confirm findings with well-designed in vivo studies.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility (mg/mL) Reference
Water>1000
EthanolInsoluble
Ethyl etherInsoluble
AcetoneInsoluble
BenzeneInsoluble

Table 2: Apparent Permeability (Papp) of L-Lysine across Caco-2 Monolayers (Example Data)

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (B-A/A-B)
Apical to Basolateral (A-B)1.5 ± 0.21.2
Basolateral to Apical (B-A)1.8 ± 0.3

Note: This is example data and actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the in vitro intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize and seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells on the inserts for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the this compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Quantify the concentration of L-Lysine in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of an this compound formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation

  • Vehicle (e.g., water or saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the study. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing:

    • Oral Administration: Administer the this compound formulation orally via gavage at a specific dose (e.g., 100 mg/kg).

    • Intravenous Administration (for absolute bioavailability): In a separate group of rats, administer a known dose of this compound intravenously (e.g., 10 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of L-Lysine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (half-life).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation formulation Formulation Development dissolution Dissolution Testing formulation->dissolution Characterize caco2 Caco-2 Permeability Assay dissolution->caco2 Assess Permeability pk_study Rat Pharmacokinetic Study caco2->pk_study Guide In Vivo Study Design bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis Collect Samples data_analysis Pharmacokinetic Modeling bioanalysis->data_analysis Quantify Drug Levels data_analysis->formulation Optimize Formulation

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream lysine_lumen L-Lysine transporter_apical b⁰,⁺ Transporter lysine_lumen->transporter_apical Uptake (Na⁺ independent) lysine_cell L-Lysine metabolism Metabolism lysine_cell->metabolism Potential Degradation transporter_basolateral y⁺L Transporter lysine_cell->transporter_basolateral Efflux (Na⁺ dependent) lysine_blood L-Lysine transporter_apical->lysine_cell transporter_basolateral->lysine_blood

Caption: L-Lysine transport pathway across an intestinal enterocyte.

References

Technical Support Center: L-Lysine Deprivation and Cytosolic Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of L-lysine deprivation on cytosolic calcium homeostasis.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of L-lysine deprivation on cytosolic calcium?

A1: L-lysine deprivation has been shown to lead to an increase in the steady-state intracellular calcium concentration ([Ca2+]i) in cultured normal human fibroblasts.[1][2] This suggests that L-lysine is an important modulator of cytosolic calcium homeostasis.[1][2]

Q2: How does L-lysine deprivation affect calcium fluxes?

A2: Studies have demonstrated that L-lysine deprivation results in a significant decrease in the fractional efflux of 45Ca compared to cells grown in a complete medium.[1] This is accompanied by a significant decrease in the accumulation of 45Ca. The prevailing hypothesis is that a prolonged lack of L-lysine impairs the active mechanisms responsible for calcium extrusion from the cell.

Q3: Is the effect on cytosolic calcium specific to L-lysine deprivation?

A3: Evidence suggests that this effect is specific to L-lysine. For instance, depriving the growth medium of L-arginine for the same duration did not have a discernible effect on [Ca2+]i, 45Ca efflux, or 45Ca accumulation.

Q4: What is the potential signaling pathway involved in the cellular response to L-lysine deprivation?

A4: While the precise pathway linking L-lysine deprivation to altered calcium homeostasis is still under investigation, it is known that amino acid deprivation can activate the GCN2/eIF2α/ATF4 signaling pathway. This pathway is a key cellular stress response mechanism. It is plausible that the activation of this pathway upon L-lysine deprivation could transcriptionally regulate components involved in calcium signaling, such as ion channels or transporters, leading to the observed changes in cytosolic calcium.

Troubleshooting Guides

Issue 1: Inconsistent or non-significant changes in cytosolic calcium upon L-lysine deprivation.

  • Question: We are not observing a consistent increase in cytosolic calcium after L-lysine deprivation in our cell line. What could be the issue?

  • Answer:

    • Duration of Deprivation: Ensure that the L-lysine deprivation period is sufficient. Studies showing a significant effect cultured cells for 18 hours in an L-lysine-free medium. Shorter durations may not be enough to elicit a measurable response.

    • Cell Line Specificity: The response to L-lysine deprivation can be cell-type specific. The initial findings were in normal human fibroblasts. Your cell line may have different metabolic requirements or compensatory mechanisms.

    • Basal Media Composition: Verify the composition of your L-lysine-free medium. Ensure that all other essential amino acids and nutrients are present at optimal concentrations. The absence of other essential components could confound the results.

    • Serum Dialysis: If you are using serum in your culture medium, ensure it is dialyzed to remove free amino acids, including any residual L-lysine.

Issue 2: High background fluorescence or dye leakage in Fura-2 AM imaging.

  • Question: We are experiencing high background fluorescence and rapid dye leakage when measuring cytosolic calcium with Fura-2 AM. How can we resolve this?

  • Answer:

    • Dye Loading Conditions: Optimize the Fura-2 AM concentration and loading time for your specific cell type. Excessive dye concentration or prolonged loading can lead to compartmentalization of the dye in organelles, contributing to background fluorescence.

    • Incomplete De-esterification: Ensure complete de-esterification of the AM ester form of the dye by cellular esterases. This is crucial for trapping the dye in the cytosol. You can try extending the incubation period in dye-free medium after loading.

    • Use of Pluronic F-127: Pluronic F-127 is often used to aid in the dispersion of Fura-2 AM. However, high concentrations can have detergent-like effects on cell membranes. Optimize the concentration of Pluronic F-127.

    • Temperature Control: Maintain a consistent and physiological temperature during the experiment. Temperature fluctuations can affect both enzyme activity (esterases) and membrane integrity.

Issue 3: Variability in 45Ca2+ flux measurements.

  • Question: Our 45Ca2+ efflux and influx data show high variability between replicates. What are the potential sources of this variability?

  • Answer:

    • Washing Steps: The washing steps to remove extracellular 45Ca2+ are critical. Incomplete washing can lead to artificially high readings. Conversely, overly aggressive washing can damage cells and cause leakage of intracellular 45Ca2+. Standardize the number, duration, and volume of washes.

    • Cell Plating Density: Ensure that cells are plated at a consistent density across all wells. Variations in cell number will directly impact the amount of 45Ca2+ taken up or released.

    • Timing of Measurements: Adhere to a strict timeline for all steps, including incubation with 45Ca2+, washing, and cell lysis. Any delays or variations can introduce significant variability.

    • Specific Activity of 45Ca2+: Ensure the specific activity of the 45Ca2+ is consistent across experiments.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Civitelli et al. (1989) on the effects of L-lysine deprivation on cytosolic calcium homeostasis in normal human fibroblasts.

ParameterControl (Complete Medium)L-Lysine Deprivation (18 hours)Percentage Change
Steady-State [Ca2+]i (nM) 105 ± 8162 ± 12↑ 54%
45Ca Fractional Efflux (%/min) 1.25 ± 0.070.89 ± 0.05↓ 29%
45Ca Accumulation (nmol/mg protein) 3.2 ± 0.32.1 ± 0.2↓ 34%

Data are presented as mean ± SEM.

Experimental Protocols

1. L-Lysine Deprivation in Cell Culture

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Standard Culture: Culture cells in a complete medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin) until they reach the desired confluency.

  • Preparation of Deprivation Medium: Prepare a custom medium that is identical to the complete medium but lacks L-lysine. If using serum, it is crucial to use dialyzed fetal bovine serum to remove free amino acids.

  • Induction of Deprivation:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual complete medium.

    • Add the pre-warmed L-lysine-free medium to the cells.

  • Incubation: Incubate the cells in the L-lysine-free medium for the desired duration (e.g., 18 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Control Group: For the control group, replace the complete medium with fresh, pre-warmed complete medium and incubate for the same duration.

2. Measurement of Cytosolic Calcium with Fura-2 AM

  • Cell Preparation: Culture cells on glass coverslips suitable for fluorescence microscopy.

  • Fura-2 AM Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES, pH 7.4).

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).

    • Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • De-esterification:

    • Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in the loading buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Fluorescence Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Record the ratio of the fluorescence intensities (F340/F380).

  • Calibration (Optional but Recommended): To convert the fluorescence ratio to absolute [Ca2+]i, perform a calibration at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium-saturating solution (high Ca2+) and a calcium-free solution (with a chelator like EGTA).

3. 45Ca2+ Efflux Assay

  • Cell Plating: Plate cells in multi-well plates and grow to confluency.

  • Loading with 45Ca2+:

    • Incubate the cells with a loading medium containing 45Ca2+ (e.g., 1-2 µCi/mL) for a sufficient time to achieve isotopic equilibrium (e.g., 2-4 hours).

  • Washing:

    • Rapidly wash the cells multiple times with a cold, non-radioactive buffer to remove extracellular 45Ca2+.

  • Efflux Measurement:

    • At timed intervals, collect the supernatant (efflux medium) and replace it with fresh, non-radioactive medium.

  • Cell Lysis: At the end of the experiment, lyse the cells (e.g., with NaOH or a lysis buffer).

  • Scintillation Counting: Measure the radioactivity in the collected efflux samples and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the fractional efflux as the percentage of the total intracellular 45Ca2+ that is released per unit of time.

4. 45Ca2+ Influx Assay

  • Cell Plating: Plate cells in multi-well plates and grow to confluency.

  • Initiation of Influx:

    • Incubate the cells with a medium containing 45Ca2+ (e.g., 1-2 µCi/mL) for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.

  • Termination of Influx:

    • Rapidly wash the cells multiple times with a cold, non-radioactive buffer containing a calcium chelator (e.g., EGTA) to stop the influx and remove extracellular 45Ca2+.

  • Cell Lysis: Lyse the cells.

  • Scintillation Counting: Measure the radioactivity in the cell lysate.

  • Protein Assay: Determine the protein concentration in the cell lysate for normalization.

  • Data Analysis: Express the 45Ca2+ influx as nmol of Ca2+ per mg of protein per minute.

Signaling Pathways and Experimental Workflows

GCN2_Calcium_Signaling Lysine_Deprivation L-Lysine Deprivation Uncharged_tRNA Uncharged tRNA-Lys Accumulation Lysine_Deprivation->Uncharged_tRNA GCN2 GCN2 Activation Uncharged_tRNA->GCN2 senses eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Target_Genes Transcription of Target Genes ATF4->Target_Genes induces Ca_Channels Altered Expression/Activity of Ca2+ Channels/Transporters Target_Genes->Ca_Channels Ca_Efflux Decreased Ca2+ Efflux Ca_Channels->Ca_Efflux Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Efflux->Cytosolic_Ca

Caption: Proposed GCN2 signaling pathway in response to L-lysine deprivation.

Fura2_Workflow Start Start: Cells on Coverslips Lysine_Deprivation Induce L-Lysine Deprivation (18 hours) Start->Lysine_Deprivation Fura2_Loading Load with Fura-2 AM (30-60 min) Lysine_Deprivation->Fura2_Loading Deesterification De-esterification (30 min) Fura2_Loading->Deesterification Imaging Ratiometric Imaging (Ex: 340/380nm, Em: 510nm) Deesterification->Imaging Analysis Calculate F340/F380 Ratio Imaging->Analysis End End: Determine [Ca2+]i Analysis->End

Caption: Experimental workflow for measuring cytosolic calcium using Fura-2 AM.

Ca45_Flux_Workflow Start Start: Confluent Cells in Plates Lysine_Deprivation Induce L-Lysine Deprivation (18 hours) Start->Lysine_Deprivation Loading Load with 45Ca2+ (2-4 hours) Lysine_Deprivation->Loading Wash Rapid Wash with Cold Buffer Loading->Wash Efflux Measure Efflux at Timed Intervals Wash->Efflux Lysis Cell Lysis Efflux->Lysis Counting Scintillation Counting Lysis->Counting End End: Calculate Fractional Efflux Counting->End

Caption: Workflow for 45Ca2+ efflux assay.

References

Validation & Comparative

L-Lysine Acetate vs. L-Lysine HCl: A Comparative Guide for Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture media, the choice of amino acid salt form can have a significant impact on process performance and product quality. This guide provides an objective comparison of L-Lysine acetate (B1210297) and L-Lysine hydrochloride (HCl) in the context of cell culture, summarizing their chemical properties and potential effects on key performance indicators. While direct comparative studies in cell culture are limited, this guide synthesizes available data and provides detailed experimental protocols for in-house evaluation.

Executive Summary

L-Lysine is an essential amino acid critical for cell growth and recombinant protein production. It is commonly added to cell culture media as a salt to improve its solubility and stability. The two most prevalent forms are L-Lysine acetate and L-Lysine HCl. The primary distinction between these two forms lies in their counter-ion: acetate versus chloride. This difference can influence the physicochemical properties of the culture medium, such as osmolality and pH, and may have downstream effects on cellular metabolism and productivity.

L-Lysine HCl is a well-established and widely used supplement in the biopharmaceutical industry. In contrast, this compound, while also highly soluble, presents a different metabolic consideration due to the presence of the acetate ion. Acetate is a known metabolic byproduct in CHO cell cultures and can influence the cellular energy metabolism and the overall culture environment.

This guide will delve into the theoretical and potential practical differences between these two lysine (B10760008) sources, supported by a proposed experimental framework to enable researchers to make data-driven decisions for their specific cell lines and processes.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of each salt is crucial for predicting their behavior in a complex cell culture environment.

PropertyThis compoundL-Lysine HCl
Molecular Formula C₈H₁₈N₂O₄C₆H₁₅ClN₂O₂
Molecular Weight 206.24 g/mol 182.65 g/mol
Lysine Content (%) ~70.8%~79.8%
Solubility in Water HighHigh
Counter-ion Acetate (CH₃COO⁻)Chloride (Cl⁻)

Potential Impact on Cell Culture Performance

The choice between this compound and L-Lysine HCl can influence several aspects of cell culture performance. The following table outlines the hypothetical impacts based on the properties of the counter-ions.

Performance ParameterThis compoundL-Lysine HCl
Cell Growth & Viability The acetate ion can be metabolized by cells, potentially influencing the TCA cycle. At high concentrations, acetate accumulation has been shown to have a mild inhibitory effect on cell growth.The chloride ion is a major contributor to osmolality. High chloride concentrations can be detrimental to cell growth and viability.
Product Titer & Quality The impact on productivity is not well-documented. Changes in cellular metabolism due to acetate could potentially influence protein synthesis and post-translational modifications.Generally considered a standard and effective supplement for supporting high-titer protein production.
pH & Osmolality Acetate can contribute to a decline in pH in the later stages of culture.[1][2][3] Its contribution to osmolality is lower than that of HCl on a molar basis.Chloride is a significant contributor to the overall osmolality of the culture medium.
Metabolic Effects Acetate is a known metabolic byproduct of CHO cells and can be utilized as a carbon source, potentially impacting glycolysis and the TCA cycle.[1][2]The metabolic impact of the chloride ion is primarily related to maintaining osmotic balance and ion transport.

Experimental Protocol for Comparative Evaluation

To provide definitive data for a specific cell line and process, a head-to-head comparison is recommended. The following is a detailed protocol for a fed-batch culture experiment.

Objective: To compare the effect of this compound and L-Lysine HCl on CHO cell growth, viability, productivity, and metabolic profile in a fed-batch culture.

Materials:

  • CHO cell line expressing a recombinant protein (e.g., a monoclonal antibody).

  • Chemically defined basal medium and feed medium, lacking lysine.

  • This compound (cell culture grade).

  • L-Lysine HCl (cell culture grade).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL).

  • Biochemical analyzer (for metabolites like glucose, lactate, ammonia).

  • HPLC or other analytical method for protein titer quantification.

  • Osmometer.

  • pH meter.

Methods:

  • Media Preparation:

    • Prepare basal and feed media without L-Lysine.

    • Create two experimental feed groups:

      • Group A: Supplement the feed medium with this compound to a final concentration equivalent to the standard lysine concentration in your process.

      • Group B: Supplement the feed medium with L-Lysine HCl to a final concentration equivalent to the standard lysine concentration in your process.

    • Ensure the molar concentration of lysine is identical between the two groups. Adjust for the difference in molecular weight and lysine content of the two salts.

    • Measure and adjust the pH and osmolality of both supplemented feed media to be as close as possible.

  • Cell Culture:

    • Inoculate shake flasks or bioreactors with the CHO cell line at a consistent seeding density (e.g., 0.5 x 10⁶ cells/mL) in the lysine-free basal medium.

    • Establish triplicate cultures for each experimental group (this compound and L-Lysine HCl).

    • Incubate under standard process conditions (e.g., 37°C, 5% CO₂, shaking at 120 rpm).

  • Fed-Batch Strategy:

    • On specified days of the culture (e.g., day 3, 5, 7, 9), feed the cultures with the corresponding supplemented feed medium (Group A or Group B) based on your established feeding strategy (e.g., a percentage of the initial volume).

  • Sampling and Analysis:

    • Collect samples daily or every other day.

    • Measure:

      • Viable cell density (VCD) and viability.

      • Glucose, lactate, glutamine, glutamate, and ammonia (B1221849) concentrations.

      • pH and osmolality of the culture supernatant.

      • Product titer.

  • Data Analysis:

    • Plot VCD, viability, metabolite concentrations, pH, osmolality, and product titer over time for both groups.

    • Calculate specific growth rate, specific productivity, and specific consumption/production rates of key metabolites.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences between the two groups.

G cluster_prep Preparation cluster_culture Cell Culture cluster_process Process & Analysis prep_media Prepare Lysine-free Basal & Feed Media supp_A Supplement Feed with This compound prep_media->supp_A supp_B Supplement Feed with L-Lysine HCl prep_media->supp_B inoculate Inoculate CHO Cells culture_A Triplicate Cultures (this compound) inoculate->culture_A culture_B Triplicate Cultures (L-Lysine HCl) inoculate->culture_B feeding Fed-Batch Feeding culture_A->feeding culture_B->feeding sampling Daily Sampling feeding->sampling analysis Analyze Samples: - VCD, Viability - Metabolites, pH, Osmo - Titer sampling->analysis data_analysis Data Analysis & Comparison analysis->data_analysis

Fig. 1: Experimental workflow for comparing this compound and L-Lysine HCl.

Potential Metabolic Implications

The introduction of acetate from this compound can have direct implications for cellular metabolism. Acetate can be converted to acetyl-CoA, a central metabolite that feeds into the TCA cycle for energy production or is a precursor for lipid biosynthesis.

G cluster_pathway Simplified Cellular Metabolism Lysine_acetate This compound Lysine L-Lysine Lysine_acetate->Lysine Acetate Acetate Lysine_acetate->Acetate Biomass Biomass & Protein Synthesis Lysine->Biomass AcetylCoA Acetyl-CoA Acetate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Fig. 2: Potential metabolic fate of this compound components.

Conclusion

The selection between this compound and L-Lysine HCl for cell culture media supplementation is a nuanced decision that requires careful consideration of their respective chemical properties and potential metabolic impacts. While L-Lysine HCl is the more conventional choice, this compound's high solubility and different counter-ion present an alternative that may offer advantages in specific contexts, such as managing osmolality.

Given the lack of direct comparative studies in the public domain, it is imperative for researchers to conduct in-house evaluations using the experimental framework provided in this guide. Such studies will generate the necessary data to make an informed decision based on the specific requirements of the cell line and process, ultimately leading to optimized cell culture performance and robust manufacturing processes.

References

A Comparative Analysis of L-Lysine Acetate and L-Lysine Monohydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of two common L-Lysine salt forms, supported by experimental data and detailed protocols.

In the realms of pharmaceutical formulation, cell culture, and nutritional science, the selection of appropriate raw materials is paramount to ensuring product efficacy, stability, and batch-to-batch consistency. L-Lysine, an essential amino acid, is frequently utilized in various applications, often in its salt forms to enhance its physical and chemical properties. This guide provides a detailed comparative analysis of two widely used salt forms: L-Lysine acetate (B1210297) and L-Lysine monohydrochloride. This comparison is intended to assist researchers and formulation scientists in making informed decisions based on key performance parameters.

Physicochemical Properties: A Head-to-Head Comparison

The choice between L-Lysine acetate and L-Lysine monohydrochloride can significantly impact formulation development, manufacturing processes, and final product stability. The following table summarizes the key physicochemical properties of these two salts.

PropertyThis compoundL-Lysine Monohydrochloride
Molecular Formula C₈H₁₈N₂O₄C₆H₁₅ClN₂O₂
Molecular Weight 206.24 g/mol 182.65 g/mol
Appearance White crystalline powderWhite or pale brownish crystalline powder or granules
L-Lysine Content (approx.) 70.8%79.9%
Water Solubility Very soluble (>100 g/100 mL at 20°C)[1]Freely soluble (approx. 50-65 g/100 mL at 20-25°C)[2]
pH (10% solution) Not specified in findings5.0 - 6.5[2]

Stability and Hygroscopicity

The stability of an active pharmaceutical ingredient (API) or a key component in a formulation is critical for its shelf-life and efficacy. While specific comparative studies are limited, the available information suggests that both salts are relatively stable under controlled conditions. L-Lysine monohydrochloride is known to be stable, though it can be incompatible with strong oxidizing agents[2]. This compound is also considered stable under dry, cool conditions, with the acetate counter-ion potentially enhancing stability compared to the free base form[1].

Bioavailability and Efficacy

For nutritional and pharmaceutical applications, the bioavailability of L-Lysine is a key consideration. L-Lysine monohydrochloride has been extensively studied and is considered to have high bioavailability, with true digestibility approaching 100% in animal models.

While direct comparative bioavailability studies between the acetate and monohydrochloride forms of L-Lysine were not identified in the search results, the high water solubility of this compound suggests that it would also be readily absorbed. In animal nutrition, both L-Lysine monohydrochloride and other lysine (B10760008) salts like L-Lysine sulfate (B86663) are considered efficacious sources of this essential amino acid.

Applications in Research and Development

Both this compound and L-Lysine monohydrochloride are utilized in a variety of applications, with the choice often depending on the specific requirements of the formulation or process.

  • Pharmaceutical Formulations: Both salts are used in oral and parenteral formulations to provide supplemental L-Lysine. The high water solubility of this compound may offer advantages in liquid formulations requiring high concentrations.

  • Cell Culture Media: L-Lysine is an essential component of many cell culture media. While both forms can be used, the choice may depend on the overall ionic balance and pH requirements of the specific medium. Some studies have investigated the effect of L-lysine concentrations on cell differentiation.

  • Animal Nutrition: L-Lysine monohydrochloride is widely used in animal feed to supplement lysine-deficient diets, particularly for monogastric animals. This compound also serves as an effective source of lysine in animal nutrition.

Experimental Protocols

To facilitate further comparative studies, this section outlines detailed methodologies for key experiments.

Protocol 1: Determination of Water Solubility

Objective: To quantitatively determine and compare the water solubility of this compound and L-Lysine monohydrochloride at a controlled temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound and L-Lysine monohydrochloride to separate sealed flasks containing a known volume of deionized water (e.g., 10 mL).

    • Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the solutions to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant from each flask using a pre-warmed pipette to prevent precipitation.

    • Filter the supernatant through a 0.45 µm filter.

    • Accurately dilute the filtered supernatant with deionized water to a concentration suitable for the chosen analytical method.

  • Quantification of L-Lysine:

    • Analyze the concentration of L-Lysine in the diluted solutions using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with pre-column or post-column derivatization, or a suitable titration method.

  • Calculation:

    • Calculate the solubility of each salt in g/100 mL of water based on the determined L-Lysine concentration and the dilution factor.

Protocol 2: Comparative Hygroscopicity Testing

Objective: To compare the moisture absorption characteristics of this compound and L-Lysine monohydrochloride under controlled humidity conditions.

Methodology:

  • Sample Preparation:

    • Dry a known amount of each L-Lysine salt (e.g., 1-2 g) in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved. This will be the initial dry weight.

  • Controlled Humidity Exposure:

    • Place the dried samples in open, pre-weighed containers into a controlled humidity chamber set to a specific relative humidity (RH), for example, 75% RH, and a constant temperature (e.g., 25°C).

  • Moisture Uptake Measurement:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), remove the samples from the chamber and immediately weigh them.

  • Data Analysis:

    • Calculate the percentage of weight gain due to moisture absorption at each time point for both salts.

    • Plot the percentage weight gain against time to visualize and compare the rate and extent of moisture absorption.

Signaling Pathways and Logical Relationships

L-Lysine plays a crucial role in various cellular processes beyond protein synthesis. The following diagrams illustrate a key signaling pathway involving L-Lysine and a typical experimental workflow for its analysis.

L_Lysine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular L-Lysine L-Lysine Amino Acid Transporter Amino Acid Transporter L-Lysine->Amino Acid Transporter Intracellular L-Lysine Pool Intracellular L-Lysine Pool Amino Acid Transporter->Intracellular L-Lysine Pool Uptake mTORC1 Signaling mTORC1 Signaling Intracellular L-Lysine Pool->mTORC1 Signaling Activation Protein Synthesis Protein Synthesis mTORC1 Signaling->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: L-Lysine cellular uptake and activation of the mTORC1 signaling pathway.

Experimental_Workflow_Bioavailability Animal Model Animal Model Dosing Dosing Animal Model->Dosing L-Lysine Salt Blood Sampling Blood Sampling Dosing->Blood Sampling Time Course Plasma Separation Plasma Separation Blood Sampling->Plasma Separation L-Lysine Analysis (HPLC) L-Lysine Analysis (HPLC) Plasma Separation->L-Lysine Analysis (HPLC) Pharmacokinetic Analysis Pharmacokinetic Analysis L-Lysine Analysis (HPLC)->Pharmacokinetic Analysis Concentration Data

Caption: Workflow for a comparative bioavailability study of L-Lysine salts.

Conclusion

Both this compound and L-Lysine monohydrochloride are valuable sources of the essential amino acid L-Lysine for a wide range of applications in research, pharmaceuticals, and nutrition. The choice between them should be guided by the specific requirements of the application. This compound offers superior water solubility, which may be advantageous for liquid formulations. L-Lysine monohydrochloride is a well-characterized salt with proven high bioavailability and good handling properties.

For critical applications, it is recommended that researchers conduct in-house comparative studies to evaluate the performance of each salt form within their specific formulation and process parameters. The experimental protocols provided in this guide offer a starting point for such evaluations. A thorough understanding of the properties of each salt will ultimately lead to the development of more robust and effective products.

References

A Comparative Guide to Spectroscopic and Chromatographic Purity Analysis of L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of amino acids such as L-Lysine acetate (B1210297) is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of L-Lysine acetate, presenting supporting experimental data and detailed methodologies.

Executive Summary

The purity of this compound can be determined by a range of analytical techniques, each with its own set of advantages and limitations. Spectroscopic methods like Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry offer rapid and non-destructive or minimally destructive analysis. In contrast, traditional methods such as High-Performance Liquid Chromatography (HPLC) and titration are well-established, robust, and often serve as reference methods.

Comparison of Analytical Techniques

The following table summarizes the performance of different analytical methods for the purity analysis of L-Lysine and its salts. It is important to note that the data presented is compiled from various studies and may not represent a direct comparison from a single study on this compound.

Analytical Technique Principle Reported Accuracy/Recovery (%) Reported Precision (RSD %) Reported LOD/LOQ Key Advantages Key Disadvantages
Quantitative NMR (¹H-qNMR) Measures the concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[1]High accuracy achievable (e.g., >99.5%)High precision (RSD < 1%)[2]Dependent on analyte and instrument sensitivity.Absolute quantification without the need for a specific reference standard of the analyte, non-destructive, provides structural information.Requires expensive instrumentation and skilled operators, lower sensitivity compared to other methods.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, providing a fingerprint of the molecule. The intensity of absorption can be related to concentration.Method is primarily qualitative for identification, but can be used quantitatively with proper calibration.Dependent on the calibration model.Generally higher than chromatographic methods.Rapid, non-destructive, and requires minimal sample preparation.Less sensitive and specific for purity determination compared to other methods, susceptible to matrix effects.
UV-Vis Spectrophotometry (with Ninhydrin) L-Lysine reacts with ninhydrin (B49086) to form a colored product (Ruhemann's purple), the absorbance of which is measured and is proportional to the concentration of lysine (B10760008).[3]Good accuracy with proper optimization.Dependent on reaction conditions.LOD: 1.24 µM, LOQ: 4.14 µM (for a similar amino acid method)[4]Simple, cost-effective, and widely available instrumentation.Indirect method requiring derivatization, can be prone to interference from other primary amines.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is determined by the relative area of the main peak.92 ± 2%[4]Inter- and intra-day precision with RSD < 15%LOD: 1.24 µM, LOQ: 4.14 µMHigh sensitivity, specificity, and resolving power for separating impurities.Requires derivatization for UV detection of lysine, can be time-consuming, and uses solvents that require proper disposal.
Titration (Non-aqueous) The basic amino groups of this compound are titrated with a standardized acid in a non-aqueous solvent. The endpoint is determined potentiometrically.High accuracy, often used as a pharmacopeial reference method.High precision (e.g., 0.1%)Not applicable for trace analysis.Simple, inexpensive, and based on a primary chemical principle.Less specific than chromatographic methods, may not distinguish between structurally similar basic impurities.

Experimental Protocols

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity to the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O) to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Analysis:

    • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform phasing and baseline correction.

    • Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify this compound and potentially quantify it based on a calibration curve.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation by placing the solid sample directly on the ATR crystal.

  • FTIR Data Acquisition:

    • Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or pure KBr pellet.

    • Acquire the sample spectrum.

  • Data Analysis:

    • For identification, compare the obtained spectrum with a reference spectrum of this compound.

    • For quantitative analysis, a calibration curve must be prepared using standards of known concentrations. The absorbance of a characteristic peak (e.g., carbonyl or amine stretching) is plotted against concentration. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.

UV-Visible Spectrophotometry (with Ninhydrin)

Objective: To determine the concentration of this compound by derivatization with ninhydrin.

Methodology:

  • Reagent Preparation:

    • Prepare a ninhydrin reagent solution (e.g., 0.2% w/v in a suitable solvent like ethanol (B145695) or a buffer).

    • Prepare a buffer solution (e.g., acetate buffer, pH ~5.5).

  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Prepare a solution of the this compound sample with an unknown concentration.

  • Derivatization and Measurement:

    • To a known volume of each standard and the sample solution, add the ninhydrin reagent and buffer.

    • Heat the solutions in a water bath at a controlled temperature (e.g., 85-100°C) for a specific time (e.g., 15-20 minutes) to allow for color development.

    • Cool the solutions to room temperature and dilute with a suitable solvent (e.g., 50% ethanol) to a final volume.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for Ruhemann's purple (around 570 nm, though some methods for lysine specify around 480 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of the this compound in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its impurities.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detection after pre-column derivatization with a suitable agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride).

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard and the sample in a suitable solvent (e.g., water or mobile phase).

    • Perform the derivatization procedure for both standards and samples according to the chosen derivatizing agent's protocol.

  • Analysis:

    • Inject the derivatized standards and samples into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Integrate the peak areas of this compound and any impurities.

  • Purity Calculation:

    • Calculate the purity of this compound by the area normalization method:

    Purity (%) = (Area_L-Lysine / Total Area of all peaks) * 100

Titration (Non-aqueous Acid-Base Titration)

Objective: To determine the purity of this compound by titration.

Methodology:

  • Reagent Preparation:

    • Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid.

  • Sample Preparation:

    • Accurately weigh about 200 mg of this compound and dissolve it in a suitable volume of glacial acetic acid.

  • Titration:

    • Titrate the sample solution with the standardized 0.1 N perchloric acid.

    • Determine the endpoint potentiometrically using a suitable electrode system.

  • Purity Calculation:

    • Perform a blank determination and make any necessary corrections.

    • Calculate the percentage purity of this compound using the following formula:

    Purity (%) = (V_sample - V_blank) * N * f * 100 / W

    Where:

    • V_sample = Volume of titrant consumed by the sample (mL)

    • V_blank = Volume of titrant consumed by the blank (mL)

    • N = Normality of the titrant

    • f = Equivalency factor (206.24 g/mol for this compound)

    • W = Weight of the sample (mg)

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound purity.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Purity Calculation Sample This compound Sample Dissolution Dissolution/Derivatization Sample->Dissolution Standard Reference Standard Standard->Dissolution qNMR qNMR Dissolution->qNMR FTIR FTIR Dissolution->FTIR UV_Vis UV-Vis Dissolution->UV_Vis Integration Signal Integration/ Absorbance Measurement qNMR->Integration FTIR->Integration UV_Vis->Integration Comparison Comparison to Standard/ Calibration Curve Integration->Comparison Purity Purity Report Comparison->Purity

Caption: Workflow for spectroscopic purity analysis of this compound.

Conclusion

The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • qNMR stands out for its ability to provide absolute quantification without the need for a specific this compound reference standard, making it a powerful tool for primary purity assessment.

  • HPLC offers excellent separation capabilities, making it ideal for identifying and quantifying impurities.

  • Titration remains a simple, cost-effective, and highly precise method for assaying the bulk material, as reflected in its use in pharmacopeial monographs.

  • UV-Vis spectrophotometry with ninhydrin is a suitable and accessible method for routine quantification, particularly when high throughput is desired.

  • FTIR spectroscopy is primarily a rapid and effective tool for identity confirmation.

For comprehensive quality control, a combination of these methods is often employed. For instance, FTIR for identification, HPLC for impurity profiling, and qNMR or titration for an accurate purity assay would provide a robust and complete characterization of this compound. Researchers and drug development professionals should select the most appropriate method based on factors such as the required accuracy and precision, available instrumentation, sample throughput needs, and the specific impurities that need to be controlled.

References

L-Lysine Acetate Shows Promise in Enhancing Bone Nodule Formation in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of L-Lysine acetate's role in promoting osteogenic differentiation reveals its potential as a therapeutic agent in bone regeneration. Studies demonstrate that L-Lysine, particularly at an optimal concentration of 10⁻⁸ M, significantly enhances bone marrow cell nodule formation, a key indicator of bone formation, in in vitro settings.

Researchers and drug development professionals are continuously exploring novel compounds that can effectively stimulate bone growth and repair. L-Lysine, an essential amino acid, has emerged as a promising candidate due to its role in collagen synthesis and calcium absorption.[1] This guide provides a comprehensive comparison of this compound's effects on bone marrow cell nodule formation against other relevant compounds, supported by experimental data and detailed protocols.

Comparative Efficacy in Bone Nodule Formation

In vitro studies utilizing rat bone marrow cells have demonstrated a dose-dependent effect of L-Lysine on the formation of mineralized nodules. The most significant increase in nodule formation was observed at a concentration of 10⁻⁸ M L-Lysine.[2] This optimal concentration also led to an increase in osteocalcin (B1147995) production, a marker for mature osteoblasts and bone formation.[2]

L-Arginine, another amino acid, has also been investigated for its osteogenic properties, often in combination with L-Lysine. While both amino acids have been shown to promote osteoblast activity, they appear to have distinct yet complementary mechanisms of action. L-Lysine primarily enhances cell proliferation and collagen synthesis, while L-Arginine is noted for its role in nitric oxide production, which is also beneficial for bone health.[3][4] The synergistic effects of L-Lysine and L-Arginine on osteoblast function have been reported, suggesting a potential combination therapy approach.

Compound/TreatmentOptimal ConcentrationKey Effects on Bone Marrow CellsReference
L-Lysine 10⁻⁸ MIncreased number of mineralized nodules, enhanced osteocalcin production.Yoshikawa et al., 2012
L-Arginine 0.625 mg/mLIncreased alkaline phosphatase (ALP), nitric oxide (NO), and type I collagen production.Torricelli et al., 2002
L-Lysine + L-Arginine 0.587 mg/mL Lys + 0.625 mg/mL ArgSynergistic increase in nitric oxide production and type I collagen synthesis.Fini et al., 2001

Experimental Protocols

The following is a generalized protocol for assessing bone marrow cell nodule formation, based on methodologies described in the cited literature.

Isolation and Culture of Bone Marrow Stromal Cells (BMSCs)
  • Harvesting: Bone marrow is flushed from the femurs and tibias of laboratory animals (e.g., rats) using a sterile culture medium.

  • Cell Seeding: The cell suspension is filtered to remove debris and then seeded into culture flasks.

  • Culture Conditions: Cells are maintained in a standard culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS), antibiotics, and an osteogenic induction medium containing β-glycerophosphate, ascorbic acid, and dexamethasone.

  • Treatment: L-Lysine acetate (B1210297), L-Arginine, or other test compounds are added to the culture medium at various concentrations.

Assessment of Nodule Formation
  • Staining: After a defined culture period (typically 14-21 days), the cell layers are fixed and stained to visualize mineralized nodules. Alizarin Red S staining is commonly used to detect calcium deposits.

  • Quantification: The number and area of stained nodules are quantified using image analysis software.

Biochemical Assays
  • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity is measured using a colorimetric assay.

  • Osteocalcin Measurement: Osteocalcin is a late marker of osteoblast differentiation and is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Collagen Synthesis: The amount of collagen produced by the cells can be determined by measuring the incorporation of radiolabeled proline or by using specific staining methods like Sirius Red.

Signaling Pathways and Experimental Workflow

The pro-osteogenic effects of L-Lysine are believed to be mediated through the modulation of specific signaling pathways. Evidence suggests that L-Lysine may enhance the production of Insulin-like Growth Factor-1 (IGF-1), which is a potent stimulator of osteoblast proliferation and differentiation.

G cluster_0 L-Lysine Signaling Pathway Lysine This compound IGF1 IGF-1 Production Lysine->IGF1 Osteoblast Osteoblast Proliferation & Differentiation IGF1->Osteoblast Collagen Collagen Synthesis Osteoblast->Collagen Nodule Bone Nodule Formation Collagen->Nodule

Caption: Proposed signaling pathway of L-Lysine's effect on bone formation.

The experimental workflow for evaluating the impact of this compound on bone nodule formation is a multi-step process that begins with the isolation of primary cells and culminates in the quantitative analysis of bone-like structures.

G cluster_1 Experimental Workflow Isolation 1. Isolate Bone Marrow Stromal Cells (BMSCs) Culture 2. Culture BMSCs in Osteogenic Medium Isolation->Culture Treatment 3. Treat with this compound & Alternatives Culture->Treatment Incubation 4. Incubate for 14-21 Days Treatment->Incubation Staining 5. Stain for Mineralized Nodules (Alizarin Red S) Incubation->Staining Analysis 6. Quantify Nodule Formation & Biochemical Markers Staining->Analysis

Caption: Workflow for assessing bone nodule formation in vitro.

References

L-Lysine Acetate vs. Alternative Therapies for Protein-Energy Wasting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein-energy wasting (PEW), a state of metabolic and nutritional derangements characterized by the loss of body protein and energy stores, is a significant concern in various chronic diseases, particularly chronic kidney disease (CKD). This guide provides a comparative analysis of the emerging therapeutic agent, L-Lysine acetate (B1210297), against established nutritional interventions for PEW. The comparison is based on available experimental data, with a focus on detailed methodologies and quantitative outcomes.

Overview of Interventions

L-Lysine Acetate: An essential amino acid, L-Lysine plays a crucial role in protein synthesis and has been investigated for its potential to mitigate muscle wasting. This compound is a salt form of L-Lysine. The therapeutic rationale for its use in PEW is based on its potential to stimulate muscle protein synthesis and reduce protein degradation. However, direct clinical evidence for the efficacy of this compound as a standalone treatment for PEW is currently limited. A phase 3 clinical trial (FORMA trial) is underway to evaluate the efficacy and safety of ketoanalogues of essential amino acids, including this compound, in preventing PEW in patients with nephrotic syndrome.[1]

Ketoanalogues of Essential Amino Acids (KA/EAA): This established therapy for PEW, particularly in patients with CKD, involves the supplementation of a low-protein diet (LPD) or a very-low-protein diet (VLPD) with keto- or hydroxy-analogues of essential amino acids.[2][3][4][5] This approach aims to reduce the nitrogenous waste products from protein metabolism while providing the necessary building blocks for protein synthesis, thereby preserving muscle mass and improving nutritional status.

Comparative Efficacy: A Review of the Evidence

Due to the nascent stage of clinical research on this compound for PEW, a direct head-to-head comparison with KA/EAA is not yet possible. This guide, therefore, presents the robust evidence for KA/EAA and the theoretical and indirect evidence for L-Lysine's potential role.

Ketoanalogues of Essential Amino Acids (KA/EAA) with Low-Protein Diets

Supplementing LPDs or VLPDs with KA/EAA has been the subject of numerous clinical trials and meta-analyses, demonstrating significant benefits in managing PEW and its complications in patients with CKD.

Quantitative Data from Clinical Trials:

Outcome MeasureInterventionStudy PopulationKey FindingsReference
Glomerular Filtration Rate (GFR) Ketoanalogue-supplemented vegetarian very low-protein diet (KD) vs. Low-protein diet (LPD)Nondiabetic adults with eGFR <30 ml/min per 1.73 m²KD group had a significantly lower risk of initiating renal replacement therapy or a >50% reduction in initial eGFR.
Nutritional Status Ketoanalogue-supplemented very low-protein dietClinically stable patients with stage 4 CKDImproved net muscle protein balance, indicating a beneficial effect on muscle homeostasis. No adverse changes in serum albumin, BMI, or anthropometric measurements.
Metabolic Parameters Ketoanalogue-supplemented vegetarian very low-protein diet (KD)Nondiabetic adults with eGFR <30 ml/min per 1.73 m²Correction of metabolic abnormalities (e.g., serum calcium and phosphate (B84403) levels) was observed only with the KD.
Dialysis Initiation Ketoanalogue supplemental low-protein diet (sLPD)Patients with stage 4 CKDsLPD was associated with a decreased short-term risk of requiring dialysis.

Experimental Protocols for Ketoanalogue Supplementation:

A common protocol for KA/EAA supplementation in clinical trials involves a vegetarian very-low-protein diet supplemented with ketoanalogues.

  • Dietary Regimen: A vegetarian diet providing 0.3 g/kg of vegetable protein per day.

  • Supplementation: Ketoanalogues administered at a dose of 1 capsule per 5 kg of body weight per day.

  • Patient Population: Typically, nondiabetic adults with advanced CKD (e.g., eGFR <30 ml/min per 1.73 m²) and good nutritional status at baseline.

  • Duration: Studies have ranged from several months to over a year to assess long-term efficacy and safety.

Signaling Pathways and Mechanisms of Action:

The efficacy of KA/EAA supplementation is attributed to its ability to reduce the nitrogen load on the kidneys while providing essential substrates for protein anabolism.

Ketoanalogue_Mechanism cluster_diet Dietary Intervention cluster_body Metabolic Processes cluster_outcomes Clinical Outcomes Low-Protein Diet Low-Protein Diet Reduced Nitrogen Load Reduced Nitrogen Load Low-Protein Diet->Reduced Nitrogen Load Leads to Ketoanalogue Supplement Ketoanalogue Supplement Transamination Transamination Ketoanalogue Supplement->Transamination Provides Substrate for Delayed CKD Progression Delayed CKD Progression Reduced Nitrogen Load->Delayed CKD Progression Essential Amino Acid Synthesis Essential Amino Acid Synthesis Transamination->Essential Amino Acid Synthesis Results in Muscle Protein Synthesis Muscle Protein Synthesis Essential Amino Acid Synthesis->Muscle Protein Synthesis Supports Preservation of Muscle Mass Preservation of Muscle Mass Muscle Protein Synthesis->Preservation of Muscle Mass Reduced Protein Degradation Reduced Protein Degradation Reduced Protein Degradation->Preservation of Muscle Mass Improved Nutritional Status Improved Nutritional Status Preservation of Muscle Mass->Improved Nutritional Status

Mechanism of Ketoanalogue Supplementation in PEW
This compound

While direct clinical trial data for this compound in PEW is pending, its potential efficacy is based on its fundamental role in protein metabolism.

Theoretical Rationale and Preclinical Evidence:

L-Lysine is an indispensable amino acid that must be obtained through diet. It is a critical component for the synthesis of proteins, including muscle proteins. Studies in animal models have suggested that L-Lysine supplementation can affect body weight and various hematological and biochemical parameters. Furthermore, a secondary analysis of a clinical trial in patients at nutritional risk found that low plasma lysine (B10760008) levels were significantly associated with sarcopenia.

Experimental Workflow for Investigating L-Lysine Efficacy:

A hypothetical experimental workflow to investigate the efficacy of this compound in PEW would involve a randomized controlled trial comparing it to a placebo or an active comparator like KA/EAA.

LLysine_Workflow cluster_screening Patient Recruitment cluster_intervention Intervention Phase cluster_followup Follow-up and Analysis Screening Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Screening->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Control Group (Placebo/Active Comparator) Control Group (Placebo/Active Comparator) Randomization->Control Group (Placebo/Active Comparator) Follow-up Assessments Follow-up Assessments This compound Group->Follow-up Assessments Control Group (Placebo/Active Comparator)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy & Safety Evaluation Efficacy & Safety Evaluation Data Analysis->Efficacy & Safety Evaluation

Hypothetical Experimental Workflow for this compound Trial

Signaling Pathways in Muscle Protein Synthesis:

L-Lysine, as an essential amino acid, is a fundamental substrate for the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis.

Muscle_Protein_Synthesis Growth Factors (e.g., Insulin, IGF-1) Growth Factors (e.g., Insulin, IGF-1) PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors (e.g., Insulin, IGF-1)->PI3K/Akt Pathway Amino Acids (including L-Lysine) Amino Acids (including L-Lysine) mTORC1 mTORC1 Amino Acids (including L-Lysine)->mTORC1 Activates PI3K/Akt Pathway->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4E eIF4E 4E-BP1->eIF4E Releases inhibition of Translation Initiation Translation Initiation S6K1->Translation Initiation Promotes eIF4E->Translation Initiation Muscle Protein Synthesis Muscle Protein Synthesis Translation Initiation->Muscle Protein Synthesis

Role of Amino Acids in mTORC1 Signaling Pathway

Other Nutritional Interventions

Besides KA/EAA, other nutritional strategies are employed to manage PEW, primarily focusing on ensuring adequate protein and energy intake.

  • Oral Nutritional Supplements (ONS): ONS are often recommended for malnourished hemodialysis patients to improve their nutritional status. Studies have shown that ONS can lead to significant increases in serum prealbumin and albumin levels.

  • Dietary Counseling: Providing dietary advice is a fundamental component of managing PEW, often used in conjunction with other interventions.

  • High-Protein Diets: For patients on dialysis, a higher protein intake (1.0-1.2 g/kg/day) is often recommended to compensate for protein losses during treatment.

Conclusion and Future Directions

Ketoanalogues of essential amino acids, in conjunction with protein-restricted diets, represent a well-documented and effective strategy for managing protein-energy wasting, particularly in the context of chronic kidney disease. This approach has demonstrated benefits in preserving renal function, improving nutritional markers, and correcting metabolic disturbances.

The role of this compound in preventing PEW is a promising area of investigation. Its fundamental role in muscle protein synthesis provides a strong theoretical basis for its potential efficacy. However, the current lack of direct clinical evidence from completed, large-scale randomized controlled trials necessitates a cautious interpretation of its potential benefits. The forthcoming results from the FORMA trial will be crucial in elucidating the clinical utility of this compound within a ketoanalogue formulation.

Future research should focus on conducting rigorous, head-to-head comparative trials to directly assess the efficacy and safety of this compound against established therapies like KA/EAA-supplemented diets. Such studies will be instrumental in defining the optimal nutritional strategies for the prevention and treatment of protein-energy wasting in various patient populations.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Lysine Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of L-Lysine acetate (B1210297), ensuring the protection of both laboratory personnel and the environment.

L-Lysine acetate is generally not classified as a hazardous substance for disposal; however, it is crucial to follow established best practices to minimize environmental impact and maintain a safe working environment.[1][2] Disposal procedures should always align with national, state, and local regulations.[1][3]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills where dust may be generated, a dust respirator is recommended.[4]

  • Containment of Spills:

    • Dry Spills: If the spilled material is dry, carefully sweep it up to avoid generating dust. Some protocols suggest wetting the spill first to minimize dust. Place the collected material into a sealed, labeled container for disposal.

    • Wet Spills: If the spill is a solution, absorb it with an inert material and place it in a suitable, closed container for disposal.

  • Cleaning the Area: After the bulk of the spill has been removed, wash the affected area with copious amounts of water. Prevent the runoff from entering drains or waterways.

Standard Disposal Procedures

The primary methods for the disposal of this compound are through a licensed waste disposal service or, in some cases and with verification, via the sanitary sewer. It is imperative not to discharge this compound directly into sewers, rivers, or groundwater without confirming local regulations.

Key Disposal Guidelines

Do'sDon'ts
Consult local, state, and national regulations for chemical waste disposal.Do not dispose of this compound down the drain without prior approval.
Label all waste containers clearly with the contents.Do not mix this compound waste with incompatible chemicals.
Use a licensed professional waste disposal service for surplus and non-recyclable solutions.Do not dispose of contaminated packaging in the regular trash.
Ensure all containers are securely sealed before disposal.Do not discharge into the environment, such as rivers or soil.

Experimental Protocols for Disposal

While specific experimental protocols for the disposal of this compound are not typically required due to its non-hazardous nature, the following procedural steps outline the decision-making process for its proper disposal in a laboratory setting.

  • Waste Identification: Characterize the waste stream containing this compound. Is it a pure substance, a dilute aqueous solution, or mixed with other chemicals?

  • Regulatory Review: Consult your institution's Environmental Health and Safety (EHS) department and review local and state regulations regarding the disposal of non-hazardous chemical waste. Some municipalities may permit the drain disposal of small quantities of soluble amino acid salts.

  • Segregation: If the this compound is mixed with hazardous materials, it must be treated as hazardous waste and segregated accordingly.

  • Containerization: Place the this compound waste into a chemically compatible, leak-proof container. Ensure the container is appropriately labeled with the chemical name and any other required information.

  • Collection and Removal:

    • Licensed Disposal: For larger quantities or when mixed with other chemicals, arrange for pickup by a licensed hazardous waste disposal company.

    • Sanitary Sewer: If permitted by local regulations for dilute, non-hazardous solutions, neutralize the solution to a pH between 6 and 8 before slowly pouring it down the drain with a large volume of running water.

Disposal Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional protocols for hazardous waste disposal. is_mixed->treat_hazardous Yes is_large_quantity Is it a large quantity or undiluted solid? is_mixed->is_large_quantity No end End: Disposal Complete treat_hazardous->end licensed_disposal Dispose via Licensed Waste Contractor is_large_quantity->licensed_disposal Yes check_local_regs Check Local Regulations for Sewer Disposal of Amino Acids is_large_quantity->check_local_regs No (Dilute Solution) licensed_disposal->end check_local_regs->licensed_disposal Not Permitted sewer_disposal Permitted: Neutralize pH (6-8) and flush with copious amounts of water. check_local_regs->sewer_disposal Permitted sewer_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe handling and disposal process for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the effective management of L-Lysine acetate (B1210297) in a laboratory setting.

Operational Plan: Handling L-Lysine Acetate

This compound is a white crystalline powder that is not classified as a hazardous chemical[1][2]. However, adherence to proper safety protocols is crucial to minimize any potential risks. It may cause skin and eye irritation, and inhalation of dust should be avoided[3][4]. A significant hazard to consider is the potential for a dust explosion if a sufficient concentration of fine dust is dispersed in the air with an ignition source present[3].

Step-by-Step Handling Procedure:

  • Risk Assessment: Before handling, conduct a thorough risk assessment of the planned experiment, considering the quantity of this compound to be used and the potential for dust generation.

  • Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely. Facilities should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear the appropriate PPE. See the table below for a summary of recommended equipment.

  • Weighing and Transfer: When weighing and transferring the powder, do so carefully to minimize dust creation. Use a spatula and a weighing boat. For larger quantities, consider using a contained transfer system.

  • Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing and aerosol formation. Stir gently until fully dissolved.

  • Spill Management: In the event of a spill, avoid generating dust. For dry spills, gently sweep or vacuum the material into a suitable container for disposal. The spill area should then be cleaned with water. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Personal Hygiene: After handling this compound, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

This compound is generally not considered a hazardous waste. However, all disposals must comply with local, state, and federal regulations.

  • Unused Product: Dispose of unused this compound as a non-hazardous solid waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and disposable lab coats, should be placed in a sealed bag and disposed of as solid waste.

  • Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater disposal regulations. It's important to note that it will increase the biological oxygen demand (BOD) of water.

Quantitative Data Summary

While no specific occupational exposure limits have been established for this compound, the following table summarizes the recommended personal protective equipment.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations (e.g., large quantities, potential for high dust)
Eye Protection Safety glasses with side shieldsChemical safety goggles
Hand Protection Disposable nitrile glovesChemical-resistant gloves (e.g., butyl rubber) for prolonged contact
Body Protection Standard laboratory coatChemical resistant apron
Respiratory Protection Not generally required with adequate ventilationAn effective dust mask or a NIOSH-approved respirator if dust is generated
Footwear Closed-toe shoesChemical-resistant boots for spill response

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weighing and Transfer (Minimize Dust) DonPPE->Weighing Dissolving Solution Preparation Weighing->Dissolving Spill Spill Occurs Weighing->Spill Potential Decontaminate Decontaminate Work Area Dissolving->Decontaminate Dissolving->Spill Potential DoffPPE Doff PPE Decontaminate->DoffPPE Disposal Dispose of Waste (Follow Regulations) DoffPPE->Disposal Spill->Decontaminate After Containment FirstAid Administer First Aid Spill->FirstAid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine acetate
Reactant of Route 2
L-Lysine acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。